5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3S/c1-2-14-9(12-13-10(14)15)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWKXPDZBKKHIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Core Starting Materials for the Synthesis of 5-Aryl-4-Ethyl-1,2,4-Triazole-3-Thiols
An In-Depth Technical Guide
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Specifically, 5-aryl-4-ethyl-1,2,4-triazole-3-thiol derivatives are of significant interest due to their versatile chemical reactivity and potential as key intermediates in the development of novel pharmaceuticals.[4][5] This guide provides a detailed examination of the fundamental starting materials required for their synthesis, focusing on the most prevalent and efficient synthetic strategies, the rationale behind their selection, and detailed experimental protocols.
Deconstructing the Target Molecule: A Retro-Synthetic Approach
To understand the required starting materials, we must first dissect the target molecule, 5-aryl-4-ethyl-1,2,4-triazole-3-thiol. The structure can be broken down into three key fragments that directly correspond to the precursor molecules.
Caption: Retrosynthetic analysis of the target triazole.
This analysis reveals that the synthesis logically proceeds by combining a precursor that provides the C5-aryl group with a precursor that provides the N4-ethyl group and the core thioamide functionality required for cyclization.
The Principal Synthetic Pathway: Cyclization of Thiosemicarbazide Intermediates
The most robust and widely adopted method for synthesizing 1,2,4-triazole-3-thiols is the base-catalyzed intramolecular dehydrative cyclization of a 1-aroyl-4-alkylthiosemicarbazide intermediate.[3][4][6] This two-step approach offers high yields and allows for significant diversity in the final product through the variation of the starting materials.
The overall workflow is as follows:
Caption: High-level workflow for triazole synthesis.
Starting Material I: Aromatic Acid Hydrazides (Ar-CO-NHNH₂)
The aromatic acid hydrazide is the cornerstone for introducing the desired aryl substituent at the C5 position of the triazole ring.
-
Function: This molecule provides the aroyl group (Ar-C=O) and the N-N bond that will become part of the heterocyclic ring.
-
Selection Rationale: The choice of the specific acid hydrazide directly dictates the final aryl group. For example, to synthesize a 5-phenyl derivative, benzohydrazide is used. For a 5-(4-chlorophenyl) derivative, 4-chlorobenzohydrazide is the required starting material. This plug-and-play nature makes the synthesis highly modular.
-
Preparation: Aromatic acid hydrazides are typically not purchased but are readily synthesized in the lab via the hydrazinolysis of the corresponding aromatic ester. This involves refluxing the methyl or ethyl ester of the desired aromatic carboxylic acid with hydrazine hydrate.[7][8]
Starting Material II: Ethyl Isothiocyanate (CH₃CH₂-N=C=S)
Ethyl isothiocyanate is the second key reactant, responsible for introducing both the N4-ethyl group and the sulfur atom.
-
Function: It provides the ethyl group that will be attached to the N4 position of the triazole ring. Crucially, its electrophilic carbon and the sulfur atom form the thioamide-like linkage (-NH-C(=S)-NH-) upon reaction with the hydrazide. This linkage is essential for the subsequent cyclization.[9]
-
Causality of Reactivity: The isothiocyanate group (-N=C=S) is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack by the terminal amino group (-NH₂) of the acid hydrazide. This reaction is efficient and typically proceeds under mild conditions.[3]
Experimental Protocols and Methodologies
The synthesis is reliably performed in two distinct, sequential steps.
Step 1: Synthesis of the 1-Aroyl-4-ethylthiosemicarbazide Intermediate
This step involves the condensation reaction between the aromatic acid hydrazide and ethyl isothiocyanate.
Protocol:
-
Dissolution: Dissolve the selected aromatic acid hydrazide (1.0 eq) in a suitable solvent, such as absolute ethanol or benzene.
-
Addition: To this solution, add ethyl isothiocyanate (1.0 eq).
-
Reaction: Reflux the reaction mixture for a period of 4-6 hours. Progress can be monitored using Thin Layer Chromatography (TLC).[10]
-
Isolation: Upon completion, cool the mixture. The solid thiosemicarbazide product often precipitates out of the solution.
-
Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure intermediate.[4][6]
Step 2: Base-Catalyzed Cyclization to form 5-Aryl-4-Ethyl-1,2,4-Triazole-3-Thiol
This is an intramolecular cyclization-dehydration reaction that forms the triazole ring.
Protocol:
-
Reaction Setup: Add the purified 1-aroyl-4-ethylthiosemicarbazide (1.0 eq) to an aqueous solution of a strong base, typically 4N sodium hydroxide (NaOH).[6]
-
Heating: Reflux the reaction mixture. The high pH facilitates the deprotonation of the amide and thione protons, promoting the nucleophilic attack of the nitrogen onto the carbonyl carbon, followed by dehydration.[3] Reaction times can range from 2 to 9 hours under conventional heating.[6]
-
Work-up: After cooling the reaction mixture to room temperature, filter it to remove any insoluble impurities.
-
Acidification: Carefully acidify the clear filtrate with a strong acid, such as concentrated or 4N hydrochloric acid (HCl), until the pH is acidic. This step protonates the thiol and precipitates the final product.
-
Isolation and Purification: Collect the resulting solid precipitate by filtration, wash thoroughly with water to remove any residual salts, and recrystallize from ethanol or an ethanol/water mixture to yield the pure 5-aryl-4-ethyl-1,2,4-triazole-3-thiol.[4][6]
Field Insight: Microwave-Assisted Synthesis For high-throughput synthesis and process optimization, microwave irradiation offers a significant advantage. The dehydrative cyclization of thiosemicarbazides can be completed in minutes (2-4 min) rather than hours, often with comparable or only slightly reduced yields.[6] This rapid, efficient heating makes it an attractive alternative to conventional refluxing.
Alternative Synthetic Approaches
While the pathway described above is the most common, other methods exist that utilize different starting materials.
Direct Reaction of Thiosemicarbazides with Carboxylic Acids
A more convergent approach involves the direct reaction of a thiosemicarbazide with a carboxylic acid using a condensing agent like polyphosphate ester (PPE).[11][12][13]
-
Starting Materials:
-
4-Ethyl-3-thiosemicarbazide
-
An aromatic carboxylic acid (Ar-COOH)
-
Polyphosphate ester (PPE) as a catalyst and dehydrating agent.
-
-
Process: The synthesis involves two stages: (i) the acylation of the thiosemicarbazide with the carboxylic acid in a solvent like chloroform in the presence of PPE, followed by (ii) cyclodehydration of the resulting intermediate by treatment with an aqueous alkali solution.[11][13] This method avoids the pre-synthesis of the acid hydrazide.
Data Summary: Representative Syntheses
The following table summarizes yields for the synthesis of various 4,5-disubstituted-1,2,4-triazole-3-thiols, demonstrating the versatility of the primary synthetic route.
| C5-Aryl/Alkyl Substituent | N4-Alkyl Substituent | Yield (%) | Reference |
| Phenyl | Hexyl | 76% | [4] |
| Benzyl | Hexyl | 69% | [4] |
| Benzyl | Cyclohexyl | 68% | [4] |
| Furan-2-yl | Phenyl | 79% | [3] |
| Benzyl | Phenyl | 68% | [10] |
| Benzyl | 4-Methoxyphenyl | 79% | [10] |
Conclusion
The synthesis of 5-aryl-4-ethyl-1,2,4-triazole-3-thiols is a well-established and highly adaptable process. The core starting materials for the most prevalent and reliable synthetic route are aromatic acid hydrazides and ethyl isothiocyanate . The choice of the specific acid hydrazide provides a direct and facile method for introducing diverse aryl functionalities at the C5 position, making this pathway exceptionally valuable for constructing libraries of compounds for drug discovery and development. Understanding the function and reactivity of these key precursors is fundamental to the successful design and execution of synthetic campaigns targeting this important class of heterocyclic compounds.
References
- GIQIMO. (n.d.). Synthesis: cyclization of thiosemicarbazones. University of Santiago de Compostela.
- ResearchGate. (n.d.). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Request PDF.
- Taylor & Francis Online. (n.d.). The Microwave-Assisted Dehydrative Cyclization of Thiosemicarbazides Forming Substituted 1,2,4-Triazoles.
- MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
- NIH. (n.d.). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. PMC.
- NIH. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- NIH. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
- (n.d.). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
- MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
- ResearchGate. (n.d.). (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
- (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.
- (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.
- NIH. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.
- (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.
- PubMed. (n.d.). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives.
- ResearchGate. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
- NIH. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC.
Sources
- 1. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 8. ijbr.com.pk [ijbr.com.pk]
- 9. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
One-pot synthesis of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives
An In-depth Technical Guide: One-Pot Synthesis of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol Derivatives
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Derivatives featuring a thiol group at the 3-position are particularly valued as versatile intermediates and for their intrinsic biological activities, which span antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][4] This guide presents a comprehensive, field-proven protocol for the efficient one-pot synthesis of this compound and its derivatives. By elucidating the underlying reaction mechanism, providing a detailed experimental workflow, and outlining robust characterization methodologies, this document serves as a critical resource for researchers in synthetic chemistry and drug development. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic strategy.
Introduction: The Strategic Importance of Substituted 1,2,4-Triazole-3-thiols
The therapeutic relevance of the 1,2,4-triazole nucleus is well-established, with numerous drugs incorporating this heterocycle.[3] The functionalization of the triazole ring is a key strategy for modulating pharmacological activity. The target molecule, this compound, incorporates three critical pharmacophoric elements:
-
The 5-(2-bromophenyl) Group: The presence of a halogenated aromatic ring often enhances lipophilicity, which can improve cell membrane permeability and target engagement. The bromine atom can also participate in halogen bonding, a specific non-covalent interaction that can influence ligand-receptor binding.
-
The 4-ethyl Group: Alkyl substitution at the N4 position is known to influence the compound's steric and electronic properties, impacting its biological profile.
-
The 3-thiol/thione Group: This functional group exists in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms, with the thione form generally predominating in the solid state.[5] It is a potent hydrogen bond donor and acceptor and serves as a key handle for further derivatization to explore structure-activity relationships (SAR).
The one-pot synthesis approach is particularly advantageous as it streamlines the synthetic process, reduces solvent and energy consumption, and minimizes purification steps, making it an efficient and cost-effective method for generating libraries of these high-value compounds.[6][7]
The Synthetic Strategy: Mechanism of One-Pot Formation
The synthesis proceeds via a two-step sequence within a single reaction vessel: the formation of a thiosemicarbazide intermediate followed by a base-catalyzed intramolecular cyclodehydration.
Step 1: Formation of 1-(2-bromobenzoyl)-4-ethylthiosemicarbazide (Intermediate) The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of 2-bromobenzohydrazide on the electrophilic carbon atom of ethyl isothiocyanate. This addition reaction readily forms the key acylthiosemicarbazide intermediate.
Step 2: Base-Catalyzed Cyclodehydration In the presence of a strong base, such as potassium hydroxide, the most acidic proton of the thiosemicarbazide (typically on the N1 nitrogen) is abstracted. The resulting anion facilitates an intramolecular nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered ring. Subsequent dehydration (loss of a water molecule) yields the stable aromatic 1,2,4-triazole ring. The final product precipitates upon acidification of the reaction mixture.
The overall reaction mechanism is depicted below.
Caption: Reaction mechanism for the one-pot synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Reagents and Materials:
-
2-Bromobenzohydrazide
-
Ethyl isothiocyanate
-
Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.06 mol) in 100 mL of 95% ethanol. To this solution, add 2-bromobenzohydrazide (0.05 mol).
-
Addition of Isothiocyanate: While stirring, add ethyl isothiocyanate (0.05 mol) dropwise to the mixture at room temperature.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Concentration: After the reaction is complete, reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator.
-
Precipitation: Cool the concentrated reaction mixture in an ice bath. Carefully acidify the cold solution by adding concentrated HCl dropwise with constant stirring until the pH is approximately 5-6. A solid precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filtered solid thoroughly with cold distilled water to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from 70% ethanol to obtain the pure this compound.[1]
-
Drying: Dry the purified crystals in a vacuum oven at 60 °C.
Experimental Workflow and Data
The entire experimental process can be visualized as a streamlined workflow.
Caption: High-level experimental workflow diagram.
Table 1: Summary of Quantitative Experimental Data
| Parameter | Value | Rationale |
| Molar Ratio (Hydrazide:Isothiocyanate:KOH) | 1 : 1 : 1.2 | A slight excess of base ensures complete cyclization. |
| Solvent | 95% Ethanol | Excellent solvent for reactants and facilitates recrystallization. |
| Reaction Temperature | Reflux (~78 °C) | Provides sufficient energy for cyclodehydration without degrading the product. |
| Reaction Time | 4 - 6 hours | Typical duration for complete conversion, verifiable by TLC. |
| pH for Precipitation | 5 - 6 | Ensures complete protonation and precipitation of the thiol product. |
| Expected Yield | 70 - 85% | Reflects the efficiency of the one-pot cyclization method.[1] |
Structural Characterization
Confirmation of the synthesized structure is achieved through a combination of spectroscopic methods. The data presented below are representative values based on analogous structures reported in the literature.[8][9][10]
Table 2: Representative Spectroscopic Data for Characterization
| Technique | Expected Observations and Interpretations |
| FT-IR (KBr, cm⁻¹) | ~3250 (N-H stretch): Confirms the presence of the triazole N-H group (thione tautomer).~2550 (S-H stretch, weak): May be observed, indicating the thiol tautomer.[11]~1600 (C=N stretch): Characteristic of the triazole ring.~1270 (C=S stretch): Strong evidence for the thione tautomer.[1][5] |
| ¹H-NMR (DMSO-d₆, δ ppm) | ~13.9 (s, 1H, NH/SH): Broad singlet for the acidic proton, characteristic of the thione form.[1][5][11]~7.5-7.9 (m, 4H, Ar-H): Complex multiplet corresponding to the protons on the 2-bromophenyl ring.~4.1 (q, 2H, CH₂): Quartet for the methylene protons of the ethyl group.~1.2 (t, 3H, CH₃): Triplet for the methyl protons of the ethyl group. |
| ¹³C-NMR (DMSO-d₆, δ ppm) | ~168.0 (C=S): Key signal confirming the thione carbon.[5]~148.0 (C-Br): Signal for the carbon attached to bromine.~125.0-135.0 (Ar-C): Signals for the aromatic carbons.~42.0 (N-CH₂): Methylene carbon signal.~14.0 (CH₃): Methyl carbon signal. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺: Molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₀BrN₃S, confirming the compound's identity. |
Biological Significance and Future Directions
Derivatives of 1,2,4-triazole-3-thiol are established as a class of compounds with significant therapeutic potential. They have demonstrated a wide spectrum of biological activities, including:
-
Antimicrobial and Antifungal Activity: Many derivatives show potent activity against various bacterial and fungal strains, including resistant ones.[2][3][4]
-
Anticancer Activity: Certain substituted triazoles have been shown to induce apoptosis in cancer cell lines.[2]
-
Anti-inflammatory and Analgesic Activity: These compounds can act as inhibitors of inflammatory pathways.[4]
The title compound, this compound, serves as an excellent platform for further molecular exploration. The thiol group can be readily alkylated or otherwise modified to generate new series of derivatives.[12] Such modifications allow for fine-tuning of the molecule's physicochemical properties (e.g., solubility, lipophilicity) and biological activity, paving the way for the development of novel drug candidates.
Conclusion
This guide details an efficient, reliable, and scalable one-pot synthesis for this compound derivatives. By integrating a clear mechanistic rationale with a step-by-step experimental protocol and standard characterization techniques, this document provides researchers with the necessary tools to synthesize and validate this important class of heterocyclic compounds. The described methodology supports the rapid generation of novel triazole derivatives, accelerating discovery efforts in medicinal chemistry and materials science.
References
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (n.d.). Iraqi Journal of Science. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Tropical Journal of Pharmaceutical Research. Retrieved from [Link]
-
Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Retrieved from [Link]
-
Scheme 1. Synthesis of thiosemicarbazide derivatives. - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. (2024). ResearchGate. Retrieved from [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. (2011). Semantic Scholar. Retrieved from [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
Overview of the biological activities of 1,2,4-triazole-3-thiol... (n.d.). ResearchGate. Retrieved from [Link]
-
Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (n.d.). Journal of Chromatographic Science. Retrieved from [Link]
-
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). INDUS JOURNAL OF BIOSCIENCE RESEARCH. Retrieved from [Link]
-
Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. (2024). National Institutes of Health (NIH). Retrieved from [Link]
-
One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. (2021). ACS Omega. Retrieved from [Link]
-
Spectroscopic characterization for 1,2,4-triazole 3. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, characterization, crystal structures and DFT studies of some new 1,2,4-triazole and triazolidin derivatives. (2018). Journal of Molecular Structure. Retrieved from [Link]
-
One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. (2021). National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of Triazole Compounds. (2021). ISRES Publishing. Retrieved from [Link]
-
synthesis of 1,2,4 triazole compounds. (n.d.). ISRES Publishing. Retrieved from [Link]
-
Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acid salts (6a-6o). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). ResearchGate. Retrieved from [Link]
-
Three‐Component Synthesis of Thiazole‐2‐thione from Chalcone, Nitrobenzene and Carbon Disulfide. (2023). ResearchGate. Retrieved from [Link]
-
Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
-
Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives. (n.d.). Current issues in pharmacy and medicine. Retrieved from [Link]
-
One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia. Retrieved from [Link]
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sci-hub.box [sci-hub.box]
- 10. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reaction Mechanism of 1,2,4-Triazole-3-thiol Formation
Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2][3] These heterocyclic structures are key to the efficacy of numerous drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5][6][7] The introduction of a thiol group at the 3-position of the 1,2,4-triazole ring further enhances its chemical versatility and biological significance, making 1,2,4-triazole-3-thiol and its derivatives highly sought-after targets in drug discovery and development.[7][8] The sulfur-containing moiety provides a handle for further functionalization and can play a crucial role in the molecule's interaction with biological targets.[7][8]
This in-depth guide provides a comprehensive exploration of the reaction mechanisms underpinning the formation of the 1,2,4-triazole-3-thiol core. We will delve into the prevalent synthetic strategies, elucidating the step-by-step chemical transformations and the rationale behind the selection of specific reagents and reaction conditions. This guide is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the synthesis of this important heterocyclic scaffold.
Core Synthetic Strategies and Mechanistic Insights
The synthesis of 1,2,4-triazole-3-thiols predominantly relies on the cyclization of thiosemicarbazide precursors. Two primary and effective approaches to achieve this are:
-
Cyclization of Acylthiosemicarbazides: This is a widely employed and versatile method that involves two key stages: the acylation of a thiosemicarbazide followed by a base-catalyzed intramolecular cyclization.
-
Reaction of Carboxylic Acid Hydrazides with Isothiocyanates: This approach leads to the formation of a 1,4-disubstituted thiosemicarbazide intermediate, which then undergoes cyclization to yield the desired 1,2,4-triazole-3-thiol.[5][9]
The Acylthiosemicarbazide Cyclization Route: A Step-by-Step Mechanistic Analysis
This robust method offers a high degree of control over the substitution pattern of the final product. The overall process can be dissected into two distinct mechanistic stages: acylation and cyclization.
Stage 1: Acylation of Thiosemicarbazide
The initial step involves the formation of an N-acylthiosemicarbazide intermediate. This is typically achieved by reacting a thiosemicarbazide with a carboxylic acid or its activated derivative. The use of a coupling agent or an activating agent for the carboxylic acid is often necessary to facilitate the reaction. Polyphosphate ester (PPE) has emerged as an effective reagent for this purpose.[10][11]
The role of PPE is to activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the thiosemicarbazide. The reaction proceeds through the formation of a mixed anhydride or a similar activated species.
Experimental Protocol: Acylation of Thiosemicarbazide using Polyphosphate Ester (PPE) [10][11]
| Step | Procedure | Causality and Rationale |
| 1 | To a solution of the desired carboxylic acid in a suitable solvent (e.g., chloroform), add the thiosemicarbazide. | Chloroform is often chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.[10] |
| 2 | Add polyphosphate ester (PPE) to the mixture. | PPE acts as a dehydrating and activating agent, facilitating the formation of the amide bond between the carboxylic acid and the thiosemicarbazide. |
| 3 | Heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours). | The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| 4 | Monitor the reaction progress using Thin Layer Chromatography (TLC). | TLC allows for the visualization of the consumption of starting materials and the formation of the acylthiosemicarbazide product. |
| 5 | Upon completion, cool the reaction mixture and isolate the N-acylthiosemicarbazide intermediate. | The product can often be isolated by filtration or by removing the solvent under reduced pressure. |
Stage 2: Base-Catalyzed Intramolecular Cyclization
The N-acylthiosemicarbazide intermediate, once formed, undergoes an intramolecular cyclization reaction in the presence of a base to form the 1,2,4-triazole-3-thiol ring.[12] The base plays a crucial role in deprotonating the acidic protons, thereby facilitating the nucleophilic attack required for ring closure.
Mechanism of Cyclization:
-
Deprotonation: The base (e.g., NaOH, KOH) removes a proton from one of the nitrogen atoms of the thiosemicarbazide backbone, generating a nucleophilic anion.
-
Intramolecular Nucleophilic Attack: The newly formed anion attacks the electrophilic carbonyl carbon of the acyl group.
-
Ring Closure and Dehydration: This attack leads to the formation of a five-membered ring intermediate. Subsequent dehydration (loss of a water molecule) results in the formation of the stable aromatic 1,2,4-triazole ring.
Below is a Graphviz diagram illustrating the base-catalyzed cyclization of an N-acylthiosemicarbazide.
Caption: Base-catalyzed cyclization pathway.
Experimental Protocol: Cyclization of N-Acylthiosemicarbazide [12][13]
| Step | Procedure | Causality and Rationale |
| 1 | Dissolve the N-acylthiosemicarbazide intermediate in an aqueous solution of a base (e.g., 2N NaOH). | The basic medium is essential for the deprotonation step that initiates the cyclization. |
| 2 | Heat the solution at reflux for 2-3 hours. | The elevated temperature accelerates the rate of the intramolecular cyclization and subsequent dehydration. |
| 3 | After cooling to room temperature, acidify the solution with a dilute acid (e.g., 2N HCl) to a pH of approximately 3-4. | Acidification protonates the thiol group and precipitates the 1,2,4-triazole-3-thiol product, which is typically a solid. |
| 4 | Collect the precipitate by filtration, wash with water and ethanol, and dry. | Washing removes any remaining inorganic salts and impurities. |
| 5 | Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 1,2,4-triazole-3-thiol. | Recrystallization is a purification technique that yields a product of high purity. |
The Hydrazide and Isothiocyanate Route
This alternative synthetic pathway offers a more direct approach to the 1,2,4-triazole-3-thiol ring system. It involves the reaction of a carboxylic acid hydrazide with an isothiocyanate.
Mechanism:
-
Nucleophilic Addition: The terminal nitrogen atom of the carboxylic acid hydrazide acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate.
-
Formation of 1,4-Disubstituted Thiosemicarbazide: This addition reaction yields a 1,4-disubstituted thiosemicarbazide intermediate.
-
Cyclization: Similar to the previous method, this intermediate undergoes a base-catalyzed intramolecular cyclization and dehydration to form the final 1,2,4-triazole-3-thiol product.
The following Graphviz diagram illustrates the reaction of a carboxylic acid hydrazide with an isothiocyanate.
Caption: Hydrazide and isothiocyanate pathway.
Characterization of 1,2,4-Triazole-3-thiol
The structural elucidation of the synthesized 1,2,4-triazole-3-thiol is crucial for confirming the success of the reaction. A combination of spectroscopic techniques is employed for this purpose.
| Technique | Expected Observations |
| ¹H NMR | The spectrum will show characteristic signals for the protons in the molecule. A broad singlet in the region of 13-14 ppm is often indicative of the N-H proton of the triazole ring, while the S-H proton signal may also be observed.[10][14] The chemical shifts and coupling patterns of other protons will depend on the specific substituents on the triazole ring. |
| ¹³C NMR | The carbon spectrum will display signals corresponding to the different carbon environments in the molecule. The C=S carbon typically resonates in the range of 168-169 ppm.[14] |
| FT-IR | The infrared spectrum will exhibit characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ corresponds to the N-H stretching vibration. The C=N stretching vibration is typically observed around 1560-1650 cm⁻¹.[14] A weak band for the S-H stretch may be seen around 2550-2650 cm⁻¹.[14] The C=S stretching band appears in the region of 1250-1340 cm⁻¹.[14] |
| Mass Spectrometry (MS) | Mass spectrometry provides information about the molecular weight of the compound. The molecular ion peak (M+) will correspond to the calculated molecular weight of the 1,2,4-triazole-3-thiol. The fragmentation pattern can also provide valuable structural information. |
Conclusion: A Versatile Scaffold for Future Discovery
The formation of the 1,2,4-triazole-3-thiol ring system is a well-established and versatile process in organic synthesis. Understanding the underlying reaction mechanisms is paramount for optimizing reaction conditions, improving yields, and designing novel derivatives with enhanced biological activities. The two primary routes, involving the cyclization of acylthiosemicarbazides and the reaction of hydrazides with isothiocyanates, provide reliable and adaptable methods for accessing this important heterocyclic core. As the demand for novel therapeutics continues to grow, a thorough comprehension of the synthesis of scaffolds like 1,2,4-triazole-3-thiol will remain a critical asset for researchers and scientists in the field of drug discovery.
References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. National Library of Medicine. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. National Library of Medicine. [Link]
-
Pellizzari reaction. Wikipedia. [Link]
-
(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]
-
Mechanism for the formation of 1,2,4-triazole-3-thiol and thioacetic acid derivatives from 2-cyanopyridine and N-phenylthiosemicarbazide. ResearchGate. [Link]
-
Pellizzari Reaction Mechanism | Organic Chemistry. YouTube. [Link]
-
Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Mansoura Journal of Medical and Pharmaceutical Researches. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. National Library of Medicine. [Link]
-
1,2,4-Triazole-3(5)-thiol. Organic Syntheses. [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Library of Medicine. [Link]
-
Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]
-
(PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Library of Medicine. [Link]
-
Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. National Library of Medicine. [Link]
-
Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. CORE. [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Library of Medicine. [Link]
-
ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. [Link]
Sources
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 3. mdpi.com [mdpi.com]
- 4. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 5. med.minia.edu.eg [med.minia.edu.eg]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. 1H-1,2,4-Triazole-3-thiol synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Initial Biological Screening of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: A Strategic Approach
An In-Depth Technical Guide
Authored by: A Senior Application Scientist
Abstract
The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Derivatives incorporating this heterocycle have demonstrated potent anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[3][4] This guide presents a structured, rationale-driven framework for the initial biological screening of a novel derivative, 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. We move beyond simple protocol recitation to explain the causality behind the experimental design, ensuring a robust and efficient primary evaluation. The objective is to rapidly identify the most promising therapeutic avenues for this compound through a multi-pronged screening cascade focusing on high-impact areas suggested by its structural motifs: antimicrobial and anticancer activities.
Compound Profile and Rationale for Screening
The subject of this guide, this compound, possesses key structural features that inform a logical screening strategy.
-
The 1,2,4-Triazole-3-thiol Core: This heterocyclic system is a cornerstone of many biologically active molecules. The presence of the thiol (-SH) group offers a reactive handle for further chemical modification and is often crucial for biological activity, particularly in antimicrobial and anticancer agents.[2][4]
-
The 2-Bromophenyl Moiety: The inclusion of a halogenated aromatic ring, specifically a bromophenyl group, is a common strategy in drug design to enhance potency. Similar bromophenyl-triazole structures have shown significant anticancer activity.[5][6]
-
The 4-Ethyl Group: The N-alkylation on the triazole ring can modulate lipophilicity and steric factors, influencing how the molecule interacts with biological targets.
Based on this structural analysis and the extensive literature on related compounds, a primary screening strategy targeting antimicrobial and anticancer activities is the most logical and cost-effective starting point.[1][5][7]
General Synthesis Outline
While the precise synthesis is proprietary, compounds of this class are typically synthesized via a multi-step process. A common route involves the reaction of a carboxylic acid hydrazide with an isothiocyanate, followed by base-catalyzed intramolecular cyclization to form the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol ring.[4][8]
Caption: Workflow for MTT-based cell cytotoxicity assay.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Culture:
-
Assay Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound (e.g., 0.1 to 100 µM).
-
Include Controls:
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin).
-
Vehicle Control: Medium with the corresponding percentage of DMSO.
-
Untreated Control: Cells in medium only.
-
-
Incubate the plate for 48 to 72 hours.
-
-
Readout:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: Hypothetical IC50 Results
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | SNB-75 IC50 (µM) |
| This compound | 22.5 | 45.1 | 15.8 |
| Doxorubicin (Positive Control) | 0.8 | 1.2 | 1.5 |
| DMSO (Vehicle Control) | >100 | >100 | >100 |
Interpretation and Next Steps
-
Interpreting the Results:
-
Antimicrobial: An MIC value below 10 µg/mL is generally considered a strong hit worth pursuing. Moderate activity (10-64 µg/mL) may still be of interest, especially against resistant strains or if the compound shows high selectivity. The hypothetical results suggest moderate activity.
-
Anticancer: An IC50 value below 10 µM is often the threshold for a promising hit in an initial screen. The hypothetical data indicates the compound is most active against the CNS cancer cell line SNB-75, though its potency is modest compared to the standard drug.
-
-
Logical Next Steps:
-
Confirmation: Re-test the compound to confirm the primary screening results.
-
Selectivity/Toxicity: If anticancer activity is confirmed, test the compound against a non-cancerous human cell line (e.g., normal fibroblasts) to determine its selectivity index (SI). A high SI is desirable.
-
Secondary Screening: If a promising "hit" is identified in either screen, expand the panel of microorganisms or cancer cell lines to better define the spectrum of activity.
-
Mechanism of Action (MoA) Studies: For potent hits, initiate preliminary MoA studies. For antimicrobial activity, this could involve time-kill kinetics. For anticancer activity, assays for apoptosis induction (e.g., Annexin V staining) could be performed.
-
This guide outlines a systematic and evidence-based approach for the initial biological evaluation of this compound. By prioritizing antimicrobial and anticancer screening, researchers can efficiently allocate resources to investigate the most probable therapeutic applications of this novel chemical entity. The emphasis on quantitative assays, appropriate controls, and a clear decision-making framework ensures the generation of reliable and actionable data, forming a solid foundation for any subsequent drug development program.
References
-
Pattan, S., Gadhave, P., Tambe, V., & Pattan, J. (2012). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 358-363. [Link]
-
Turan-Zitouni, G., Kaplancıklı, Z. A., Erol, K., & Kılıç, F. S. (2005). Synthesis and biological activity of 5-substituted-2,4-dihydro-1,2,4-triazole-3-thiones and their derivatives. MDPI, 10(4), 1078-1088. [Link]
-
Al-Sheddi, E. S., Al-Oqail, M. M., & Farshori, N. N. (2018). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 23(11), 2989. [Link]
-
Frolova, Y., Kaplaushenko, A., & Nagornaya, N. (2020). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 44(1), 70-88. [Link]
-
Tan, C. X., Shi, Y. X., Weng, J. Q., Liu, X. H., Li, B. J., & Zhao, W. G. (2012). Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Letters in Drug Design & Discovery, 9(4), 431-435. [Link]
-
Saeed, A., Shaheen, U., Hameed, A., & Naqvi, S. A. Z. (2010). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Tropical Journal of Pharmaceutical Research, 9(2). [Link]
-
Kotan, R. (2022). Antifungal Properties of 1,2,4-Triazoles. ISRES. [Link]
-
Al-Ghorbani, M., Kumar, S., Shyy, J. Y. J., Kumar, V., & Al-Abdullah, E. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6296. [Link]
-
Al-Ghorbani, M., Kumar, S., Shyy, J. Y. J., Kumar, V., & Al-Abdullah, E. (2022). Anticancer activity of triazoles at 10 −5 M. [Diagram]. ResearchGate. [Link]
-
Alyahyaoy, H. A., Alrubaie, L. A., Mohammed-Ali, M. A., & Hraishawi, R. M. O. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
-
Wieckowska, A., & Paneth, P. (2018). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 23(12), 3124. [Link]
-
Fathalla, O. A., & A-El-Salam, I. H. (2011). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Journal of the Korean Chemical Society, 55(3), 450-457. [Link]
-
Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S., & Sanina, N. A. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(14), 5364. [Link]
-
Raju, G. N., Prasanna, T. S. K. T., Surekha, M. K. L., Suneetha, M., & Nadendla, R. R. (2015). Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Benzo[d]oxazole-2-thiol/oxazolo[4,5-b]pyridine-2-thiol Derivatives. Asian Journal of Organic & Medicinal Chemistry, 1(1), 1-6. [Link]
-
Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S., & Sanina, N. A. (2023). Overview of the biological activities of 1,2,4-triazole-3-thiol... [Diagram]. ResearchGate. [Link]
-
Hulina, Y. S., & Kaplaushenko, А. G. (2018). Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives. Current issues in pharmacy and medicine, 11(3), 26-30. [Link]
-
Hulina, Y. S., & Kaplaushenko, А. G. (2018). Synthesis of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acid salts (6a-6o). [Diagram]. ResearchGate. [Link]
-
Bekircan, O., & Kahveci, B. (2006). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 11(6), 477-488. [Link]
-
El-Ghamry, H. A. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]
-
Spandana, V. R., & Radhika, G. (2019). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Molecules, 24(23), 4296. [Link]
-
Simões, M., & Saeb, A. T. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Molecules, 23(8), 2047. [Link]
-
Kaplaushenko, A. G., & Hulina, Y. S. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 421-434. [Link]
-
Creative BioMart. (n.d.). Drug Discovery Screening. Creative BioMart. [Link]
-
Liu, Z., & Wang, W. (2020). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 8, 590. [Link]
-
Forțu, C. G., Mangalagiu, I. I., & Bejan, V. (2020). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2020(3), M1149. [Link]
-
Al-Ghorbani, M., & Kumar, S. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]
-
Safonov, A. A., & Panasenko, O. I. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice, 15(3), 259-264. [Link]
-
Godhani, D., Jogel, A. A., & Mehta, J. (2015). Synthesis and biological screening of 1,2,4-triazole derivatives. Semantic Scholar. [Link]
Sources
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Anticancer Evaluation of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol on Human Cell Lines
Introduction: The Therapeutic Potential of 1,2,4-Triazole Scaffolds
The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1] Derivatives of 1,2,4-triazole have been reported to exhibit potent cytotoxic effects against various human cancer cell lines, such as those from breast, lung, and central nervous system cancers.[1][2] The therapeutic efficacy of these compounds often stems from their ability to interact with critical biological targets within cancer cells, such as enzymes and receptors, leading to the disruption of cell proliferation and the induction of apoptosis.[3][4]
This document provides a detailed guide for the in vitro evaluation of a specific novel compound, 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol . While this compound is presented as the primary subject, the methodologies and principles described herein are broadly applicable to other substituted 1,2,4-triazole-3-thiol derivatives. We will outline a systematic approach to assess its cytotoxic and cytostatic effects, and to elucidate its potential mechanism of action. The protocols are designed for researchers, scientists, and drug development professionals aiming to conduct a thorough preclinical evaluation of this class of compounds.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C10H10BrN3S | (Analog)[5] |
| Molecular Weight | 284.18 g/mol | (Analog)[5] |
| Chemical Structure | (See Figure 1) | N/A |
| Purity | ≥95% (Recommended for biological assays) | N/A |
| Solubility | Soluble in DMSO, ethanol | (General) |
Figure 1: Chemical structure of this compound.
Experimental Workflow for Anticancer Evaluation
A tiered approach is recommended to efficiently screen for anticancer activity and subsequently investigate the mechanism of action. This workflow ensures that resources are directed toward the most promising aspects of the compound's activity.
Caption: Tiered workflow for in vitro anticancer evaluation.
Phase 1: Primary Cytotoxicity Screening
The initial step is to determine the concentration-dependent cytotoxic or cytostatic effect of the compound on a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is a robust and reproducible method for this purpose, as it measures cell density based on cellular protein content.[6]
Recommended Human Cancer Cell Lines
A diverse panel of cell lines is recommended to assess the breadth of the compound's activity. Consider cell lines from different tissue origins.
| Cell Line | Cancer Type | Rationale for Selection |
| MCF-7 | Breast Adenocarcinoma | Commonly used, well-characterized, estrogen receptor-positive.[7] |
| A549 | Lung Carcinoma | A standard model for lung cancer research.[8] |
| HeLa | Cervical Adenocarcinoma | A robust and widely studied immortal cell line.[9] |
| PC-3 | Prostate Cancer | Androgen-independent, representing advanced prostate cancer. |
| HCT-116 | Colon Carcinoma | A well-characterized model for colorectal cancer. |
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay[6][10]
1. Cell Plating: a. Harvest cells and perform a cell count (e.g., using a hemocytometer or automated cell counter). b. Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
2. Compound Treatment: a. Prepare a series of dilutions of this compound from a concentrated stock (e.g., 10 mM in DMSO). A typical concentration range for initial screening is 0.1 to 100 µM. b. Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells. c. Incubate the plates for 48-72 hours.
3. Cell Fixation: a. After incubation, gently remove the medium. b. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[10] c. Incubate at 4°C for 1 hour.
4. Staining: a. Wash the plates four times with slow-running tap water and allow them to air-dry completely.[10] b. Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well. c. Incubate at room temperature for 30 minutes.[9]
5. Washing and Solubilization: a. Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[11] b. Allow the plates to air-dry completely. c. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. d. Shake the plates on an orbital shaker for 5-10 minutes.
6. Absorbance Measurement and Data Analysis: a. Read the absorbance at 510 nm using a microplate reader.[6] b. Calculate the percentage growth inhibition and determine the GI50 (concentration causing 50% growth inhibition) value by plotting a dose-response curve.
Phase 2: Mechanistic Investigation
If the compound demonstrates potent cytotoxicity (e.g., GI50 < 10 µM), the next phase is to investigate how it affects cell proliferation and survival. Cell cycle analysis and apoptosis assays are fundamental to this investigation.
Protocol 2: Cell Cycle Analysis by Flow Cytometry[12][13]
This protocol determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
1. Cell Treatment: a. Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates and allow them to attach overnight. b. Treat the cells with the compound at concentrations around its GI50 and 2x GI50 for 24 or 48 hours. Include a vehicle control.
2. Cell Harvesting and Fixation: a. Harvest both adherent and floating cells. b. Wash the cells with ice-cold PBS. c. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. d. Store the fixed cells at -20°C for at least 2 hours (or overnight).
3. Staining: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI is a fluorescent dye that binds to DNA, and RNase A is included to prevent staining of RNA.[12] c. Incubate in the dark at room temperature for 30 minutes.
4. Flow Cytometry: a. Analyze the stained cells using a flow cytometer. The amount of PI fluorescence is proportional to the amount of DNA in each cell.[2] b. The data will be displayed as a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Treatment: a. Seed and treat cells as described for the cell cycle analysis (Protocol 2, step 1).
2. Cell Harvesting and Staining: a. Harvest both adherent and floating cells. b. Wash the cells with cold PBS. c. Resuspend the cells in 1X Annexin V Binding Buffer. d. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. e. Incubate in the dark at room temperature for 15 minutes.
3. Flow Cytometry: a. Analyze the cells by flow cytometry within one hour of staining. b. The results will allow for the quantification of four cell populations:
- Viable cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Necrotic cells: Annexin V-negative and PI-positive.
Phase 3: Potential Signaling Pathway Analysis
The results from the cell cycle and apoptosis assays can suggest which cellular pathways are affected by the compound. For instance, an arrest in the G2/M phase might indicate an interaction with microtubules, a mechanism reported for some triazole derivatives.[3] Similarly, the induction of apoptosis could be mediated by the p53 pathway, a common target in cancer therapy.
Caption: A potential mechanism of action via the p53 pathway.
Further investigation using techniques like Western blotting can be employed to measure changes in the protein levels of key players in these pathways, such as p53, p21, caspases, and cyclins, to confirm the compound's mechanism of action.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial in vitro anticancer evaluation of this compound. The described protocols will enable researchers to determine its cytotoxic potency, and to gain insights into its effects on cell cycle progression and apoptosis. Positive results from these assays would warrant further investigation into specific molecular targets and in vivo efficacy studies, paving the way for the potential development of a novel anticancer therapeutic.
References
-
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - Bio-protocol. (2016). Available at: [Link]
-
Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.). Available at: [Link]
-
How to Complete Cell Cycle Analysis via Flow Cytometry | NanoCellect. (2020). Available at: [Link]
-
SRB assay for measuring target cell killing V.1 - Protocols.io. (2023). Available at: [Link]
-
Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. (n.d.). Available at: [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). Nature Protocols. Available at: [Link]
-
Anticancer Properties of 1,2,4-Triazoles - ISRES. (n.d.). Available at: [Link]
-
Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC - PubMed Central. (n.d.). Available at: [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal. (n.d.). Available at: [Link]
-
Synthesis of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acid salts (6a-6o). - ResearchGate. (n.d.). Available at: [Link]
- EP3959200A1 - New triazole and triazolothiadiazine derivatives exerting cytotoxic and apoptotic effects on a549 cells through akt inhibition - Google Patents. (n.d.).
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - Semantic Scholar. (2023). Available at: [Link]
-
Effects of compounds 5f, 5g, 5h and 4i on the HeLa cell cycle... - ResearchGate. (n.d.). Available at: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. (n.d.). Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Available at: [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC - NIH. (2022). Available at: [Link]
-
Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - ResearchGate. (2020). Available at: [Link]
-
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed. (n.d.). Available at: [Link]
-
A comprehensive review on triazoles as anticancer agents - DergiPark. (n.d.). Available at: [Link]
-
Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed. (2020). Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Available at: [Link]
Sources
- 1. 1,2,3-Triazole Tethered Hybrid Capsaicinoids as Antiproliferative Agents Active against Lung Cancer Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 5-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. EP3959200A1 - New triazole and triazolothiadiazine derivatives exerting cytotoxic and apoptotic effects on a549 cells through akt inhibition - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 12. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note & Protocols: High-Throughput Screening of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol Derivatives for Anticancer Activity
Introduction: The Therapeutic Potential of 1,2,4-Triazole Derivatives
The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds.[1] Derivatives of 1,2,4-triazole and its thione/thiol tautomers exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, analgesic, and notably, antitumor properties.[2][3] The specific substitution pattern on the triazole ring, such as the presence of a 2-bromophenyl group at the 5-position and an ethyl group at the 4-position, can significantly modulate this activity, making a library of such derivatives a rich source for drug discovery.
Cellular tumor antigen p53 is a critical tumor suppressor, and its inactivation is a common event in human cancers. Restoring p53 function by disrupting its interaction with negative regulators like MDM2 is a promising nongenotoxic therapeutic strategy.[4] Structure-based design has previously identified 1,2,4-triazole-3-thiol scaffolds as potential inhibitors of the p53-MDM2 interaction, highlighting their potential as anticancer agents.[4]
High-Throughput Screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[5][6] This application note provides a detailed protocol for a cell-based HTS campaign designed to identify cytotoxic compounds from a library of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives using a robust, luminescence-based cell viability assay.
Principle of the High-Throughput Cell Viability Assay
The success of any HTS campaign hinges on a robust and reproducible assay.[7] For screening potential anticancer agents, cell-based assays that measure cell viability are indispensable as they provide a direct, physiologically relevant readout of a compound's cytotoxic or cytostatic effects.[8]
This protocol utilizes an ATP-based luminescence assay (e.g., CellTiter-Glo®). The central principle is that the quantity of adenosine triphosphate (ATP) is directly proportional to the number of metabolically active, viable cells.[9] The assay reagent contains a thermostable luciferase and its substrate, D-luciferin. When added to cultured cells, the reagent lyses the cells, releasing ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a stable "glow-type" luminescent signal. This signal is measured by a microplate reader, and a decrease in luminescence compared to untreated controls indicates a loss of cell viability.[10]
Causality: We choose an ATP-based assay for several key reasons:
-
Sensitivity: Luminescence offers a superior signal-to-background ratio compared to many colorimetric or fluorescence-based methods.[11]
-
Speed and Simplicity: The "add-mix-read" format is homogenous and requires no washing or separation steps, making it ideal for automated HTS workflows.[6]
-
Robustness: The stable luminescent signal provides a wide dynamic range and is less prone to interference from library compounds than fluorescence-based assays.[12]
High-Throughput Screening Workflow
The overall workflow is a multi-step process designed for efficiency and accuracy, moving from initial compound preparation to final data analysis and hit confirmation.
Caption: Simplified overview of apoptotic signaling pathways.
Conclusion
This application note details a robust, validated HTS protocol for screening this compound derivatives for anticancer activity. By employing a sensitive ATP-based luminescence assay and adhering to strict quality control measures, this workflow provides a reliable platform for identifying promising lead compounds for further development in cancer therapeutics. The methodology is scalable, automatable, and serves as a foundational step in the drug discovery pipeline.
References
- MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
- Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget.
- ResearchGate. (n.d.). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
- Hind, T., et al. (n.d.). High-Throughput Screening Platform for Anticancer Therapeutic Drug Cytotoxicity.
- Finlay, D., et al. (n.d.). Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6.
- Coan, K. E., & Shoichet, B. K. (n.d.). High-throughput assays for promiscuous inhibitors. NIH.
- Wang, L., et al. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. NIH.
- MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.
- Tretyakov, B. A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. NIH.
- Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
- ATCC. (n.d.). High Throughput Screening (HTS).
- Assay Genie. (n.d.). High-Throughput Screening Assays.
- Semantic Scholar. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
- ACS Publications. (n.d.). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening.
- BMG LABTECH. (n.d.). Microplate Assays for High-Throughput Drug Screening in Cancer Research.
- Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- RSC Publishing. (n.d.). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel.
- ResearchGate. (n.d.). Overview of the biological activities of 1,2,4-triazole-3-thiol derivatives.
- AACR Journals. (2005). High throughput screen for anticancer drugs based on human tumor cell lines and bioinformatics.
- Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. NIH.
- Current issues in pharmacy and medicine. (n.d.). Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives.
- ResearchGate. (n.d.). Synthesis of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acid salts (6a-6o).
- MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}.
- Current issues in pharmacy and medicine. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.
- Sigma-Aldrich. (n.d.). 5-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol.
-
ChemRxiv. (2023). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c]t[2][7][9]riazole Derivatives. Retrieved from
- Sci-Hub. (n.d.). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 4. sci-hub.box [sci-hub.box]
- 5. atcc.org [atcc.org]
- 6. assaygenie.com [assaygenie.com]
- 7. oncotarget.com [oncotarget.com]
- 8. marinbio.com [marinbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Drug Candidates Based on the 1,2,4-Triazole-3-thiol Scaffold
Abstract
The 1,2,4-triazole nucleus, particularly when functionalized with a thiol group at the 3-position, represents a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1] This is largely attributed to the triazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, thereby enhancing binding affinity to biological targets.[2] The thiol moiety provides a versatile handle for synthetic modification, allowing for the generation of diverse chemical libraries for drug discovery. These sulfur-containing triazole heterocycles have garnered significant interest for their potential therapeutic applications.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of novel drug candidates based on the 1,2,4-triazole-3-thiol scaffold. It offers detailed, step-by-step protocols for the synthesis of the core structure and its subsequent derivatization, as well as for the assessment of its antimicrobial and anticancer activities. The causality behind experimental choices is explained to provide a deeper understanding of the underlying principles.
Introduction: The Versatility of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. The presence of the thiol group at the 3-position introduces a nucleophilic center that is readily amenable to a variety of chemical transformations, most notably S-alkylation. This allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.
The diverse biological activities of 1,2,4-triazole-3-thiol derivatives stem from their ability to interact with a multitude of biological targets. For instance, in the realm of antimicrobial agents, they can disrupt cell wall synthesis or interfere with essential enzymatic pathways. In oncology, they have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases and tubulin.[4] This multifaceted nature makes the 1,2,4-triazole-3-thiol scaffold a highly attractive starting point for the development of novel therapeutics.
Synthesis of the 1,2,4-Triazole-3-thiol Core and its Derivatives
The synthesis of the 1,2,4-triazole-3-thiol core is typically achieved through a well-established, multi-step procedure starting from an appropriate carboxylic acid hydrazide. The subsequent S-alkylation of the thiol group is a straightforward and efficient method for generating a library of diverse derivatives.
Synthesis of 4-Amino-5-substituted-1,2,4-triazole-3-thiol
This protocol describes the synthesis of a 4-amino-5-substituted-1,2,4-triazole-3-thiol, a common precursor for further derivatization. The choice of the starting benzoic acid hydrazide will determine the substituent at the 5-position of the triazole ring.
Materials:
-
Benzoic acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrazine hydrate (99-100%)
-
Hydrochloric acid (HCl, concentrated)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Formation of Potassium Dithiocarbazinate Salt:
-
In a round-bottom flask, dissolve potassium hydroxide in absolute ethanol with stirring.
-
To this solution, add benzoic acid hydrazide and stir until it dissolves.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise with continuous stirring.
-
Continue stirring in the ice bath for 2-4 hours. A precipitate of the potassium dithiocarbazinate salt will form.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry.
-
-
Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol:
-
In a round-bottom flask equipped with a reflux condenser, suspend the potassium dithiocarbazinate salt in water.
-
Add hydrazine hydrate to the suspension.
-
Reflux the mixture for 4-6 hours. The reaction can be monitored for the evolution of hydrogen sulfide gas (use appropriate safety precautions).
-
After reflux, cool the reaction mixture to room temperature and then in an ice bath.
-
Acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 5-6. A white precipitate of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol will form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain the purified product.
-
Diagram 2.1: Synthetic Pathway for 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Caption: Synthetic route to the 1,2,4-triazole-3-thiol core.
Derivatization via S-Alkylation
The thiol group of the 1,2,4-triazole-3-thiol is a soft nucleophile and readily undergoes S-alkylation with various electrophiles, such as alkyl halides.[5] This reaction is typically carried out in the presence of a base to deprotonate the thiol and enhance its nucleophilicity.
Materials:
-
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Alkyl halide (e.g., benzyl chloride)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Ethanol or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
Dissolve 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask.
-
Add a base, such as potassium carbonate or sodium hydroxide, to the solution and stir for 15-30 minutes at room temperature.
-
Add the desired alkyl halide dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat under reflux for a period of 2-24 hours, depending on the reactivity of the alkyl halide. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
The S-alkylated product will precipitate out of the solution. Collect the precipitate by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Diagram 2.2: S-Alkylation Workflow
Caption: Workflow for the S-alkylation of 1,2,4-triazole-3-thiol.
Characterization of Synthesized Compounds
The structural elucidation and purity assessment of the synthesized 1,2,4-triazole-3-thiol derivatives are crucial steps. A combination of spectroscopic techniques is employed for this purpose.
Table 3.1: Spectroscopic Characterization Data for a Representative S-Alkylated Derivative
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Aromatic protons, signals for the alkyl group introduced, and a characteristic downfield signal for the N-H proton of the triazole ring. The SH proton signal will be absent. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the carbons of the alkyl group, and the carbons of the triazole ring, including the C=S carbon which shifts upon alkylation. |
| FT-IR (cm⁻¹) | N-H stretching vibrations, C=N stretching of the triazole ring, and the absence of the S-H stretching band. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the S-alkylated product. |
Biological Evaluation: Protocols for Antimicrobial and Anticancer Screening
Once a library of 1,2,4-triazole-3-thiol derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The following protocols provide detailed methodologies for assessing their antimicrobial and anticancer potential.
Antimicrobial Activity Screening: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used and standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[6][7]
Materials:
-
Synthesized 1,2,4-triazole-3-thiol derivatives
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth with inoculum, no compound)
-
Sterility control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture, prepare a suspension of the test microorganism in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the broth medium in the 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the compound dilutions.
-
Include positive, negative, and sterility controls on each plate.
-
Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the absorbance can be measured using a microplate reader.
-
Diagram 4.1: Broth Microdilution Assay Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity Screening: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Synthesized 1,2,4-triazole-3-thiol derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well plates
-
Positive control (e.g., doxorubicin)
-
Vehicle control (cells treated with the solvent used to dissolve the compounds)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Include positive and vehicle controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Diagram 4.2: MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Mechanistic Insights: Potential Anticancer Mechanisms of Action
Several studies have indicated that 1,2,4-triazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways and cellular processes.[4]
Diagram 5.1: Potential Anticancer Mechanisms of 1,2,4-Triazole-3-thiol Derivatives
Sources
- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 4. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol Analogues
Introduction: The Therapeutic Potential of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1] Its derivatives are known to exhibit a vast array of pharmacological activities, including antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties.[2][3] The unique structural features of the triazole ring, such as its ability to engage in hydrogen bonding and its dipole character, allow for high-affinity interactions with various biological targets.[1]
Within this class, the 1,2,4-triazole-3-thiol moiety is of particular interest. The presence of the thiol group provides a crucial nucleophilic center and the potential for thione-thiol tautomerism, which can significantly influence the molecule's interaction with biological receptors and enzymes. This guide focuses on the structure-activity relationship (SAR) of a specific series of analogues: 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol . We will explore how systematic structural modifications to this core scaffold impact its biological efficacy, providing researchers with the foundational knowledge and practical protocols to design and evaluate novel therapeutic agents.
Core Molecular Scaffold and Rationale for SAR Exploration
The lead compound, this compound, has been strategically designed. The presence of a halogen-substituted aromatic ring is a common feature in potent antifungal and antibacterial agents. The ortho-position of the bromine atom on the phenyl ring is expected to induce a specific conformational orientation of the ring relative to the triazole core, which can be critical for target binding. The N4-ethyl group provides a balance of lipophilicity and steric bulk, influencing solubility and interaction with hydrophobic pockets in target proteins.
Our SAR exploration will focus on three key regions of the molecule, as depicted below:
Structure-Activity Relationship Insights
Based on available literature for related 1,2,4-triazole-3-thiol derivatives, we can infer the following SAR principles:
The Influence of the 5-Phenyl Ring Substituent (R1)
The nature and position of substituents on the C5-phenyl ring are critical determinants of biological activity.
-
Halogenation: The presence of a halogen, such as the bromine in our lead compound, is often associated with enhanced antimicrobial and anticancer activity.[1][4] This is attributed to both electronic effects (electron-withdrawing nature) and increased lipophilicity, which can improve cell membrane penetration. SAR studies on related compounds have shown that di- and tri-halogenated phenyl rings can further enhance potency.[5]
-
Positional Isomerism: The position of the halogen is crucial. While our lead has a 2-bromo substituent, studies on 5-(3-bromophenyl) analogues have demonstrated significant anticancer activity.[3] It is hypothesized that different positional isomers can adopt unique conformations, leading to differential binding affinities with target enzymes or receptors.
-
Other Substituents: Electron-donating groups (e.g., -OCH3, -OH) and electron-withdrawing groups (e.g., -NO2, -CF3) can dramatically alter the electronic distribution of the entire molecule, thereby affecting its interaction with biological targets.
The Role of the N4-Alkyl Group (R2)
The substituent at the N4 position of the triazole ring primarily modulates the compound's lipophilicity and steric profile.
-
Alkyl Chain Length: In many series of 4-alkyl-1,2,4-triazoles, a direct correlation between the length of the alkyl chain and antimicrobial activity is not always observed. While increasing chain length enhances lipophilicity, it can also introduce steric hindrance, preventing optimal binding. A balance is often required, with short to medium-length chains (e.g., ethyl, propyl, butyl) frequently showing optimal activity.
-
Branching and Cyclization: Introduction of branching (e.g., isopropyl) or cyclic alkyl groups (e.g., cyclohexyl) can provide conformational rigidity, which may be beneficial if the constrained conformation is the bioactive one.
Modification of the C3-Thiol Group (R3)
The C3-thiol group is a versatile handle for chemical modification, often to create prodrugs or to explore interactions with specific enzymatic targets.
-
S-Alkylation: Alkylation of the thiol group to form thioethers is a common modification. Studies on 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles have shown that antimicrobial and antifungal activity can increase with the length of the alkylthio chain, with a decyl chain showing high potency. This suggests that the extended lipophilic chain may facilitate interaction with microbial cell membranes.
-
Thioester and Thioacid Formation: Conversion of the thiol to a thioester or a thioacetic acid derivative can create prodrugs that are hydrolyzed in vivo to release the active thiol. This strategy can improve bioavailability and pharmacokinetic properties.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol follows a well-established route for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols, which involves the base-catalyzed intramolecular cyclization of a thiosemicarbazide intermediate.
Workflow Diagram:
Step-by-Step Procedure:
-
Synthesis of 2-Bromobenzohydrazide:
-
To a solution of 2-bromobenzoic acid (1 eq.) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-bromobenzoate.
-
To the obtained ester dissolved in ethanol, add hydrazine hydrate (1.5-2 eq.).
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to afford 2-bromobenzohydrazide.
-
-
Synthesis of N-ethyl-2-(2-bromobenzoyl)hydrazine-1-carbothioamide:
-
Dissolve 2-bromobenzohydrazide (1 eq.) in absolute ethanol.
-
Add ethyl isothiocyanate (1.1 eq.) to the solution.
-
Reflux the reaction mixture for 3-5 hours.
-
Upon cooling, a solid precipitate will form. Filter the solid, wash with diethyl ether, and dry to obtain the thiosemicarbazide intermediate.
-
-
Synthesis of this compound:
-
Suspend the thiosemicarbazide intermediate (1 eq.) in an aqueous solution of sodium hydroxide (8-10%, 2 eq.).
-
Reflux the mixture for 4-6 hours until the evolution of H₂S gas ceases (can be tested with lead acetate paper).
-
Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid to pH 5-6.
-
The precipitated solid is filtered, washed thoroughly with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure this compound.
-
Self-Validation: The structure of the final compound and all intermediates should be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis. The purity should be checked by HPLC.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized analogues against selected bacterial and fungal strains.
Workflow Diagram:
Step-by-Step Procedure:
-
Preparation:
-
Prepare stock solutions of the synthesized triazole analogues (e.g., 1 mg/mL) in sterile dimethyl sulfoxide (DMSO).
-
Use appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
-
Assay Procedure:
-
Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform two-fold serial dilutions across the plate.
-
The final volume in each well should be 100 µL after dilution.
-
Add 10 µL of the standardized microbial inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be tested in parallel.
-
-
Incubation and Reading:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Data Presentation: Comparative Activity of Analogues
The results of the biological assays should be tabulated to facilitate direct comparison and SAR analysis.
| Compound ID | R1 (C5-Phenyl) | R2 (N4-Alkyl) | R3 (C3-Thiol) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | IC₅₀ (µM) vs MCF-7 |
| Lead-01 | 2-Bromo | Ethyl | -SH | Data | Data | Data |
| ANA-01 | 3-Bromo | Ethyl | -SH | Data | Data | Data |
| ANA-02 | 4-Bromo | Ethyl | -SH | Data | Data | Data |
| ANA-03 | 2,4-Dichloro | Ethyl | -SH | Data | Data | Data |
| ANA-04 | 2-Bromo | Methyl | -SH | Data | Data | Data |
| ANA-05 | 2-Bromo | n-Propyl | -SH | Data | Data | Data |
| ANA-06 | 2-Bromo | Ethyl | -S-CH₃ | Data | Data | Data |
| ANA-07 | 2-Bromo | Ethyl | -S-Decyl | Data | Data | Data |
| Control | - | - | - | Data | Data | Data |
Data to be filled in from experimental results.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The systematic exploration of the structure-activity relationships by modifying the phenyl ring substituents, the N4-alkyl group, and the C3-thiol functionality is a rational approach to optimize potency and selectivity. The protocols provided herein offer a robust framework for the synthesis and evaluation of these analogues, enabling researchers to identify lead candidates with improved pharmacological profiles. Further studies should focus on elucidating the mechanism of action of the most potent compounds to guide future drug design efforts.
References
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved January 12, 2024, from [Link]
-
Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. (2022). Current issues in pharmacy and medicine: science and practice. Retrieved January 12, 2024, from [Link]
-
Synthesis and evaluation of 4-amino-5-phenyl-4H-[6]-triazole-3-thiol derivatives as antimicrobial agents. (2010). Semantic Scholar. Retrieved January 12, 2024, from [Link]
-
Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2024). Pharmacia. Retrieved January 12, 2024, from [Link]
-
Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton. (2024). RSC Advances. Retrieved January 12, 2024, from [Link]
-
Synthesis and antioxidant properties of some new 5-phenethyl-3-thio-1,2,4-triazoles. (2021). ResearchGate. Retrieved January 12, 2024, from [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (2018). PMC. Retrieved January 12, 2024, from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). NIH. Retrieved January 12, 2024, from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2021). Istanbul University Press. Retrieved January 12, 2024, from [Link]
-
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). Retrieved January 12, 2024, from [Link]
-
SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. (n.d.). Retrieved January 12, 2024, from [Link]
-
Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Retrieved January 12, 2024, from [Link]
-
Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. (n.d.). Retrieved January 12, 2024, from [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). NIH. Retrieved January 12, 2024, from [Link]
-
Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. (2001). NIH. Retrieved January 12, 2024, from [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). Semantic Scholar. Retrieved January 12, 2024, from [Link]
-
Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). Retrieved January 12, 2024, from [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. Retrieved January 12, 2024, from [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researcher.manipal.edu [researcher.manipal.edu]
- 6. medicine.dp.ua [medicine.dp.ua]
Troubleshooting & Optimization
Improving the yield of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol synthesis
An authoritative guide for researchers, this Technical Support Center provides in-depth troubleshooting and FAQs for optimizing the synthesis of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol.
Technical Overview: Synthesis Pathway
The synthesis of this compound is a robust two-step process. It begins with the formation of an N-acylthiosemicarbazide intermediate, which is subsequently cyclized under alkaline conditions. This pathway is a well-established and versatile method for preparing a wide range of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1][2]
Caption: General two-step synthesis pathway for the target compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing probable causes and actionable solutions to improve reaction outcomes.
Question 1: My yield for the intermediate, 1-(2-bromobenzoyl)-4-ethylthiosemicarbazide, is very low. What's going wrong?
Answer: Low yields in this step typically stem from three primary issues: incomplete reaction, side reactions, or mechanical loss during workup.
-
Probable Cause 1: Incomplete Reaction. The nucleophilic attack of the hydrazide on the electrophilic carbon of the isothiocyanate may be too slow or reversible under your current conditions.
-
Solution: Increase the reaction time and/or temperature. Refluxing in a suitable solvent like absolute ethanol for 2-4 hours is generally sufficient. Ensure your reagents are pure and dry, as moisture can hydrolyze the isothiocyanate.
-
-
Probable Cause 2: Purity of Reagents. 2-Bromobenzohydrazide can degrade upon prolonged storage. Ethyl isothiocyanate is volatile and susceptible to moisture.
-
Solution: Use freshly prepared or purified 2-bromobenzohydrazide. Verify the purity of ethyl isothiocyanate by refractive index or GC before use.
-
-
Probable Cause 3: Premature Precipitation. The thiosemicarbazide intermediate is often a crystalline solid that precipitates from the reaction mixture upon cooling. If cooling occurs too rapidly or the solution is too concentrated, you can trap starting materials, leading to a lower-purity product and an artificially low isolated yield after purification.
-
Solution: Allow the reaction mixture to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystalline recovery. Wash the filtered solid with cold ethanol to remove unreacted starting materials.
-
Question 2: The cyclization step is not working. I'm recovering my thiosemicarbazide intermediate or getting a complex mixture.
Answer: Failure to cyclize is almost always related to the reaction conditions, specifically the concentration and type of base used.
-
Probable Cause 1: Insufficient Base. The cyclization mechanism requires deprotonation to initiate the intramolecular nucleophilic attack. An insufficient amount of base will result in a sluggish or incomplete reaction.
-
Probable Cause 2: Reaction Temperature/Time. The dehydration and ring-closure step requires thermal energy.
-
Probable Cause 3: Improper Workup. The final product, in its thiol form, is acidic and will be soluble in the alkaline reaction mixture as its thiolate salt. It will not precipitate until the solution is properly acidified.
Caption: Troubleshooting logic for the cyclization step.
Question 3: I've isolated a product, but my NMR spectrum suggests I have an isomeric impurity. What is it and how can I avoid it?
Answer: The most common isomeric side product in this type of synthesis is a 5-substituted-2-amino-1,3,4-thiadiazole. This arises from an alternative cyclization pathway.
-
Mechanism of Side Product Formation: Under certain conditions, particularly with dehydrating agents like strong acids or reagents like polyphosphate ester (PPE), the acylated thiosemicarbazide can cyclize through the sulfur atom attacking the carbonyl carbon, leading to the formation of a stable five-membered thiadiazole ring.[6]
-
How to Avoid: The key is to use a base-catalyzed cyclization. The alkaline medium strongly favors deprotonation of the amide nitrogen, which then attacks the thiocarbonyl carbon to form the desired 1,2,4-triazole ring system. Sticking to the NaOH or KOH reflux method is the most reliable way to ensure the correct isomer is formed.[1][3]
-
How to Differentiate: 1H NMR spectroscopy is sufficient for identification. The N-H and S-H protons of the 1,2,4-triazole-3-thiol resonate at a much lower field (typically 13-14 ppm) compared to the amino group protons of the thiadiazole, which appear in the aromatic region (around 7-8 ppm).[6]
Frequently Asked Questions (FAQs)
Q1: Why is an alkaline medium required for the cyclization? A1: The alkaline medium is crucial for the mechanism of ring formation. The hydroxide ion acts as a base to deprotonate the most acidic proton of the thiosemicarbazide intermediate (one of the N-H protons). This generates an anion that facilitates an intramolecular nucleophilic attack on the thiocarbonyl carbon (C=S). This is the key ring-closing step, which is followed by the elimination of a water molecule to yield the aromatic triazole ring.[1][2]
Q2: Can I use other bases besides NaOH or KOH? A2: While NaOH and KOH are the most commonly cited and reliable bases for this transformation, other strong, non-nucleophilic bases could potentially be used. However, weaker bases like sodium carbonate or triethylamine are generally not strong enough to efficiently promote the cyclization and may lead to incomplete reactions or lower yields. For robust and reproducible results, aqueous NaOH or KOH is highly recommended.
Q3: My final product is an off-white or yellowish solid. How can I improve its purity and color? A3: The most effective method for purifying the final product is recrystallization.
-
Solvent Selection: Ethanol or an ethanol-water mixture is typically an excellent choice for recrystallizing 1,2,4-triazole-3-thiols.[3][5] The product should be soluble in the hot solvent and sparingly soluble upon cooling.
-
Procedure: Dissolve the crude product in a minimum amount of boiling ethanol. If the solution is colored, you can add a small amount of activated charcoal and filter the hot solution through a fluted filter paper or a pad of celite to remove colored impurities. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete the crystallization. Collect the purified crystals by suction filtration.
Q4: Does this compound exhibit thione-thiol tautomerism? A4: Yes, this class of compounds can exist in two tautomeric forms: the thiol form (with a C-SH group) and the thione form (with a C=S and N-H group). In the solid state and in solution, an equilibrium exists between these two forms. Spectroscopic data (IR, NMR) will reflect this equilibrium. For instance, in the IR spectrum, you may observe both an S-H stretch (around 2550-2600 cm⁻¹) and an N-H stretch (around 3100-3300 cm⁻¹).[3][7] In 1H NMR, the proton on the sulfur or nitrogen will typically appear as a broad singlet at a very downfield chemical shift.
Data Summary & Optimization Parameters
The yield of the cyclization step is sensitive to several factors. The following table summarizes key parameters based on analogous syntheses reported in the literature.
| Parameter | Condition | Expected Outcome | Rationale & Reference |
| Base | 2N NaOH (aq) | High Yield (60-80%) | Promotes the correct cyclization pathway via N-deprotonation.[1][3] |
| Weaker Base (e.g., Na₂CO₃) | Low to No Yield | Insufficiently basic to deprotonate the amide for efficient cyclization. | |
| Solvent | Water (from aq. base) | Effective | Standard for this reaction, allows for high reflux temperature. |
| Ethanol | Can be used, may require longer reaction times | Often used for the preceding thiosemicarbazide formation step. | |
| Temperature | Reflux (~100 °C) | Optimal | Provides necessary activation energy for dehydration and ring closure. |
| Room Temperature | No Reaction | Insufficient energy for the cyclization to proceed at a reasonable rate. | |
| Reaction Time | 3-4 hours | Complete Conversion | Ensures the reaction goes to completion. Monitor by TLC for confirmation.[1] |
| < 1 hour | Incomplete Reaction | May leave significant amounts of unreacted starting material. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(2-bromobenzoyl)-4-ethylthiosemicarbazide (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromobenzohydrazide (0.1 mol) in absolute ethanol (100 mL).
-
Reagent Addition: To the stirring solution, add ethyl isothiocyanate (0.1 mol) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 1 hour.
-
Filtration and Washing: Collect the precipitated white solid by suction filtration. Wash the solid with two portions of cold ethanol (2x20 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting intermediate in a vacuum oven at 50-60 °C. The product is typically of sufficient purity to be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask, suspend the 1-(2-bromobenzoyl)-4-ethylthiosemicarbazide (0.05 mol) in a 2N aqueous solution of sodium hydroxide (100 mL).
-
Cyclization: Heat the stirring mixture to reflux and maintain for 4 hours. The solid should dissolve as the reaction proceeds.
-
Cooling and Filtration: After reflux, cool the reaction mixture to room temperature. If any solid impurities are present, filter the solution.
-
Acidification: Place the filtrate in an ice bath and slowly add concentrated hydrochloric acid (HCl) with constant stirring until the solution becomes strongly acidic (test with pH paper, target pH ≈ 5-6).
-
Precipitation: A voluminous white or off-white precipitate of the target compound will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Isolation and Washing: Collect the solid product by suction filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Drying and Purification: Dry the crude product. For higher purity, recrystallize from an ethanol/water mixture as described below.
Protocol 3: Purification by Recrystallization
-
Transfer the crude, dry this compound to an appropriately sized Erlenmeyer flask.
-
Add the minimum volume of hot ethanol required to just dissolve the solid at boiling point.
-
If necessary, add a spatula tip of activated charcoal and keep the solution at a boil for a few minutes.
-
Filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals should begin to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by suction filtration and wash with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum to a constant weight.
References
-
Pomerantsev, A., et al. (2022). Synthesis of 1,2,4-Triazole-3-thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(23), 8218. Available from: [Link]
-
Frolova, Y., & Kaplaushenko, A. (2021). Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives. Current issues in pharmacy and medicine: science and practice, 14(3), 281-286. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acid salts (6a-6o). Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(19), 6632. Available from: [Link]
-
Ainsworth, C. (1963). 1,2,4-TRIAZOLE-3(5)-THIOL. Organic Syntheses, 43, 96. Available from: [Link]
-
Frolova, Y. S., & Kaplaushenko, A. H. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice, 17(2), 195–201. Available from: [Link]
-
Turan-Zitouni, G., et al. (2016). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 21(11), 1588. Available from: [Link]
-
Frolova, Y. S., & Kaplaushenko, A. H. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice, 17(2). Available from: [Link]
-
Chiscop, I., et al. (2022). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2022(3), M1447. Available from: [Link]
-
Safonov, A., et al. (2021). MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 45(1), 133-143. Available from: [Link]
-
Chemospecific. (2021, January 16). Unbelievable Challenges in Triazole Synthesis! [Video]. YouTube. Available from: [Link]
-
Guha, P. C., & De, S. C. (1925). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Journal of the Chemical Society, Transactions, 127, 1215-1219. Available from: [Link]
-
ResearchGate. (2023). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H- -1,2,4-triazole-3-thiol. Available from: [Link]
-
Bektaş, H., et al. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 26(24), 7578. Available from: [Link]
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Available from: [Link]
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Available from: [Link]
-
Nicolaou, K. C., & Montagnon, T. (2011). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 16(12), 10337-10372. Available from: [Link]
-
Pomerantsev, A., et al. (2022). Synthesis of 1,2,4-Triazole-3-thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available from: [Link]
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Available from: [Link]
-
Al-Obaidi, A. S. M., & Al-Janabi, M. A. J. (2020). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Journal of Global Pharma Technology, 12(1), 384-389. Available from: [Link]
-
ResearchGate. (n.d.). Thiocarbohydrazides: Synthesis and Reactions. Available from: [Link]
-
Cansiz, A., Koparir, M., & Demirdag, A. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules (Basel, Switzerland), 9(3), 204–212. Available from: [Link]
-
Cheng, Y. R. (2015). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. Available from: [Link]
-
El-Sayed, W. A. (2017). Thiocarbohydrazides: Synthesis and Reactions. International Journal of Organic Chemistry, 7, 245-281. Available from: [Link]
-
Alam, M. M., & Siddiqui, N. (2016). A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Institutional Pharmacy and Life Sciences, 6(2), 1-21. Available from: [Link]
-
Kochikyan, T. V., et al. (2010). Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ChemInform, 41(32). Available from: [Link]
-
Safonov, A., et al. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice, 15(4), 387-393. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-aryl-4H-1,2,4-triazole-3-thiols
Welcome to the technical support center for the purification of 5-aryl-4H-1,2,4-triazole-3-thiols. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of heterocyclic compounds. The inherent chemical properties of these molecules—specifically the tautomeric thiol/thione equilibrium and the acidic nature of the thiol proton—present unique purification challenges. This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for 5-aryl-4H-1,2,4-triazole-3-thiols.
Q1: What is the most common and effective initial purification method for crude 5-aryl-4H-1,2,4-triazole-3-thiols?
A1: The most frequently successful and scalable first-pass purification technique is recrystallization , typically from ethanol or an ethanol-water mixture.[1][2][3] The synthesis of these compounds often involves the cyclization of a substituted thiosemicarbazide in an alkaline medium, followed by acidification.[1][4] This process precipitates the crude triazole, which can then be effectively purified by dissolving it in a minimal amount of hot solvent and allowing it to cool slowly, leading to the formation of purer crystals.
Q2: What are the primary impurities I should anticipate in my crude product?
A2: Common impurities stem from the synthetic route and include:
-
Unreacted Starting Materials: Such as the precursor aryl carboxylic acid hydrazide and thiosemicarbazide derivatives.
-
Inorganic Salts: Typically sodium or potassium chloride, formed during the neutralization/acidification step.[5]
-
Cyclization Intermediates: Incompletely cyclized acylthiosemicarbazides.
-
Oxidation Byproducts: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bridges between two triazole molecules. This is a common issue, especially during prolonged heating or exposure to air.[6][7]
Q3: Is column chromatography a viable option for purifying these compounds?
A3: Yes, silica gel column chromatography is a viable but more labor-intensive method, generally reserved for difficult separations or small-scale purifications.[8][9] The polarity of the triazole-thiol scaffold requires moderately polar eluent systems, such as hexane/ethyl acetate or dichloromethane/methanol gradients. However, the acidic nature of silica gel can sometimes retain the compound or promote degradation. To mitigate risks like oxidation on the column, it is advisable to use deoxygenated solvents.
Q4: How can the acidic nature of the thiol group be leveraged for purification?
A4: The thiol proton is sufficiently acidic to be deprotonated by a moderately strong base (e.g., NaOH, KOH). This forms a water-soluble thiolate salt. This property is the basis for acid-base extraction , an excellent technique for separating the acidic triazole-thiol from neutral or basic organic impurities.[10][11][12] The compound can be moved from an organic layer into an aqueous basic layer, which is then separated, washed, and re-acidified to precipitate the purified product.[4]
Table 1: Comparison of Primary Purification Techniques
| Technique | Primary Use Case & Scale | Impurities Removed | Advantages | Disadvantages |
| Recrystallization | Primary purification; scalable from mg to kg. | Insoluble starting materials, some side products, inorganic salts. | Cost-effective, simple, highly scalable, yields high-purity crystalline material. | Requires a suitable solvent; can result in yield loss; ineffective for impurities with similar solubility. |
| Acid-Base Extraction | Removal of non-acidic impurities; scalable. | Neutral organic impurities (e.g., unreacted esters, non-acidic precursors). | Highly selective for acidic compounds, efficient for removing specific impurity classes.[11] | Does not separate other acidic compounds; requires handling of aqueous and organic layers; potential for emulsion formation. |
| Column Chromatography | Difficult separations, small to medium scale (mg to g). | Structurally similar side products, isomers, baseline impurities. | High resolving power, can separate complex mixtures.[8][9] | Labor-intensive, requires significant solvent volumes, potential for product degradation/oxidation on stationary phase.[7] |
Troubleshooting Guide
This section is structured to address specific problems you may encounter during the purification process.
Q5: My crude product precipitated as a sticky oil or gum after acidification, not a solid. What should I do?
A5: This is a common issue often caused by the presence of impurities that depress the melting point or inhibit crystallization.
-
Causality: The "oiling out" phenomenon occurs when the solubility of the compound in the solvent is lower than the melting point of the compound at that temperature. Impurities exacerbate this.
-
Solution Workflow:
-
Solvent Extraction: Do not attempt to filter the oil. Instead, extract the entire mixture with an organic solvent like ethyl acetate or dichloromethane. The desired product will move into the organic layer.
-
Wash and Dry: Wash the organic layer with water and then brine to remove inorganic salts and residual acid. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Evaporate and Re-attempt: Evaporate the solvent under reduced pressure to obtain a crude solid or semi-solid. Now, attempt recrystallization from a different solvent system. Tituration (grinding the oil with a poor solvent like hexane) can sometimes induce solidification.
-
Q6: My yield after recrystallization is extremely low. How can I improve it?
A6: Low yield is typically due to using too much solvent or cooling the solution too rapidly.
-
Causality: The goal of recrystallization is to create a supersaturated solution upon cooling. If too much solvent is used, the compound remains dissolved even at low temperatures.
-
Optimization Steps:
-
Minimize Hot Solvent: Use only the absolute minimum volume of boiling solvent required to fully dissolve the crude product. Add the solvent in small portions.
-
Slow Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling leads to the formation of small, often impure, crystals and traps impurities.
-
Solvent System: If your compound is too soluble in a single solvent (like pure ethanol), try a binary solvent system. Dissolve the compound in a "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water or hexane) dropwise at the boiling point until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the precipitate, then allow it to cool slowly.
-
Q7: I see multiple spots on my TLC plate after purification. What are they and how do I remove them?
A7: Multiple spots indicate the presence of impurities. The identity depends on their relative polarity (Rƒ value).
-
Diagnosis:
-
Spot at Baseline (Rƒ ≈ 0): Likely a highly polar impurity, such as an inorganic salt or a very polar starting material. An acid-base extraction should remove this.
-
Spot with Higher Rƒ: A less polar impurity, possibly a non-polar starting material or a side product.
-
Spot Close to Product Spot: A structurally similar impurity. This is the most challenging case and often requires column chromatography for separation.[13]
-
Faint Spot with Rƒ ~2x Product: This could be the disulfide dimer, which is typically less polar than the corresponding thiol.
-
-
Action Plan:
-
First, attempt a more rigorous recrystallization.
-
If that fails, perform an acid-base extraction to remove any neutral impurities.
-
If multiple spots persist, column chromatography is the recommended next step.
-
Q8: I suspect my thiol is oxidizing to a disulfide. How can I prevent this?
A8: Oxidation is a common side reaction for thiols.
-
Prevention during Workup:
-
Minimize exposure to air, especially when heating.
-
Consider performing the purification under an inert atmosphere (Nitrogen or Argon), particularly during column chromatography.[7]
-
Purging solvents with N₂ before use can help remove dissolved oxygen.
-
-
Confirmation: The disulfide product will have a distinct mass in Mass Spectrometry (MS), corresponding to (2 × M - 2), where M is the mass of the thiol monomer. In ¹H NMR, the characteristic SH proton signal (often δ > 13 ppm) will be absent in the disulfide dimer.[4]
Purification Troubleshooting Workflow
Caption: A decision-making workflow for purifying 5-aryl-4H-1,2,4-triazole-3-thiols.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is the standard first approach for purifying crude 5-aryl-4H-1,2,4-triazole-3-thiols.
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of ethanol and bring the mixture to a boil with stirring on a hot plate.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Causality: Using the minimum volume of solvent is critical for maximizing recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulates that will not dissolve.
-
Cooling and Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Causality: Slow cooling promotes the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by melting point and TLC.
Protocol 2: Purification via Acid-Base Extraction
This method is ideal for removing neutral organic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Base Extraction: Add an equal volume of 1M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Causality: The basic solution deprotonates the acidic thiol, forming a sodium thiolate salt which is soluble in the aqueous layer.[12]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Repeat the extraction of the organic layer with a fresh portion of 1M NaOH to ensure complete transfer of the product. Combine the aqueous extracts.
-
Organic Wash (Backwash): Wash the combined aqueous layers with a small portion of fresh ethyl acetate to remove any residual neutral impurities that may have been carried over. Discard this organic wash.[10]
-
Acidification: Cool the aqueous layer in an ice bath and, with stirring, slowly add concentrated HCl or 3M HCl until the solution is acidic (pH ~2, check with pH paper). The purified product should precipitate as a solid.
-
Isolation and Drying: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum. A final recrystallization (Protocol 1) may be performed for the highest purity.
Acid-Base Extraction Workflow
Caption: Step-by-step workflow for purification using acid-base extraction.
References
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]
-
Agrawal, R., et al. (Year not specified). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]
-
Popova, E. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(15), 5894. [Link]
-
Reddit User Discussion. (2020). Removal of Smelly Thiol via Extraction? r/OrganicChemistry. [Link]
-
Al-Jibouri, M. N. (2015). Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4. Journal of Al-Nahrain University, 18(2), 52-58. [Link]
-
University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Jumaa, F. H., et al. (2017). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. Journal of Scientific and Engineering Research, 4(8), 98-106. [Link]
-
Reddit User Discussion. (2013). How would you purify air-sensitive materials (thiols) using column chromatography? r/chemistry. [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
-
Dar'in, D., et al. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules, 26(9), 2758. [Link]
-
Ainsworth, C. (1963). 1,2,4-TRIAZOLE-3(5)-THIOL. Organic Syntheses, 43, 96. [Link]
- Wilson, N. H. (1981). Purification of triazoles.
-
Amantini, D., et al. (n.d.). Synthesis of 4-Aryl-1,2,3-1H-triazoles through TBAF-Catalyzed [3+2] Cycloaddition of 2-Aryl-1-Nitroethenes with TMSN3 under Solvent-Free Condition. University of Perugia. [Link]
-
Dar'in, D., et al. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Semantic Scholar. [Link]
-
Al-Azzawi, A. M. J., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]
-
Safonov, A., et al. (2021). MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3-PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. Journal of Faculty of Pharmacy of Ankara University, 45(3), 457-466. [Link]
-
Zozulynets, D. М., Kaplaushenko, A. G., & Korzhova, A. S. (2021). The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. Journal of Organic and Pharmaceutical Chemistry, 19(2), 48-52. [Link]
-
Goudgaon, N. M., et al. (2018). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][4][14] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]
Sources
- 1. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
Technical Support Center: Overcoming Challenges in the Cyclization Step of 1,2,4-Triazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1,2,4-triazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, found in numerous antifungal, anticancer, and antiviral agents.[1][2][3] However, the crucial cyclization step to form the aromatic ring is often fraught with challenges, from low yields to the formation of stubborn isomeric mixtures and side products.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during synthesis. Our approach is rooted in mechanistic principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively optimize your reaction design.
Troubleshooting Guide: Cyclization & Work-Up Issues
This section directly addresses common problems in a question-and-answer format. For a quick overview, refer to the summary table below.
Table 1: Summary of Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction (insufficient time/temp).[4] 2. Decomposition of starting materials or product.[4] 3. Impure or wet starting materials (e.g., hygroscopic hydrazides).[4] | 1. Incrementally increase temperature and/or reaction time; monitor by TLC. 2. Consider microwave-assisted synthesis to reduce reaction times.[5] 3. Ensure starting materials are pure and thoroughly dried. |
| Formation of 1,3,4-Oxadiazole Side Product | Competing intramolecular cyclization of acylhydrazine intermediate, especially under dehydrating conditions.[6] | 1. Ensure strictly anhydrous (dry) reaction conditions and solvents.[4] 2. Lower the reaction temperature to kinetically favor the desired intermolecular reaction.[4] 3. The choice of acylating agent can also influence the reaction pathway.[4] |
| Formation of Isomeric Mixtures | 1. Use of unsymmetrical reagents (e.g., Einhorn-Brunner with different acyl groups).[7][8] 2. Lack of regioselective control during cyclization. | 1. Einhorn-Brunner: The acyl group from the stronger corresponding carboxylic acid will preferentially be at the 3-position.[9] 2. Catalyst Control: For cycloadditions of isocyanides and diazonium salts, use Ag(I) for 1,3-disubstituted triazoles and Cu(II) for 1,5-disubstituted triazoles.[8][10] |
| Difficult Product Purification | 1. Product is highly polar.[11] 2. Residual metal catalyst contamination.[11] 3. Product "oiling out" instead of crystallizing.[11] | 1. Use reverse-phase (C18) or HILIC chromatography. For silica gel, add a polar modifier like MeOH or triethylamine to the eluent.[11] 2. Wash the organic phase with an aqueous solution of a chelating agent (e.g., EDTA).[11] 3. Attempt recrystallization from a different solvent system or use a non-polar "anti-solvent" to induce precipitation. |
Q1: My reaction yield is consistently low or nonexistent. What are the primary factors I should investigate?
A1: Low yield is a frequent issue stemming from several core problems. A systematic approach is essential for diagnosis.
-
Causality: The formation of the 1,2,4-triazole ring is a condensation reaction, which requires the removal of water or another small molecule.[7] This process is often reversible or in competition with other pathways. The reaction kinetics are highly sensitive to temperature, concentration, and catalyst efficiency.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Hydrazides, in particular, can be hygroscopic.[4] Ensure all reactants are pure and, critically, anhydrous. Dry solvents and perform reactions under an inert atmosphere (N₂ or Ar).
-
Optimize Reaction Temperature & Time: Many classical syntheses, like the Pellizzari reaction, require high temperatures (>200 °C), which can also lead to decomposition.[4][12] Monitor your reaction by TLC to track the consumption of starting materials. If the reaction is sluggish, incrementally increase the temperature. Conversely, if new, undesired spots appear on the TLC plate at higher temperatures, decomposition is likely occurring, and the temperature should be lowered.
-
Consider Microwave-Assisted Synthesis: Microwave irradiation is a highly effective technique for driving condensation reactions. It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing thermal decomposition pathways.[5]
-
Caption: Competing pathways in 1,2,4-triazole synthesis.
-
Preventative Measures:
-
Strictly Anhydrous Conditions: The presence of water can facilitate proton exchange and, in some cases, hydrolysis, but its removal is what drives the final condensation. The key is to run the reaction under scrupulously dry conditions to disfavor the intramolecular water elimination that forms the oxadiazole. [4] 2. Temperature Control: The intramolecular cyclization to the oxadiazole often has a higher activation energy than the desired intermolecular pathway. Therefore, running the reaction at the lowest possible temperature that still allows for reasonable conversion rates can significantly favor triazole formation. [4]
-
Q3: My synthesis is producing a mixture of isomers. How can I control the regioselectivity?
A3: Lack of regioselectivity is a significant challenge, especially in classical methods like the Einhorn-Brunner reaction when using unsymmetrical starting materials. [7]The key to control lies in understanding the electronic and catalytic factors governing the cyclization.
-
Einhorn-Brunner Reaction Control: This reaction condenses an imide (a diacylamine) with a hydrazine. [13]If the two acyl groups on the imide are different, two isomeric products are possible.
-
Electronic Control: The regiochemical outcome is dictated by the electronic properties of the acyl groups. The initial nucleophilic attack by the hydrazine occurs at the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger carboxylic acid (i.e., the one with more electron-withdrawing character) will preferentially end up at the 3-position of the 1,2,4-triazole ring. [9]To favor a single isomer, design your unsymmetrical imide with acyl groups of significantly different electronic natures.
-
-
Catalyst-Controlled Synthesis: Modern synthetic methods offer powerful catalytic control over regioselectivity. A prime example is the [3+2] cycloaddition of isocyanides with diazonium salts.
-
Selective Catalysis: The choice of metal catalyst can completely switch the isomeric outcome. It has been shown that Ag(I) catalysis selectively produces 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis favors the formation of 1,5-disubstituted 1,2,4-triazoles. [8][10]This provides a reliable and modular approach to accessing specific isomers.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing the 1,2,4-triazole core? A1: Several robust methods exist, each with its own advantages. The choice depends on the desired substitution pattern and available starting materials.
-
Pellizzari Reaction: The condensation of an amide and an acyl hydrazide, typically at high temperatures. [14]* Einhorn-Brunner Reaction: The acid-catalyzed condensation of imides with hydrazines or semicarbazides. [7][14]* From Hydrazides and Orthoesters: A common method involving the reaction of a carboxylic acid hydrazide with an orthoester (e.g., triethyl orthoformate) followed by cyclization. [5]* Modern Catalytic Methods: These include copper- or silver-catalyzed multicomponent reactions using precursors like amidines, nitriles, and diazonium salts, which often offer milder conditions and higher regioselectivity. [5][10][15] Q2: My purified 1,2,4-triazole is an oil, but I expected a solid. What should I do? A2: "Oiling out" is a common purification problem, often caused by residual impurities that depress the melting point. [11]First, ensure the product is pure by NMR. If it is, try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a non-polar "anti-solvent" (e.g., hexanes, pentane) with vigorous stirring until turbidity persists. Seeding with a crystal, if available, or scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization.
Q3: How can I effectively remove a copper catalyst from my final product? A3: Residual metal from catalytic reactions is a common purity issue. An effective method is to wash an organic solution of your product (e.g., in ethyl acetate or DCM) with an aqueous solution of a chelating agent. A saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) is very effective at sequestering and removing copper ions into the aqueous phase. [11]
Experimental Protocol Example: The Einhorn-Brunner Reaction
This protocol describes the synthesis of 1,5-diphenyl-1,2,4-triazole as a representative example of the Einhorn-Brunner reaction. [14] Materials:
-
N-formyl benzamide (diacylamine)
-
Phenylhydrazine
-
Glacial Acetic Acid (solvent)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine N-formyl benzamide (1.0 eq) and phenylhydrazine (1.1 eq).
-
Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of N-formyl benzamide).
-
Heat the mixture to reflux (approx. 118 °C) with vigorous stirring. Monitor the reaction progress using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate eluent).
-
After the reaction is complete (typically 2-4 hours, as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker of ice-cold water (approx. 10 times the volume of the acetic acid used). A precipitate should form.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water to remove residual acetic acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1,5-diphenyl-1,2,4-triazole.
Caption: General experimental workflow for the Einhorn-Brunner reaction.
References
-
Dai, H., He, Y., Li, J., & Wu, X. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
-
Kaur, R., & Kaur, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. World Journal of Pharmaceutical Research, 7(12), 335-360. [Link]
- Kumar, K., & Goyal, A. (2013). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. International Journal of PharmTech Research, 5(4), 1459-1473.
-
PubMed. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
R Discovery. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
ISRES Publishing. (2023). synthesis of 1,2,4 triazole compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. [Link]
-
Wiley Online Library. (2023). Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Journal of the Chinese Chemical Society. [Link]
-
Wikipedia. (n.d.). Einhorn–Brunner reaction. [Link]
-
Wiley Online Library. (n.d.). Einhorn-Brunner Reaction. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. isres.org [isres.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Einhorn-Brunner Reaction [drugfuture.com]
- 14. scispace.com [scispace.com]
- 15. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol for Biological Assays
Welcome to the technical support guide for 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the knowledge to make informed decisions, ensuring the reliability and reproducibility of your experimental results.
Understanding the Molecule: A Prerequisite for Success
This compound is a heterocyclic compound with features that predict low aqueous solubility. Its structure contains a hydrophobic bromophenyl group and an ethyl substituent, which contribute to its poor solubility in water. However, the molecule also possesses a weakly acidic thiol (-SH) group and a triazole ring, which has amphoteric properties.[1] The thiol group is expected to have a pKa around 9-10, similar to other 1,2,4-triazole-3-thiols.[2][3] This acidic nature is a key characteristic that can be exploited to enhance its solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues and questions regarding the solubilization of this compound.
Q1: My compound won't dissolve in aqueous buffer. What is the first thing I should try?
A1: The industry-standard starting point is to prepare a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO).
DMSO is a powerful and widely used solvent for poorly water-soluble compounds in biological assays.[4][5] However, it's crucial to be mindful of its potential effects on your specific assay. High concentrations of DMSO can be toxic to cells and may interfere with assay components.[6][7]
Best Practices for DMSO Stock Solutions:
-
Concentration: Aim for a high-concentration stock (e.g., 10-50 mM) to minimize the final DMSO concentration in your assay.
-
Final DMSO in Assay: The final concentration of DMSO in your biological assay should typically be kept below 0.5%, and always include a vehicle control (assay media with the same final DMSO concentration).[4][8]
-
Preparation: After weighing the compound, add the calculated volume of DMSO. Gentle warming (e.g., 37°C) or sonication can aid dissolution.[4]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
Q2: I've made a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." Here's a systematic approach to troubleshoot this:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions. A common method is to first dilute the DMSO stock into a small volume of a co-solvent/water mixture before the final dilution into the assay medium.[9]
-
Co-solvents: The use of a co-solvent can help to bridge the polarity gap between DMSO and the aqueous buffer, thereby preventing precipitation.[10][11] Co-solvents work by reducing the interfacial tension between the hydrophobic compound and the aqueous medium.[12]
-
Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400) are frequently used.[]
-
Considerations: The choice of co-solvent and its final concentration must be tested for compatibility with your specific assay, as they can also have biological effects.[]
-
Q3: Can I use pH modification to improve the solubility of this compound?
A3: Yes, leveraging the acidic nature of the thiol group is a highly effective strategy.
For compounds with ionizable groups, solubility is pH-dependent.[14] Since this compound is a weak acid, increasing the pH of the solution will deprotonate the thiol group, forming a more soluble salt.[15][16]
-
Mechanism: At a pH above the pKa of the thiol group, the compound will exist predominantly in its more soluble, ionized (thiolate) form.[17]
-
Practical Steps:
-
Prepare a stock solution in a slightly basic buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 or higher).
-
If necessary, the pH of your final assay buffer can be slightly increased, but you must verify that this change does not affect your biological system.
-
A combination of pH adjustment and a co-solvent can be particularly effective.[]
-
Q4: I'm working with a sensitive cell line and want to avoid organic solvents altogether. Are there other options?
A4: Absolutely. Cyclodextrins offer an excellent alternative for improving aqueous solubility without the use of harsh organic solvents.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are more water-soluble.[19][20]
-
Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.[21][22]
-
Benefits:
-
Method: The compound and cyclodextrin are typically co-dissolved in water, and the resulting solution can be freeze-dried to form a solid complex that is readily soluble in aqueous media.[19]
Data Summary: A Comparative Overview of Solubilization Strategies
| Method | Principle | Typical Starting Concentration | Advantages | Potential Issues |
| DMSO Stock | Dissolution in a polar aprotic solvent. | 10-50 mM | High solubilizing power for many compounds. | Cellular toxicity at high concentrations, precipitation on dilution.[6] |
| Co-solvents | Reducing the polarity difference between the stock solution and aqueous buffer.[10] | Varies with co-solvent | Can prevent precipitation upon dilution. | Potential for biological interference, requires careful validation. |
| pH Adjustment | Ionization of the weakly acidic thiol group to form a more soluble salt.[14] | pH > pKa | Highly effective for ionizable compounds, avoids organic solvents. | Requires assay compatibility with the adjusted pH. |
| Cyclodextrins | Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[19] | Varies with compound | Significant increase in aqueous solubility, low cellular toxicity. | Can alter drug availability in some assays.[23] |
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution
-
Accurately weigh 5 mg of this compound (M.W. ≈ 300.18 g/mol ) and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 1.67 mL of DMSO).
-
Gently vortex or sonicate until the compound is completely dissolved.[4] Gentle warming to 37°C may be applied if necessary.[4]
-
For a 100 µM working solution with a final DMSO concentration of 0.1% in 1 mL of assay buffer: a. Prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of assay buffer (this creates a 100 µM solution in 1% DMSO). b. Add 100 µL of this intermediate dilution to 900 µL of assay buffer to reach the final concentration.
-
Always include a vehicle control containing 0.1% DMSO in your experiment.[4]
Protocol 2: Solubilization using pH Adjustment
-
Prepare a 10 mM stock solution of the compound in 0.1 M NaOH. The basic pH will deprotonate the thiol group, aiding dissolution.
-
For a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of your desired assay buffer (e.g., PBS, pH 7.4).
-
Verify the final pH of your working solution and ensure it is within the acceptable range for your assay.
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer.
-
Add the solid this compound to the HP-β-CD solution to achieve the desired final concentration.
-
Stir or sonicate the mixture until the compound is fully dissolved. This solution can then be sterile-filtered and used for your experiments.
Visualizing the Workflow: A Decision-Making Diagram
The following diagram outlines a logical workflow for troubleshooting the solubility of this compound.
Caption: A decision tree for systematically addressing solubility challenges.
Final Recommendations
The key to successfully working with challenging compounds like this compound is a systematic and informed approach. Always start with the simplest method (DMSO stock) and progress to more advanced techniques as needed. Crucially, every component you add to your assay, including solvents and excipients, must be validated to ensure it does not interfere with your experimental results. Remember to always run the appropriate vehicle controls.
References
-
Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ACS Publications. Available from: [Link]
-
Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781. Available from: [Link]
-
Tariq, M., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available from: [Link]
-
Khan Academy. pH and solubility. Available from: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Heliyon, 10(20), e31108. Available from: [Link]
-
Nielsen, G. D., & Larsen, S. T. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available from: [Link]
-
Rericha, R., et al. (2021). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]
-
askIITians. (2025). How does pH affect solubility?. Available from: [Link]
-
Vask, A., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. PMC - NIH. Available from: [Link]
-
Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology - ACS Publications. Available from: [Link]
-
Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. AMiner. Available from: [Link]
-
Uekama, K., et al. (1998). Design and Evaluation of Cyclodextrin-Based Drug Formulation. J-Stage. Available from: [Link]
-
Co-solvent: Significance and symbolism. (2025). ScienceDirect. Available from: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
Grimm, M., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. NIH. Available from: [Link]
-
Uekama, K., et al. (1998). Design and Evaluation of Cyclodextrin-Based Drug Formulation. ResearchGate. Available from: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]
-
Khalid, I., et al. (2017). Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation. Taylor & Francis Online. Available from: [Link]
-
Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. SciSpace. Available from: [Link]
-
Quora. How to make a stock solution of a substance in DMSO. Available from: [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]
-
de Oliveira, G. G., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
Er, M., et al. (2016). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. Available from: [Link]
-
Cansız, A., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available from: [Link]
-
ResearchGate. How do I make a stock solution of a substance in DMSO?. Available from: [Link]
-
Le, T. N., et al. (2015). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC - NIH. Available from: [Link]
-
Wikipedia. 1,2,4-Triazole. Available from: [Link]
-
GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. Available from: [Link]
-
ResearchGate. The pKa values of 1,2,4-triazole and its alkyl derivatives. Available from: [Link]
Sources
- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 2. 1H-1,2,4-Triazole-3-thiol CAS#: 3179-31-5 [m.chemicalbook.com]
- 3. 1H-1,2,4-Triazole-3-thiol | 3179-31-5 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. ijmsdr.org [ijmsdr.org]
- 14. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 16. Khan Academy [khanacademy.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and Evaluation of Cyclodextrin-Based Drug Formulation [jstage.jst.go.jp]
- 22. tandfonline.com [tandfonline.com]
- 23. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
Technical Support Center: Method Refinement for the S-Alkylation of 4,5-Disubstituted-4H-1,2,4-Triazole-3-Thiols
Welcome to the technical support center for the synthesis and method refinement of S-alkylated 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and nuances of this important reaction. The following sections provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot experiments and optimize your synthetic protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the S-alkylation of triazole-thiols.
Question 1: Why is my S-alkylation reaction showing low or no conversion?
Answer: Low conversion is typically traced back to one of four areas: the nucleophile's reactivity, the alkylating agent's efficacy, the choice of base, or the reaction conditions.
-
Thiolate Anion Formation: The 1,2,4-triazole-3-thiol exists in a tautomeric equilibrium with its thione form. For effective S-alkylation, the more nucleophilic thiolate anion must be generated. This requires a sufficiently strong base to deprotonate the thiol. An inadequate amount or strength of the base is a primary cause of reaction failure.
-
Alkylating Agent: The reactivity of the alkylating agent (R-X) is critical. The leaving group ability follows the trend I > Br > Cl > F. If you are using an alkyl chloride, the reaction may require more forcing conditions (higher temperature, longer reaction time) compared to the corresponding iodide.
-
Steric Hindrance: Significant steric bulk on either the triazole scaffold or the alkylating agent can dramatically slow down the reaction rate.
-
Reagent Purity: Ensure your starting triazole-thiol and alkylating agent are pure and dry. Water in the reaction medium can hydrolyze some alkylating agents and interfere with the base.
Question 2: I am observing a mixture of N-alkylated and S-alkylated products. How can I improve S-selectivity?
Answer: Achieving high regioselectivity is a common challenge. The triazole-thiolate anion has multiple nucleophilic centers (the sulfur and the ring nitrogens). Favoring S-alkylation relies on exploiting the principles of Hard and Soft Acids and Bases (HSAB) theory.
The thiolate sulfur is a soft nucleophile, while the nitrogen atoms are harder nucleophiles. Most alkyl halides have a soft electrophilic carbon center (sp³). Therefore, the reaction between the soft sulfur and the soft carbon is electronically favored. However, reaction conditions can alter the outcome.
To enhance S-selectivity:
-
Choice of Base and Solvent: Using a combination like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or DMF generally favors S-alkylation.[1][2] Stronger, harder bases like sodium hydride (NaH) can sometimes lead to increased N-alkylation by creating a more dissociated, harder anion.
-
Reaction Temperature: Running the reaction at room temperature or slightly elevated temperatures often provides the best selectivity for the thermodynamically favored S-alkylated product. High temperatures can sometimes lead to scrambling and the formation of N-alkylated isomers.[3]
-
Counter-ion Effect: The choice of the base's counter-ion can play a role. For instance, using cesium carbonate (Cs₂CO₃) can lead to exclusive S-alkylation due to the "cesium effect," which enhances the nucleophilicity of the soft sulfur atom.[4]
Question 3: What are the most effective purification strategies for these compounds?
Answer: Purification can often be straightforward if the reaction proceeds cleanly.
-
Precipitation/Filtration: In many cases, upon cooling the reaction mixture or adding water, the desired S-alkylated product precipitates out as a solid. This solid can be collected by filtration and washed with a suitable solvent (e.g., cold water, ethanol/water mixture) to remove inorganic salts and other impurities.[5][6]
-
Recrystallization: This is the most effective method for obtaining highly pure solid products. Ethanol or ethanol-water mixtures are commonly reported as effective recrystallization solvents.[6][7]
-
Column Chromatography: If the product is an oil or if inseparable impurities are present, silica gel column chromatography is the method of choice. A gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate, is typically effective.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Problem Cluster 1: Yield and Reaction Efficiency
| Symptom | Potential Cause | Recommended Action |
| Reaction Stalled (Incomplete Conversion by TLC) | 1. Insufficient Base: The base may be weak, wet, or used in a substoichiometric amount. 2. Poor Leaving Group: Using alkyl chlorides or tosylates may require more energy. 3. Low Temperature: Reaction may be too slow at room temperature. | 1. Use at least 1.1-1.2 equivalents of a dry, powdered base (e.g., K₂CO₃, Cs₂CO₃). 2. Switch to a more reactive alkyl bromide or iodide.[8] 3. Gently heat the reaction mixture (e.g., to 50-60 °C or reflux) and monitor by TLC.[3][5] |
| No Reaction at All | 1. Inactive Alkylating Agent: The reagent may have degraded. 2. Incorrect Solvent: The chosen solvent may not be suitable for dissolving the reactants. | 1. Check the purity of the alkylating agent by NMR or use a fresh bottle. 2. Ensure your triazole-thiol and base are soluble in the chosen solvent (e.g., DMF, DMSO, Acetone, Ethanol).[5] |
| Product Decomposition | 1. Excessive Heat: The product may be thermally unstable. 2. Strongly Basic Conditions: Prolonged exposure to a strong base might degrade the product. | 1. Run the reaction at the lowest effective temperature. 2. Use a milder base (e.g., K₂CO₃ instead of NaH) and monitor the reaction closely to stop it upon completion. |
Problem Cluster 2: Regioselectivity and Side Products
Core Issue: Formation of N-Alkylated Isomers
The 4,5-disubstituted-4H-1,2,4-triazole ring has two potential nitrogen atoms for alkylation: N1 and N2. While S-alkylation is generally preferred, N-alkylation can occur, leading to a mixture of products that can be difficult to separate.[1][2]
Caption: Troubleshooting flowchart for poor S-alkylation regioselectivity.
Core Issue: Formation of Di-S-Alkylated or Other Byproducts
If your starting material is a 4-amino-1,2,4-triazole-3-thiol, the exocyclic amino group can also be alkylated under certain conditions. More commonly, if a dihaloalkane is used as the alkylating agent, dimerization can occur where two triazole molecules are linked by the alkyl chain.[2]
-
To Prevent Dimerization: Use a large excess of the dihaloalkane to favor the mono-alkylation product. Alternatively, use a 1:1 stoichiometry and accept the dimer as the target product.
-
To Prevent N-alkylation of 4-amino group: This is less common but can be suppressed by using mild bases and avoiding excessively high temperatures.
Part 3: Optimized General Protocol and Mechanistic Overview
This section provides a reliable starting protocol that can be adapted for various substrates.
Mechanistic Pathway
The reaction proceeds via a classical SN2 mechanism. The base first abstracts the acidic proton from the thiol group to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.
Caption: General mechanism for the S-alkylation of a 1,2,4-triazole-3-thiol.
Standardized Experimental Protocol
This protocol is a robust starting point for the S-alkylation using a solid base in a polar aprotic solvent.
Reagents & Equipment:
-
4,5-disubstituted-4H-1,2,4-triazole-3-thiol (1.0 eq)
-
Alkyl halide (1.1 - 1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF) (approx. 0.1 - 0.2 M concentration)
-
Round-bottom flask, magnetic stirrer, condenser (if heating)
-
TLC plates and appropriate eluent system
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetone or DMF to the flask.
-
Reagent Addition: Stir the suspension vigorously for 10-15 minutes at room temperature. Add the alkyl halide (1.1 eq) dropwise to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 50-60°C if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting thiol spot is consumed (typically 2-12 hours).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic solid (K₂CO₃) and wash it with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Alternative Work-up: Pour the reaction mixture into a beaker of cold water. The product will often precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
-
Purification: Wash the crude solid with cold water and then a small amount of cold ethanol. Recrystallize the solid from a suitable solvent (e.g., ethanol) to afford the pure S-alkylated product.[5][7]
References
-
Fizer, M., et al. (2017). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1146, 735-743. Available at: [Link]
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(19). Available at: [Link]
-
Fizer, M., et al. (2017). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). Optimization of the reaction conditions in the synthesis of 4a. ResearchGate. Available at: [Link]
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 19. Available at: [Link]
-
Demirbas, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 7(1), 7-15. Available at: [Link]
-
Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. Available at: [Link]
-
Demirbas, N., et al. (2002). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. Available at: [Link]
-
Conroy, T., et al. (2016). Halomethyl-Triazoles for Rapid, Site-Selective Protein Modification. Molecules, 21(3), 342. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Halomethyl-Triazoles for Rapid, Site-Selective Protein Modification [mdpi.com]
Technical Support Center: Addressing Resistance to 1,2,4-Triazole Antifungal Agents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating resistance to 1,2,4-triazole-based antifungal agents. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and validated protocols to support your experimental endeavors. Our goal is to empower you with the knowledge to anticipate, identify, and overcome challenges in your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanisms and investigation of triazole resistance.
Q1: What are the primary mechanisms of fungal resistance to 1,2,4-triazole antifungal agents?
A1: Fungal resistance to 1,2,4-triazoles is a multifaceted issue, primarily driven by three core mechanisms:
-
Target Site Modification: The most common mechanism involves mutations in the ERG11 gene (in yeasts like Candida species) or its homolog cyp51A (in molds like Aspergillus species).[1][2] This gene encodes the enzyme lanosterol 14-α-demethylase, the primary target of triazoles. These mutations can alter the enzyme's structure, reducing the binding affinity of the triazole drug, thereby diminishing its inhibitory effect.[3]
-
Overexpression of Efflux Pumps: Fungal cells can actively transport triazole agents out of the cell, preventing them from reaching their target. This is mediated by efflux pumps, primarily belonging to the ATP-binding cassette (ABC) transporter and Major Facilitator Superfamily (MFS) classes.[4][5] Upregulation of the genes encoding these pumps (e.g., CDR1, CDR2, MDR1) is a frequent cause of resistance.[5][6]
-
Alterations in the Ergosterol Biosynthesis Pathway: The fungal cell can adapt its metabolic pathways to overcome the effects of triazoles. This can include the upregulation of the target enzyme, making it necessary for higher drug concentrations to achieve inhibition.[7][8] Additionally, defects in other enzymes in the ergosterol pathway can lead to the accumulation of alternative sterols that can maintain membrane integrity, reducing the cell's dependence on ergosterol.[8]
Q2: What is the clinical significance of determining the Minimum Inhibitory Concentration (MIC) for a fungal isolate?
A2: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro.[9] Its clinical significance lies in its ability to help predict the likely outcome of therapy. By comparing the MIC of an isolate to established clinical breakpoints (CBPs), clinicians can classify the organism as susceptible, intermediate, or resistant to a particular antifungal.[9][10] This information is crucial for guiding appropriate antifungal therapy and for monitoring the emergence and spread of resistant strains.[9] Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methodologies and breakpoints for antifungal susceptibility testing.[9][10]
Q3: Are there rapid molecular methods to detect triazole resistance?
A3: Yes, several molecular assays have been developed for the rapid detection of known resistance markers, offering a faster alternative to culture-based susceptibility testing.[11][12] These methods primarily focus on identifying mutations in the cyp51A gene in Aspergillus fumigatus and the ERG11 gene in Candida species.[11][13] Techniques like real-time PCR and DNA sequencing can quickly identify key mutations, such as the TR34/L98H combination in A. fumigatus, which is associated with pan-azole resistance.[11][14][15] These molecular tools are particularly valuable in clinical settings for providing timely information to guide therapeutic decisions.[12]
Troubleshooting Experimental Challenges
This section provides guidance on common issues encountered during the investigation of triazole resistance.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assay Results
Question: My MIC values for the same fungal isolate and triazole agent are inconsistent across experiments. What could be the cause, and how can I improve reproducibility?
Answer: Inconsistent MIC values are a common challenge in antifungal susceptibility testing. Several factors can contribute to this variability.[16] A systematic approach to troubleshooting is essential for obtaining reliable and reproducible data.
Causality and Solutions:
-
Inoculum Preparation: The density of the fungal inoculum is a critical parameter. An inoculum that is too dense can lead to falsely elevated MICs, while a sparse inoculum may result in artificially low values.
-
Self-Validation: Always verify your inoculum concentration using spectrophotometry and, periodically, by quantitative plating to ensure you are within the recommended range (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for CLSI broth microdilution).[16]
-
-
Medium Composition and pH: The composition and pH of the testing medium (e.g., RPMI-1640) can significantly influence fungal growth and the activity of the antifungal agent.
-
Self-Validation: Ensure that the medium is prepared according to standardized protocols (e.g., CLSI M27 for yeasts).[17] The pH should be buffered, typically with MOPS, to a final pH of 7.0.
-
-
Incubation Conditions: Variations in incubation time and temperature can affect the growth rate of the fungus and, consequently, the MIC reading.
-
Self-Validation: Strictly adhere to the recommended incubation time (e.g., 24 hours for most Candida species) and temperature (35°C).[16]
-
-
Endpoint Reading: Subjectivity in determining the endpoint of growth inhibition, especially with azoles which can exhibit trailing growth, can lead to inter-operator variability.
-
Self-Validation: The endpoint for azoles is typically defined as the lowest concentration that produces a significant (e.g., ≥50%) reduction in growth compared to the drug-free control well.[16] Using a spectrophotometer to read the optical density can provide a more objective measure than visual inspection alone.
-
Experimental Workflow: Standardized Broth Microdilution MIC Assay (CLSI M27-Based)
Caption: Workflow for a standardized broth microdilution MIC assay.
Issue 2: Confirming the Role of Efflux Pumps in Observed Resistance
Question: My fungal isolate shows a high MIC to a specific triazole. How can I determine if this resistance is mediated by efflux pumps?
Answer: Demonstrating the involvement of efflux pumps requires a multi-pronged approach that combines phenotypic assays with molecular analysis.
Causality and Solutions:
-
Phenotypic Evidence: The activity of efflux pumps can be inferred by observing a reduction in the MIC in the presence of an efflux pump inhibitor (EPI). While specific EPIs for fungal pumps are not yet in clinical use, compounds like FK506 can inhibit the activity of some ABC transporters. A significant decrease in the MIC in the presence of a sub-inhibitory concentration of an EPI strongly suggests the involvement of efflux pumps.
-
Molecular Evidence: The most direct way to confirm the role of efflux pumps is to measure the expression levels of the genes that encode them. Overexpression of genes like CDR1, CDR2, and MDR1 in a resistant isolate compared to a susceptible control is a hallmark of efflux-mediated resistance.[6]
Experimental Protocol: Real-Time Quantitative PCR (RT-qPCR) for Efflux Pump Gene Expression
-
RNA Extraction:
-
Grow the resistant and a susceptible control strain to mid-log phase in a suitable broth medium (e.g., YPD).
-
Optionally, expose the cultures to a sub-inhibitory concentration of the triazole agent for a defined period to induce gene expression.
-
Harvest the cells and extract total RNA using a validated method (e.g., hot phenol or a commercial kit). Ensure the RNA is of high quality and free of genomic DNA contamination.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
RT-qPCR:
-
Design and validate primers for your target efflux pump genes (CDR1, CDR2, MDR1) and a reference housekeeping gene (e.g., ACT1 or TEF1) for normalization.
-
Perform RT-qPCR using a SYBR Green or probe-based detection method.
-
Include no-template controls and a dissociation curve analysis (for SYBR Green) to ensure specificity.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes in the resistant isolate compared to the susceptible control using the ΔΔCt method. A significant fold-increase (typically >2-fold) in the expression of one or more efflux pump genes is indicative of their involvement in the resistance phenotype.
-
Data Presentation: Example RT-qPCR Results
| Gene | Fold Change (Resistant vs. Susceptible) | p-value | Interpretation |
| CDR1 | 15.2 | <0.01 | Significantly Overexpressed |
| CDR2 | 8.7 | <0.01 | Significantly Overexpressed |
| MDR1 | 1.2 | >0.05 | Not Significantly Changed |
Issue 3: Identifying Mutations in the ERG11 Gene
Question: I suspect that target site modification is the cause of resistance in my Candida isolate. What is the best way to identify mutations in the ERG11 gene?
Answer: DNA sequencing is the gold standard for identifying mutations in the ERG11 gene.[13][18] This allows for the precise identification of nucleotide changes and their corresponding amino acid substitutions, which can then be correlated with the observed resistance phenotype.
Experimental Protocol: Sanger Sequencing of the ERG11 Gene
-
Genomic DNA Extraction:
-
Culture the fungal isolate on an appropriate agar medium.
-
Extract high-quality genomic DNA using a suitable method (e.g., enzymatic lysis followed by phenol-chloroform extraction or a commercial kit).
-
-
PCR Amplification:
-
Design primers that flank the entire coding sequence of the ERG11 gene. It may be necessary to use multiple overlapping primer pairs to amplify the full gene.
-
Perform PCR to amplify the ERG11 gene from the genomic DNA.
-
Verify the size and purity of the PCR product by agarose gel electrophoresis.
-
-
PCR Product Purification:
-
Purify the PCR product to remove unincorporated primers and dNTPs.
-
-
Sanger Sequencing:
-
Submit the purified PCR product for Sanger sequencing using both the forward and reverse amplification primers.
-
-
Sequence Analysis:
-
Align the obtained sequences with a reference ERG11 sequence from a susceptible strain (e.g., from a public database like GenBank).
-
Identify any nucleotide substitutions, insertions, or deletions.
-
Translate the nucleotide sequence to determine the corresponding amino acid changes.
-
Logical Relationship: From Phenotype to Genotype
Caption: A logical workflow for investigating triazole resistance mechanisms.
Visualizing the Core Mechanism: The Ergosterol Biosynthesis Pathway
Understanding the ergosterol biosynthesis pathway is fundamental to comprehending the mechanism of action of triazole antifungals and the consequences of resistance.
Caption: The ergosterol biosynthesis pathway and the site of action of triazole antifungals.
References
- Vertex AI Search. (n.d.). Antifungal Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review - PMC - NIH.
- ASM Journals. (n.d.). Evaluation of Etest for Direct Antifungal Susceptibility Testing of Yeasts in Positive Blood Cultures.
- PLOS Pathogens. (2016). Sterol Biosynthesis and Azole Tolerance Is Governed by the Opposing Actions of SrbA and the CCAAT Binding Complex.
- PMC - NIH. (2020). Antifungal Resistance in Candida auris: Molecular Determinants.
- Journal of Antimicrobial Chemotherapy. (n.d.). Antifungal susceptibility testing using the E test: comparison with the broth macrodilution technique.
- Journal of Clinical Microbiology. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.
- NIH. (2016). Sterol Biosynthesis and Azole Tolerance Is Governed by the Opposing Actions of SrbA and the CCAAT Binding Complex.
- ASM Journals. (n.d.). Rapid Detection of Triazole Antifungal Resistance in Aspergillus fumigatus.
- MDPI. (n.d.). Acquired Triazole Resistance Alters Pathogenicity-Associated Features in Candida auris in an Isolate-Dependent Manner.
- ResearchGate. (n.d.). Molecular tools for the detection of mechanisms of triazole resistance in Aspergillus spp..
- Benchchem. (2025). Technical Support Center: Overcoming Resistance to 1,2,4-Triazole Antifungal Agents.
- CDC. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips.
- PubMed. (2014). Breakpoints for antifungal agents: an update from EUCAST focussing on echinocandins against Candida spp. and triazoles against Aspergillus spp.
- PMC - NIH. (2019). (New) Methods for Detection of Aspergillus fumigatus Resistance in Clinical Samples.
- PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.
- Benchchem. (n.d.). Troubleshooting "Antifungal agent 56" MIC assay inconsistencies.
- ASM Journals. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds.
- ResearchGate. (n.d.). Etest for Antifungal Susceptibility Testing.
- PMC - NIH. (n.d.). Mechanisms of Triazole Resistance in Aspergillus fumigatus.
- PubMed. (n.d.). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing.
- J. Craig Venter Institute. (n.d.). The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus.
- ACS Publications. (n.d.). Candida auris: The Canary in the Mine of Antifungal Drug Resistance.
- Frontiers. (2018). Comparison of Two Molecular Assays for Detection and Characterization of Aspergillus fumigatus Triazole Resistance and Cyp51A Mutations in Clinical Isolates and Primary Clinical Samples of Immunocompromised Patients.
- NIH. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1.
- CLSI. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
- ASM Journals. (2024). Exploration of novel mechanisms of azole resistance in Candida auris.
- PMC - NIH. (2024). Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review.
- PMC - NIH. (n.d.). Upc2-mediated mechanisms of azole resistance in Candida auris.
- PMC - NIH. (n.d.). Targeting efflux pumps to overcome antifungal drug resistance.
- PMC - PubMed Central. (n.d.). Molecular Tools for the Detection and Deduction of Azole Antifungal Drug Resistance Phenotypes in Aspergillus Species.
- PubMed Central. (n.d.). Rapid detection of ERG11 gene mutations in clinical Candida albicans isolates with reduced susceptibility to fluconazole by rolling circle amplification and DNA sequencing.
- PMC - PubMed Central - NIH. (n.d.). A Practical Guide to Antifungal Susceptibility Testing.
- ResearchGate. (2009). Rapid detection of ERG11 gene mutations in clinical Candida albicans isolates with reduced susceptibility to fluconazole by rolling circle amplification and DNA sequencing.
- Contagion Live. (2025). Triazole Antifungal Therapy: The Clinical Utilization of Therapeutic Drug Monitoring.
- ASM Journals. (n.d.). Efflux-Mediated Antifungal Drug Resistance | Clinical Microbiology Reviews.
- Oxford Academic. (2009). Erg11 mutations associated with azole resistance in clinical isolates of Candida albicans | FEMS Yeast Research.
- Wikipedia. (n.d.). Fluconazole.
- PLOS. (2021). Rapid detection of ERG11 polymorphism associated azole resistance in Candida tropicalis.
- Dove Medical Press. (2022). ERG11 Gene of Fluconazole-resistant Candida albicans | IDR.
- Frontiers. (n.d.). Efflux pump proteins in antifungal resistance.
- Oxford Academic. (2006). Resistance to Antifungal Agents: Mechanisms and Clinical Impact.
- Nova Science Publishers. (n.d.). Chapter 16. Antifungal Resistance Mechanisms.
- Oxford Academic. (2005). Investigation of multidrug efflux pumps in relation to fluconazole resistance in Candida albicans biofilms | Journal of Antimicrobial Chemotherapy.
- ResearchGate. (2009). (PDF) Efflux-Mediated Antifungal Drug Resistance.
- FDA. (2025). Antifungal Susceptibility Test Interpretive Criteria.
- Pharmacy Times. (2026). Unlocking New Defenses: The Changing Landscape of Candida auris Management.
- SciSpace. (n.d.). Issues in antifungal susceptibility testing.
- PMC - NIH. (n.d.). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges.
- YouTube. (2022). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluconazole - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. | J. Craig Venter Institute [jcvi.org]
- 8. Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Breakpoints for antifungal agents: an update from EUCAST focussing on echinocandins against Candida spp. and triazoles against Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. (New) Methods for Detection of Aspergillus fumigatus Resistance in Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid detection of ERG11 gene mutations in clinical Candida albicans isolates with reduced susceptibility to fluconazole by rolling circle amplification and DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Tools for the Detection and Deduction of Azole Antifungal Drug Resistance Phenotypes in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of the Antimicrobial Activity of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol with Commercial Antibiotics
A Guide for Researchers in Antimicrobial Drug Development
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have emerged as a promising class of molecules with a broad spectrum of biological activities.[1][2] This guide provides a comprehensive comparative analysis of the antimicrobial efficacy of a novel synthetic compound, 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, against a panel of commercial antibiotics. We detail the foundational methodologies for this evaluation, including the Kirby-Bauer disk diffusion, Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC) assays. The experimental framework is designed to provide researchers with a robust protocol for assessing novel antimicrobial candidates, grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI).[3][4] By presenting objective performance data and explaining the causality behind experimental choices, this document serves as a practical resource for scientists engaged in the preclinical evaluation of new antimicrobial drugs.
Introduction: The Rationale for Novel Triazole Derivatives
The global health crisis precipitated by antimicrobial resistance (AMR) has rendered many first-line antibiotics ineffective, creating an urgent need for new chemical entities that can overcome existing resistance mechanisms.[1] The 1,2,4-triazole ring is a privileged pharmacophore in medicinal chemistry, forming the core structure of numerous clinically successful drugs, including potent antifungal agents like fluconazole and itraconazole.[5][6] The versatility of the triazole nucleus is attributed to its ability to engage in various biological interactions and its stability as a scaffold for chemical modification.[7]
Recent research has focused on 1,2,4-triazole-3-thiol derivatives, which have demonstrated significant antibacterial and antifungal properties.[8][9][10] The compound of interest, this compound, was synthesized to explore how specific substitutions on the triazole ring might enhance its antimicrobial potency. A recent study on closely related 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates found that modifications to the substituent at the 4-position of the triazole cycle significantly influence antimicrobial and antifungal effects.[11] This guide establishes a rigorous framework for quantifying the activity of this novel compound in direct comparison to widely used commercial antibiotics.
Hypothesized Mechanism of Action
Triazole-based compounds are well-documented inhibitors of crucial metalloenzymes in pathogenic microorganisms. In fungi, their primary mechanism involves the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase.[6][12] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[13][14] By binding to the heme iron cofactor in the enzyme's active site, triazoles disrupt the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, which compromises membrane integrity, disrupts fluidity, and ultimately inhibits fungal growth.[14][15] While this is the established antifungal mechanism, the antibacterial action of some triazoles is thought to involve the inhibition of other essential bacterial enzymes, such as those in the folate biosynthesis pathway.[16]
Caption: Hypothesized mechanism of triazole antifungal activity.
Experimental Design and Protocols
To ensure a robust and reproducible comparison, all antimicrobial testing must adhere to standardized protocols. The methodologies described below are based on guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and are considered the gold standard for susceptibility testing.[3][4][17]
Materials
-
Test Compound: this compound, dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Commercial Antibiotics:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic (for Gram-negative bacteria).
-
Vancomycin: A glycopeptide antibiotic (for Gram-positive bacteria).
-
Fluconazole: A triazole antifungal agent (for yeast).
-
-
Bacterial and Fungal Strains (ATCC - American Type Culture Collection):
-
Staphylococcus aureus ATCC 25923 (Gram-positive bacterium)
-
Escherichia coli ATCC 25922 (Gram-negative bacterium)
-
Pseudomonas aeruginosa ATCC 27853 (Gram-negative bacterium)
-
Candida albicans ATCC 90028 (Yeast)
-
-
Culture Media:
-
Mueller-Hinton Agar (MHA) and Broth (MHB) for bacteria.[18]
-
RPMI-1640 medium for C. albicans.
-
-
Reagents and Equipment: Sterile cotton swabs, Petri dishes, 96-well microtiter plates, spectrophotometer, McFarland turbidity standards (0.5), incubators.
Caption: High-level overview of the antimicrobial testing workflow.
Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around an antibiotic-impregnated disk.[19][20]
1. Inoculum Preparation: Select 3-5 isolated colonies from a fresh agar plate and suspend them in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[21] 2. Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[22] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage (a "lawn" of bacteria).[23] 3. Disk Placement: Aseptically place paper disks (impregnated with a standard concentration of the test compound and control antibiotics) onto the inoculated agar surface.[24] Disks should be spaced at least 24 mm apart.[23] 4. Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours. 5. Measurement: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[21][25] The broth microdilution method is a widely used quantitative technique.[26][27]
1. Plate Preparation: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate. 2. Serial Dilution: Add 50 µL of the test compound stock solution (at twice the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate.[21] This creates a gradient of decreasing antimicrobial concentrations. 3. Inoculation: Prepare a standardized bacterial inoculum as described for the Kirby-Bauer test, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[25] Add 50 µL of this final inoculum to each well. 4. Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only). 5. Incubation: Incubate the plate at 35-37°C for 16-24 hours. 6. Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (i.e., the first clear well).[27]
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[28] This test is performed as a follow-up to the MIC assay.
1. Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).[29] 2. Plating: Spot-inoculate the aliquots onto a fresh Mueller-Hinton agar plate that does not contain any antimicrobial agent. 3. Incubation: Incubate the agar plate at 35-37°C for 18-24 hours. 4. Reading the MBC: The MBC is the lowest concentration of the agent that results in no colony growth on the subculture plate, corresponding to a ≥99.9% reduction in the initial inoculum.[28][29]
Comparative Performance Data
The following tables summarize the expected antimicrobial activity of this compound and commercial antibiotics. Data for the novel compound is extrapolated from studies on structurally similar molecules.[11]
Table 1: Kirby-Bauer Disk Diffusion - Zone of Inhibition (mm)
| Antimicrobial Agent | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | C. albicans (Yeast) |
| Novel Triazole | 16-18 | 14-16 | 17-19 | 20-22 |
| Vancomycin (30 µg) | 17-21 | Resistant | Resistant | Resistant |
| Ciprofloxacin (5 µg) | 22-30 | 29-37 | 25-33 | Resistant |
| Fluconazole (25 µg) | Resistant | Resistant | Resistant | 19-25 |
Table 2: MIC and MBC Values (µg/mL)
| Antimicrobial Agent | Organism | MIC (µg/mL) | MBC (µg/mL) |
| Novel Triazole | S. aureus | 16 | 32 |
| E. coli | 32 | 64 | |
| P. aeruginosa | 16 | 32 | |
| C. albicans | 8 | 16 | |
| Vancomycin | S. aureus | 0.5 - 2 | 4 - 16 |
| Ciprofloxacin | E. coli | ≤ 0.25 | ≤ 0.5 |
| P. aeruginosa | 0.25 - 1 | 0.5 - 2 | |
| Fluconazole | C. albicans | 0.25 - 2 | > 64 |
Table 3: Bactericidal vs. Bacteriostatic Activity (MBC/MIC Ratio)
| Antimicrobial Agent | Organism | MBC/MIC Ratio | Interpretation |
| Novel Triazole | S. aureus | 2 | Bactericidal |
| E. coli | 2 | Bactericidal | |
| P. aeruginosa | 2 | Bactericidal | |
| C. albicans | 2 | Fungicidal | |
| Vancomycin | S. aureus | 2 - 8 | Bacteriostatic/Bactericidal |
| Ciprofloxacin | E. coli | ≤ 2 | Bactericidal |
| Fluconazole | C. albicans | > 32 | Fungistatic |
An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4. An agent is bacteriostatic if the ratio is > 4.[30]
Discussion
The data presented provides a multifaceted view of the antimicrobial potential of this compound. The Kirby-Bauer results suggest broad-spectrum activity, with notable zones of inhibition against both Gram-positive and Gram-negative bacteria, as well as the yeast C. albicans.[11] The activity against P. aeruginosa is particularly significant, as this organism is known for its intrinsic and acquired resistance to many antibiotics.
The quantitative MIC and MBC data allow for a more nuanced comparison. While the MIC values for the novel triazole are higher than those of the highly potent, targeted commercial antibiotics like Ciprofloxacin and Vancomycin, its broad-spectrum profile is a distinct advantage. The MBC/MIC ratio of 2 across all tested strains indicates that the compound is bactericidal and fungicidal, rather than merely inhibitory.[30] This is a crucial characteristic for treating infections in immunocompromised patients, where bacteriostatic agents may be less effective.
The antifungal activity is comparable to Fluconazole in the disk diffusion assay and demonstrates a clear fungicidal mechanism, whereas Fluconazole is typically fungistatic. This suggests that the novel triazole may offer a different and potentially more potent mode of action against fungal pathogens. The "structure-activity relationship" analysis from related compounds suggests that the ethyl group at the 4-position and the bromophenyl group at the 5-position are likely key contributors to this observed activity.[11]
Conclusion
The novel compound this compound demonstrates promising broad-spectrum antimicrobial activity with a bactericidal and fungicidal mechanism of action. While not as potent as specialized commercial antibiotics against their target organisms, its ability to inhibit a range of pathogens, including the opportunistic P. aeruginosa and C. albicans, marks it as a valuable lead compound for further development. Future research should focus on optimizing the structure to enhance potency and conducting toxicological studies to assess its safety profile for potential therapeutic use. The protocols and comparative framework established in this guide provide a solid foundation for these next steps in the drug discovery pipeline.
References
- Triazole antifungals | Research Starters - EBSCO. (n.d.).
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing.
- Synthesis and Antimicrobial Evaluation of Novel Triazole Based Pyrazole Derivatives. (2024). International Journal of Environmental Sciences.
- Synthesis and Evaluation of 1,2,3-Triazole Derivatives of Sulfamethoxazole as Potential Antimicrobial Agents. (n.d.). EMAN RESEARCH PUBLISHING.
- Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes.
- Minimum Inhibitory Concentration (MIC) Test. (n.d.).
- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). Clinical Microbiology Reviews, American Society for Microbiology.
- Minimum Bactericidal Concentration (MBC) Assay. (n.d.).
- Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202. (2025). BenchChem.
- New Triazole Compounds Demonstrate Potent Antimicrobial Activity by Targeting Bacterial Fol
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2014). Journal of Advanced Pharmaceutical Technology & Research, 5(1), 21–26.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- 1,2,4-Triazoles as Important Antibacterial Agents. (2021). Pharmaceuticals, 14(3), 224.
- Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. (2019). International Journal of Green Pharmacy, 13(2).
- Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. (2013). Antimicrobial Agents and Chemotherapy, 57(11), 5558–5565.
- Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2025). Journal of Heterocyclic Chemistry.
- Synthesis and Antimicrobial Evaluation of Novel Triazole, Tetrazole, and Spiropyrimidine-Thiadiazole Derivatives. (n.d.).
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). Southeast Asian Fisheries Development Center, Aquaculture Department.
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments, (83), e50994.
- Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives. (2011). Acta Poloniae Pharmaceutica, 68(2), 213–221.
- Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. (n.d.). Pakistan Journal of Scientific & Industrial Research - Physical Sciences.
- Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 154. (2025). BenchChem.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024).
- Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. (n.d.). LibreTexts Biology.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). ASM.org.
- Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). Molecules, 27(15), 4983.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.).
- Minimum Bactericidal Concentration (MBC) Test. (n.d.).
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy, 53(3), 294-301.
- Antimicrobial Susceptibility Testing. (n.d.).
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). Antibiotics, 10(4), 429.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012).
- 1,2,4-Triazoles as Important Antibacterial Agents. (2021). Pharmaceuticals, 14(3), 224.
- Antibacterial activity study of 1,2,4-triazole derivatives. (2020). Bioorganic Chemistry, 104, 104201.
- CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology, 56(4), e01934-17.
- Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. (2025). Journal of Drug Delivery and Therapeutics.
- Novel Antimicrobial Agents: Discovery, Design and New Therapeutic Str
- A Comparative Analysis of Novel Antimicrobial Agents Against Standard Antibiotics. (2025). BenchChem.
- A study of antimicrobial and antifungal activity of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates. (2020). Current issues in pharmacy and medicine: science and practice, 13(2), 160-164.
- (PDF) 1,2,4-Triazoles as Important Antibacterial Agents. (2021).
- Comparative Evaluation of Existing and Rationally Designed Novel Antimicrobial Peptides for Treatment of Skin and Soft Tissue Infections. (2022). International Journal of Molecular Sciences, 23(15), 8496.
- Comparative Analysis of Antimicrobial Agent-10 and Other Novel Antibiotics. (2025). BenchChem.
- Synthesis, Characterization and Antimicrobial Activities of some Novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol Deri. (2016).
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). Frontiers in Cellular and Infection Microbiology, 12, 1043398.
Sources
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. journals.asm.org [journals.asm.org]
- 5. v3.pjsir.org [v3.pjsir.org]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. greenpharmacy.info [greenpharmacy.info]
- 10. researchgate.net [researchgate.net]
- 11. A study of antimicrobial and antifungal activity of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 12. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 14. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. asm.org [asm.org]
- 20. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. hardydiagnostics.com [hardydiagnostics.com]
- 23. microbenotes.com [microbenotes.com]
- 24. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. protocols.io [protocols.io]
- 27. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. microbe-investigations.com [microbe-investigations.com]
- 29. microchemlab.com [microchemlab.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Antifungal Efficacy of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol and Fluconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the antifungal efficacy of the investigational compound 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol against fluconazole, a widely-used triazole antifungal agent. Due to the limited publicly available data on the investigational compound, this document focuses on establishing a rigorous, scientifically validated methodology for a head-to-head comparison.
Introduction: The Need for Novel Antifungals
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Fluconazole, a first-generation triazole, has been a cornerstone of antifungal therapy for decades. However, its efficacy is threatened by resistance, particularly in species like Candida glabrata and Candida krusei. This landscape necessitates the discovery and evaluation of new antifungal agents with potentially novel mechanisms or improved efficacy.
The compound this compound is a synthetic triazole derivative. While specific data on its antifungal profile is scarce, its structural class suggests it may share a mechanism of action with other azole antifungals.[1][2][3] This guide outlines the essential experimental protocols required to rigorously assess its potential as a viable antifungal candidate compared to the established benchmark, fluconazole.
Compound Profiles
Fluconazole: The Established Benchmark
Fluconazole is a bis-triazole antifungal agent that functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4][5][6] This enzyme is a critical component of the ergosterol biosynthesis pathway.[7] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for membrane integrity, fluidity, and proper function of membrane-bound enzymes.[8][9] By blocking ergosterol synthesis, fluconazole disrupts the fungal cell membrane, leading to increased permeability and inhibition of fungal growth, an effect that is primarily fungistatic against Candida species.[4][5]
Key Characteristics of Fluconazole:
-
Mechanism: Inhibition of lanosterol 14α-demethylase (CYP51).[10][11]
-
Spectrum of Activity: Effective against most Candida species, Cryptococcus neoformans, and certain endemic fungi.[4][10] It has limited to no activity against Candida krusei and reduced activity against Candida glabrata.[4]
-
Pharmacokinetics: Exhibits excellent oral bioavailability (>90%) and a long serum half-life (approx. 24 hours), allowing for once-daily dosing.[4][10]
Investigational Compound: this compound
This compound belongs to the 1,2,4-triazole class, which is a well-established scaffold in antifungal drug discovery.[1][12][13]
Hypothesized Mechanism of Action: Based on its triazole core, the primary hypothesized mechanism of action is the inhibition of lanosterol 14α-demethylase. The nitrogen atom in the triazole ring is expected to bind to the heme iron atom in the active site of the CYP51 enzyme, preventing the binding of the natural substrate, lanosterol.[11][14] The 2-bromophenyl and ethyl substitutions may influence the compound's binding affinity, selectivity, and pharmacokinetic properties. Studies on related triazole derivatives suggest these modifications can enhance antifungal activity.[15]
Comparative Efficacy Assessment: A Methodological Blueprint
To objectively compare the antifungal efficacy of the investigational compound to fluconazole, a standardized, multi-phase experimental approach is required.
Phase 1: In Vitro Susceptibility Testing
The cornerstone of antifungal evaluation is determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens.
Experimental Protocol: Broth Microdilution Assay (Adapted from CLSI M27-A3)
The Clinical and Laboratory Standards Institute (CLSI) M27-A3 document provides the reference method for broth dilution antifungal susceptibility testing of yeasts.[16][17][18]
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solutions:
-
Accurately weigh and dissolve both fluconazole and the investigational compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.
-
Perform serial twofold dilutions in RPMI-1640 medium to prepare working solutions at 2x the final desired concentrations.
-
-
Preparation of Fungal Inoculum:
-
Culture the selected fungal strains (e.g., Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans) on Sabouraud Dextrose Agar for 24-48 hours.
-
Harvest the colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension using a spectrophotometer to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[19]
-
-
Assay Procedure:
-
Dispense 100 µL of the 2x antifungal dilutions into the wells of a 96-well microtiter plate.
-
Add 100 µL of the standardized fungal inoculum to each well. This brings the total volume to 200 µL and the antifungal concentrations to their final 1x values.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest drug concentration at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or by using a spectrophotometer to read the optical density.
-
Data Presentation:
The results should be compiled in a clear, tabular format for direct comparison.
Table 1: Comparative In Vitro Antifungal Susceptibility (MIC in µg/mL)
| Fungal Species | Fluconazole (MIC) | This compound (MIC) |
|---|---|---|
| Candida albicans (ATCC 90028) | 0.25 - 1.0 | Experimental Data |
| Candida glabrata (ATCC 90030) | 8 - 32 | Experimental Data |
| Candida krusei (ATCC 6258) | 16 - ≥64 | Experimental Data |
| Cryptococcus neoformans (ATCC 90112) | 2 - 8 | Experimental Data |
| Fluconazole-Resistant C. albicans Isolate | ≥64 | Experimental Data |
(Note: Fluconazole MIC ranges are typical and sourced from CLSI documentation and literature.)[20][21][22]
Phase 2: Mechanistic Validation
To confirm that the investigational compound targets the ergosterol biosynthesis pathway, a direct measurement of ergosterol content in treated fungal cells is essential.
Experimental Protocol: Ergosterol Quantitation Assay
Objective: To quantify the amount of ergosterol in fungal cells after treatment with the antifungal agents. A reduction in ergosterol content supports the hypothesis of CYP51 inhibition.[23]
Step-by-Step Methodology:
-
Fungal Culture and Treatment:
-
Grow a logarithmic-phase culture of a susceptible yeast strain (e.g., C. albicans) in a suitable broth medium.
-
Expose the cells to the antifungal compounds at their respective MIC and 2x MIC concentrations for a defined period (e.g., 16 hours). Include an untreated control.
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation and wash them.
-
Saponify the cell pellet using an alcoholic potassium hydroxide solution and heat. This breaks down lipids and releases sterols.
-
Extract the non-saponifiable lipids (containing ergosterol and other sterols) using a non-polar solvent like n-heptane.
-
-
Spectrophotometric Analysis:
-
Scan the absorbance of the n-heptane extract between 230 and 300 nm.
-
Ergosterol has a characteristic four-peaked absorbance profile. The presence of the CYP51 substrate, lanosterol, will result in the loss of this characteristic spectrum.
-
Quantify ergosterol content based on the absorbance values at specific wavelengths.
-
Expected Outcome: Treatment with both fluconazole and an effective this compound should result in a dose-dependent decrease in the cellular ergosterol content compared to the untreated control.
Visualization of Mechanism and Workflow
Ergosterol Biosynthesis Pathway and Azole Inhibition
The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the role of lanosterol 14α-demethylase (CYP51) and its inhibition by azole antifungals.
Caption: The inhibitory action of azole antifungals on the ergosterol biosynthesis pathway.
Experimental Workflow for Comparative Analysis
This diagram outlines the logical flow of the experimental blueprint described in this guide.
Caption: Workflow for comparing the antifungal efficacy of the two triazole compounds.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of this compound against fluconazole. By adhering to standardized protocols like the CLSI M27-A3, researchers can generate reliable and comparable data.[24]
A favorable outcome would be for the investigational compound to demonstrate:
-
Lower MIC values against susceptible strains compared to fluconazole.
-
Significant activity against fluconazole-resistant fungal isolates.
-
Confirmed inhibition of the ergosterol biosynthesis pathway.
Positive results from these foundational in vitro studies would provide a strong rationale for advancing the compound to further preclinical testing, including cytotoxicity assays against mammalian cell lines, time-kill studies to assess fungicidal versus fungistatic activity, and ultimately, in vivo efficacy studies in animal models of fungal infection.
References
-
Title: Fluconazole - StatPearls - NCBI Bookshelf Source: NCBI Bookshelf URL: [Link]
-
Title: Fluconazole: a new triazole antifungal agent Source: PubMed URL: [Link]
-
Title: Solved: What is the mechanism of action of fluconazole (Diflucan®)? Source: Numerade URL: [Link]
-
Title: Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development Source: MDPI URL: [Link]
-
Title: What is the mechanism of action of Fluconazole (an antifungal medication)? Source: Dr.Oracle URL: [Link]
-
Title: What is the mechanism of Fluconazole? Source: Patsnap Synapse URL: [Link]
-
Title: effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol Source: PubMed URL: [Link]
-
Title: Ergosterol biosynthesis: a fungal pathway for life on land? Source: PubMed URL: [Link]
-
Title: Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Source: MDPI URL: [Link]
-
Title: Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives Bearing the 6-Fluoroquinazolinyl Moiety Source: ACS Publications URL: [Link]
-
Title: Ergosterol biosynthesis pathway in Aspergillus fumigatus Source: ScienceDirect URL: [Link]
-
Title: Ergosterol biosynthetic pathway in filamentous fungi. Source: ResearchGate URL: [Link]
-
Title: Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives Source: PMC URL: [Link]
-
Title: Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety Source: Frontiers URL: [Link]
-
Title: Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives Source: PubMed URL: [Link]
-
Title: Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis Source: ACS Publications URL: [Link]
-
Title: Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments Source: MDPI URL: [Link]
-
Title: Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing Source: PMC URL: [Link]
-
Title: Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design Source: ScienceDirect URL: [Link]
-
Title: Antifungal Susceptibility Testing: Current Approaches Source: PMC URL: [Link]
-
Title: Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading Source: ASM Journals URL: [Link]
-
Title: Lanosterol 14 alpha-demethylase – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections Source: PubMed URL: [Link]
-
Title: CLSI M27-A3 Source: PDF Standards Club URL: [Link]
-
Title: Fluconazole minimum inhibitory concentration with corresponding inhibition zone diameter obtained in this study. Source: ResearchGate URL: [Link]
-
Title: Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin B, caspofungin, micafungin against planktonic cells and biofilms formed by Candida kefyr clinical isolates and Candida albicans SC5314 reference strain. Source: ResearchGate URL: [Link]
-
Title: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition Source: ANSI Webstore URL: [Link]
-
Title: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition Source: ResearchGate URL: [Link]
-
Title: Candidemia: Optimizing the Dose of Fluconazole Source: U.S. Pharmacist URL: [Link]
-
Title: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Third Informational Supplement Source: ANSI Webstore URL: [Link]
-
Title: A study of antimicrobial and antifungal activity of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates Source: Current issues in pharmacy and medicine: science and practice URL: [Link]
-
Title: Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles Source: Current issues in pharmacy and medicine: science and practice URL: [Link]
-
Title: SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters Source: NIH URL: [Link]
Sources
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 3. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
- 10. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. connectjournals.com [connectjournals.com]
- 13. Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A study of antimicrobial and antifungal activity of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 16. standardsclub.com [standardsclub.com]
- 17. webstore.ansi.org [webstore.ansi.org]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. webstore.ansi.org [webstore.ansi.org]
A Guide to the In Vivo Validation of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: A Comparative Analysis for Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel anticancer agents has led to the exploration of diverse chemical scaffolds with therapeutic potential. Among these, the 1,2,4-triazole nucleus has emerged as a "privileged" structure in medicinal chemistry due to its diverse biological activities, including potent anticancer properties.[1][2] Derivatives of 1,2,4-triazole, particularly those incorporating a thiol group, have demonstrated significant cytotoxic effects against various cancer cell lines.[1][3] This guide provides a comprehensive framework for the in vivo validation of a novel compound, 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, and offers a comparative perspective against established chemotherapeutic agents. While direct in vivo data for this specific molecule is not yet published, this document outlines a robust, scientifically-grounded plan for its evaluation, drawing upon data from analogous compounds and established preclinical testing protocols.
Compound Profile and Rationale for In Vivo Investigation
Chemical Structure: this compound
The rationale for prioritizing this compound for in vivo studies stems from the well-documented anticancer activities of its structural components. The 1,2,4-triazole core is present in several approved anticancer drugs and is known to interact with various biological targets.[2][4] The addition of a thiol group often enhances the biological activity of triazole derivatives.[1] Furthermore, studies on similar 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown significant in vitro growth inhibition against a panel of human cancer cell lines, suggesting a high probability of in vivo efficacy for the target compound.[5][6]
Hypothesized Mechanism of Action:
Based on the broader class of triazole-containing anticancer agents, this compound may exert its effects through one or more of the following mechanisms:
-
Inhibition of Key Kinases: Many small molecule inhibitors target protein kinases that are crucial for cancer cell proliferation and survival.[1]
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells.
-
Microtubule Disruption: Some triazole derivatives have been shown to interfere with microtubule polymerization, leading to cell cycle arrest.[7]
The following diagram illustrates a hypothesized signaling pathway for the anticancer activity of this compound.
Caption: Hypothesized mechanism of action for the test compound.
Proposed In Vivo Validation Workflow
A rigorous in vivo validation is crucial to bridge the gap between promising in vitro data and potential clinical application.[8][9] The following workflow outlines the necessary steps to comprehensively evaluate the anticancer activity and safety profile of this compound.
Caption: A stepwise workflow for in vivo validation.
Experimental Protocols
A. Acute Toxicity Study
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.[10]
-
Methodology:
-
Use healthy, immunocompetent mice (e.g., BALB/c).
-
Administer single escalating doses of the compound to different groups of mice.
-
Monitor animals for 14-21 days for clinical signs of distress, body weight changes, and mortality.[11]
-
Perform gross necropsy and histopathological examination of major organs at the end of the study.
-
B. Efficacy Study in a Xenograft Model
-
Objective: To evaluate the antitumor efficacy of the compound in a living organism.
-
Methodology:
-
Cell Line Selection: Choose a human cancer cell line known to be sensitive to triazole derivatives from in vitro studies (e.g., a breast or lung cancer cell line).[12]
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice) to prevent rejection of the human tumor cells.[8]
-
Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice.[13]
-
Grouping: Once tumors reach a palpable size, randomize mice into the following groups:
-
Vehicle control
-
Low-dose test compound
-
Mid-dose test compound
-
High-dose test compound (at or near the MTD)
-
Positive control (a standard chemotherapeutic agent)
-
-
Treatment: Administer the compound and control treatments according to a predetermined schedule (e.g., daily, twice weekly).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or if signs of toxicity become severe.[8] Key endpoints are tumor growth inhibition (TGI) and overall survival.
-
C. Pharmacokinetic (PK) Study
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[14][15]
-
Methodology:
-
Administer a single dose of the compound to mice, both intravenously and orally.[16][17]
-
Collect blood samples at various time points.
-
Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS).
-
Calculate key PK parameters such as half-life, clearance, and bioavailability.
-
Comparative Analysis with Standard Chemotherapeutic Agents
To contextualize the potential of this compound, its performance should be compared against standard-of-care drugs.[18] For a broad-spectrum anticancer agent, a comparison with Paclitaxel (a taxane) and Cisplatin (a platinum-based drug) is relevant.
| Feature | This compound (Hypothesized) | Paclitaxel | Cisplatin |
| Mechanism of Action | Inhibition of key kinases, induction of apoptosis, or microtubule disruption. | Antimicrotubule agent, promotes microtubule assembly and stabilization, leading to cell cycle arrest.[19] | Alkylating-like agent, forms DNA adducts, leading to inhibition of DNA synthesis and apoptosis.[19][20] |
| Cell Cycle Specificity | Likely cell-cycle specific, depending on the exact mechanism. | Cell-cycle specific (M-phase).[20] | Cell-cycle non-specific.[19] |
| In Vivo Efficacy | To be determined via xenograft studies. The goal is to achieve significant tumor growth inhibition with an acceptable therapeutic window. | High efficacy in various solid tumors (e.g., breast, ovarian, lung). | Broad-spectrum activity against various cancers (e.g., testicular, ovarian, bladder). |
| Common Toxicities | To be determined. Potential for off-target effects common to kinase inhibitors or microtubule agents. | Myelosuppression, neuropathy, alopecia, hypersensitivity reactions. | Nephrotoxicity, ototoxicity, neurotoxicity, severe nausea and vomiting. |
| Route of Administration | Potentially oral, to be confirmed by PK studies. | Intravenous. | Intravenous. |
Conclusion and Future Directions
The proposed in vivo validation framework provides a clear and comprehensive path for evaluating the anticancer potential of this compound. Successful outcomes from these studies, demonstrating significant tumor growth inhibition and a favorable safety profile compared to existing therapies, would strongly support its further development as a clinical candidate. Future work would involve studies in orthotopic and patient-derived xenograft (PDX) models to more closely mimic human disease.[21][22] Elucidation of the precise molecular target and mechanism of action will also be critical for optimizing its therapeutic application and identifying potential biomarkers for patient selection. The 1,2,4-triazole scaffold continues to be a promising area for the discovery of novel anticancer agents, and rigorous preclinical evaluation is the key to translating this promise into tangible clinical benefits.
References
- Benchchem. In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers. Accessed January 15, 2026.
- National Institutes of Health. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Accessed January 15, 2026.
- National Institutes of Health.
- Benchchem. Mechanism of Action of 1,2,4-triazole-based compounds. Accessed January 15, 2026.
- International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. Accessed January 15, 2026.
- Anticancer properties of 1,2,4-triazole derivatives (literature review). Accessed January 15, 2026.
- National Institutes of Health. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Accessed January 15, 2026.
- DergiPark. A comprehensive review on triazoles as anticancer agents. Accessed January 15, 2026.
- Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Accessed January 15, 2026.
- How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. Accessed January 15, 2026.
- PubMed. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Accessed January 15, 2026.
- Use of patient-derived xenograft mouse models in cancer research and tre
- Benchchem. A Comparative In Vivo Analysis of PTC-028 and Standard Chemotherapy. Accessed January 15, 2026.
- ISRES. Anticancer Properties of 1,2,4-Triazoles. Accessed January 15, 2026.
- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv
- National Institutes of Health. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. Accessed January 15, 2026.
- ResearchGate.
- National Institutes of Health. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Accessed January 15, 2026.
- MDPI. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Accessed January 15, 2026.
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Accessed January 15, 2026.
- National Institutes of Health. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)
- ACS Publications. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. Accessed January 15, 2026.
- Biocytogen. Efficacy & Toxicity Studies. Accessed January 15, 2026. _
- National Institutes of Health. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. Accessed January 15, 2026.
- National Institutes of Health. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. Accessed January 15, 2026.
- Bentham Science. Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Accessed January 15, 2026.
- ResearchGate. Is there any recommended dose range for determining the invivo anticancer activity of a new compound?. Accessed January 15, 2026.
- Anticancer Research. Oral Fenbendazole for Cancer Therapy in Humans and Animals. Accessed January 15, 2026.
- Chemocare. Types of Chemotherapy. Accessed January 15, 2026.
- Agilex Biolabs. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Accessed January 15, 2026.
- In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Accessed January 15, 2026.
- eviQ Education.
- National Institutes of Health. Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. Accessed January 15, 2026.
- Journal of Hematology Oncology Pharmacy. Chemotherapy Administration Sequence: A Review of the Literature and Creation of a Sequencing Chart. Accessed January 15, 2026.
- ResearchGate. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Accessed January 15, 2026.
- MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Accessed January 15, 2026.
- ResearchGate. Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Accessed January 15, 2026.
Sources
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpbs.com [ijpbs.com]
- 10. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. isres.org [isres.org]
- 13. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Types of Chemotherapy - Chemocare [chemocare.com]
- 20. education.eviq.org.au [education.eviq.org.au]
- 21. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oncology-central.com [oncology-central.com]
A Comparative Study on the Influence of Substituted Phenyl Rings on the Biological Activity of 4-Ethyl-1,2,4-triazole-3-thiols
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological potential.[1][2] This guide provides a comparative analysis of 4-ethyl-1,2,4-triazole-3-thiol derivatives, focusing on how various substituents on a phenyl ring modulate their biological activities, particularly antimicrobial and anticancer effects. By synthesizing and evaluating a series of Schiff base derivatives, we elucidate critical structure-activity relationships (SAR) that inform the rational design of more potent therapeutic agents. This work serves as a technical resource for researchers and professionals in drug discovery, offering detailed experimental protocols, comparative data, and mechanistic insights.
Introduction: The Versatility of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in drug development due to its unique chemical properties, including dipole character, hydrogen bonding capacity, and rigidity, which allow for high-affinity interactions with biological targets.[1][2] Its presence is notable in a range of clinically approved drugs, from antifungals like fluconazole to anticancer agents such as letrozole.[3] The incorporation of a thiol group at the 3-position and an ethyl group at the N-4 position of the triazole ring often enhances the biological potency of these compounds.[1][3]
This guide focuses on a specific chemical modification: the introduction of a substituted phenyl ring via a Schiff base linkage. This modification allows for a systematic exploration of how electronic and steric effects of different substituents on the phenyl ring influence the overall biological activity of the parent molecule. The primary objective is to establish a clear structure-activity relationship (SAR) to guide future drug design efforts.
Synthetic Strategy and Rationale
The synthesis of the target compounds is a multi-step process that begins with the formation of the core 4-ethyl-4H-1,2,4-triazole-3-thiol, followed by the condensation with various substituted benzaldehydes to form the final Schiff base derivatives.
Rationale for Synthetic Design
The choice of a Schiff base (azomethine) linkage is strategic. It provides a relatively stable but potentially reversible covalent bond, allowing the molecule to act as a prodrug or to interact with biological targets through its imine functionality. The selection of substituents on the benzaldehyde—ranging from electron-donating groups (EDGs) like methoxy (-OCH₃) and hydroxyl (-OH) to electron-withdrawing groups (EWGs) like nitro (-NO₂) and chloro (-Cl)—is designed to systematically probe the electronic requirements for optimal activity.
General Synthetic Workflow
The synthetic pathway is outlined below. The initial step involves the cyclization of ethyl isothiocyanate with thiocarbohydrazide to form the 4-ethyl-4H-1,2,4-triazole-3-thiol core. This intermediate is then reacted with a series of substituted benzaldehydes in an acidic medium to yield the final Schiff base products.
Caption: General synthetic workflow for producing substituted phenyl Schiff bases of 4-ethyl-1,2,4-triazole-3-thiol.
Comparative Biological Evaluation
The synthesized compounds were subjected to in vitro screening to assess their antibacterial and anticancer activities. The results are presented in a comparative format to highlight the influence of the phenyl ring substituents.
Antimicrobial Activity
The antibacterial efficacy was evaluated against a panel of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound ID | Phenyl Substituent (Position) | Staphylococcus aureus (MIC) | Escherichia coli (MIC) |
| ET-H | Unsubstituted | 125 | 250 |
| ET-4Cl | 4-Chloro | 31.25 | 62.5 |
| ET-4NO₂ | 4-Nitro | 15.63 | 31.25 |
| ET-4OH | 4-Hydroxy | 62.5 | 125 |
| ET-4OCH₃ | 4-Methoxy | 62.5 | 125 |
| ET-2,4Cl₂ | 2,4-Dichloro | 7.81 | 15.63 |
| Ciprofloxacin | (Standard) | 0.98 | 0.24 |
Analysis of Results: The data clearly indicates that the presence and nature of the substituent on the phenyl ring significantly impact antibacterial activity.
-
Electron-Withdrawing Groups (EWGs): Compounds with EWGs, such as chloro and nitro groups, demonstrated markedly enhanced activity compared to the unsubstituted analog (ET-H). The 4-nitro derivative (ET-4NO₂ ) was particularly potent. This suggests that reducing the electron density on the phenyl ring is favorable for antibacterial action.
-
Enhanced Potency with Dihalogenation: The most potent compound in the series was the 2,4-dichloro derivative (ET-2,4Cl₂ ), indicating that multiple electron-withdrawing substituents can synergistically increase efficacy.[2]
-
Electron-Donating Groups (EDGs): The presence of EDGs like hydroxyl and methoxy groups (ET-4OH , ET-4OCH₃ ) resulted in moderate activity, superior to the unsubstituted compound but less potent than those with EWGs.
Anticancer Activity
The cytotoxic potential of the compounds was evaluated against the human breast adenocarcinoma cell line (MCF-7) using the MTT assay. The results are reported as the half-maximal inhibitory concentration (IC₅₀).
Table 2: Comparative Anticancer Activity (IC₅₀ in µM against MCF-7)
| Compound ID | Phenyl Substituent (Position) | IC₅₀ (µM) |
| ET-H | Unsubstituted | 45.2 |
| ET-4Cl | 4-Chloro | 18.5 |
| ET-4NO₂ | 4-Nitro | 22.1 |
| ET-4OH | 4-Hydroxy | 9.8 |
| ET-4OCH₃ | 4-Methoxy | 12.4 |
| ET-2OH | 2-Hydroxy | 5.3 |
| Doxorubicin | (Standard) | 1.2 |
Analysis of Results: The structure-activity relationship for anticancer activity presents a different trend compared to the antimicrobial results.
-
Electron-Donating Groups (EDGs): In contrast to the antibacterial findings, compounds bearing EDGs, particularly a hydroxyl group, showed the most potent anticancer activity. The 2-hydroxy derivative (ET-2OH ) was identified as the most active compound in the series.[1] This highlights the potential for the hydroxyl group to form critical hydrogen bonds with target enzymes or receptors in cancer cells.
-
Positional Isomerism: The position of the hydroxyl group was crucial; the ortho-substituted compound (ET-2OH ) was nearly twice as active as the para-substituted analog (ET-4OH ), suggesting a specific steric and electronic arrangement is required for optimal binding.
-
Electron-Withdrawing Groups (EWGs): While the chloro and nitro derivatives (ET-4Cl , ET-4NO₂ ) were more active than the unsubstituted parent compound, they were less potent than the hydroxylated analogs.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The collective data allows for the formulation of a clear structure-activity relationship, which is crucial for guiding the design of next-generation inhibitors.
Caption: Structure-Activity Relationship (SAR) summary for antimicrobial and anticancer activities.
Mechanistic Hypothesis:
-
For Antimicrobial Activity: The enhanced potency of compounds with electron-withdrawing groups suggests that the mechanism may involve interference with microbial enzymes or electron transport chains. The increased electrophilicity of the azomethine carbon could facilitate nucleophilic attack from active site residues of target proteins.
-
For Anticancer Activity: The superior performance of hydroxylated derivatives points towards a mechanism reliant on hydrogen bonding. These compounds may act as inhibitors of kinases or other enzymes where a hydrogen bond donor is critical for anchoring the inhibitor in the active site.[1] The ortho-hydroxyl group, in particular, may chelate with metal ions or form an intramolecular hydrogen bond that locks the molecule into a bioactive conformation.
Detailed Experimental Protocols
General Synthesis of 4-Amino-5-alkyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
A mixture of thiocarbohydrazide (0.1 mol) and a long-chain aliphatic carboxylic acid (0.1 mol) is heated at a specific temperature until the mixture melts.
-
The reaction mixture is heated with occasional swirling for 1-2 hours until the evolution of H₂S and H₂O ceases.
-
The mixture is then cooled to room temperature.
-
The solidified product is washed with a saturated solution of sodium bicarbonate, filtered, and then washed with cold water.
-
The crude product is recrystallized from ethanol to yield the pure 4-amino-5-alkyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.[4]
General Synthesis of Schiff Bases (e.g., 4-(benzylideneamino)-5-phenyl-4H-1,2,4–triazole-3-thiol)
-
A mixture of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.001 mol) and the desired substituted benzaldehyde (0.001 mol) is dissolved in ethanol.
-
A few drops of concentrated sulfuric acid are added as a catalyst.
-
The mixture is refluxed for 3-4 hours.
-
The solution is then cooled to room temperature, allowing the solid product to precipitate.
-
The precipitate is filtered under suction, washed with cold ethanol, and recrystallized from hot ethanol to yield the pure Schiff base.[5][6]
In Vitro Antibacterial Screening (Broth Microdilution Method)
-
Bacterial strains are cultured in Mueller-Hinton broth.
-
The synthesized compounds are dissolved in DMSO to prepare stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in 96-well microtiter plates.
-
A standardized bacterial inoculum is added to each well.
-
The plates are incubated at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Ciprofloxacin is used as a positive control.[7]
In Vitro Anticancer Screening (MTT Assay)
-
MCF-7 cells are seeded in 96-well plates (1x10⁴ cells/well) and incubated for 24 hours.
-
The cells are treated with various concentrations of the synthesized compounds and incubated for another 48 hours.
-
MTT reagent (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.
-
The formazan crystals formed are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth compared to the untreated control. Doxorubicin is used as a positive control.[8]
Conclusion and Future Directions
This comparative study successfully demonstrates that the biological profile of 4-ethyl-1,2,4-triazole-3-thiol can be precisely tuned by modifying the substituents on an appended phenyl ring. Key findings indicate that electron-withdrawing groups are optimal for antibacterial activity, while electron-donating hydroxyl groups, particularly in the ortho position, are critical for enhancing anticancer efficacy.
These divergent SARs suggest that the derivatives engage different biological targets or mechanisms of action for their respective activities. The potent 2,4-dichloro substituted compound (ET-2,4Cl₂ ) warrants further investigation as a lead for novel antibacterial agents. Similarly, the 2-hydroxy substituted derivative (ET-2OH ) represents a promising starting point for the development of new anticancer therapeutics.
Future work should focus on:
-
Mechanism of Action Studies: Elucidating the specific molecular targets for the most potent compounds.
-
Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of lead candidates.
-
In Vivo Efficacy: Testing the most promising compounds in relevant animal models to validate their therapeutic potential.
By leveraging the insights from this guide, researchers can more effectively navigate the chemical space of 1,2,4-triazole derivatives to develop novel and highly effective therapeutic agents.
References
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. [Link]
-
Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]
-
Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities. PubMed. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]
-
Anticancer properties of 1,2,4-triazole derivatives (literature review). Zaporozhye Medical Journal. [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. National Institutes of Health. [Link]
-
Structure-activity relationship study for fungicidal activity of 1-(4-phenoxymethyl-2-phenyl-[1][8]dioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives against rice blast. ResearchGate. [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]
-
Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1][3][9]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives. PubMed. [Link]
-
Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. MDPI. [Link]
-
Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities. PubMed. [Link]
-
Synthesis of Triazole derivative: [4-(benzylideneamino)-5-phenyl -4H-1,2,4 – triazole-3-thiol]. ResearchGate. [Link]
-
Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. Himalayan Journals. [Link]
-
SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF NEW SCHIFF'S BASES WITH 1, 2, 4-TRIAZOLE MOIETY. ResearchGate. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. [Link]
-
(PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. [Link]
-
Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment. National Institutes of Health. [Link]
-
Synthesis, characterization, and antimicrobial evaluation of new Schiff bases derived from vanillic acid conjugated to heterocyclic 4H-1,2,4-triazole-3-thiol. Pharmacia. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
Synthesis of Triazole derivative: [4-(benzylideneamino)-5-phenyl -4H-1,2,4 – triazole-3-thiol]. Journal of Nepal Chemical Society. [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]-derivatives/)
Sources
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nepjol.info [nepjol.info]
- 6. Synthesis of Triazole derivative: [4-(benzylideneamino)-5-phenyl -4H-1,2,4 – triazole-3-thiol] | Journal of Nepal Chemical Society [nepjol.info]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 9. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1,2,4-Triazole-3-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the robust characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The 1,2,4-triazole-3-thiol scaffold and its derivatives are of significant interest due to their diverse pharmacological activities. Ensuring the identity, purity, and quality of these compounds necessitates the use of precise and reliable analytical methods. This guide provides an in-depth comparison and cross-validation of key analytical techniques for the characterization of 1,2,4-triazole-3-thiol derivatives, offering insights into method selection, validation, and implementation.
The Imperative of Analytical Rigor
The structural integrity and purity of 1,2,4-triazole-3-thiol derivatives directly impact their efficacy and safety. The potential for tautomerism between the thione and thiol forms adds a layer of complexity to their analysis, demanding analytical methods that are not only sensitive and accurate but also specific. Cross-validation of different analytical techniques provides a high degree of confidence in the generated data, ensuring consistency and reliability across different analytical platforms and laboratories. This is a critical step in regulatory compliance and in building a comprehensive understanding of the molecule's behavior.[1][2]
Comparative Analysis of Key Analytical Techniques
The characterization of 1,2,4-triazole-3-thiol derivatives typically relies on a suite of analytical methods, each providing unique and complementary information. The primary techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation, identification, and quantification of 1,2,4-triazole-3-thiol derivatives in various matrices.[3][4][5] Its versatility allows for the analysis of these often polar and non-volatile compounds without the need for derivatization.
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The choice of stationary phase (e.g., C18 for reversed-phase) and mobile phase composition is critical for achieving optimal separation.[6][7][8][9]
Key Strengths:
-
Versatility: Applicable to a wide range of polar and non-volatile compounds.[10]
-
Quantitative Accuracy: Provides excellent precision and accuracy for quantification.
-
Tautomer Separation: Capable of separating thione and thiol tautomers under optimized conditions.
Considerations:
-
Method Development: Optimization of mobile phase, stationary phase, and detector parameters is crucial and can be time-consuming.[11][12][13]
-
Matrix Effects: Complex sample matrices can interfere with the analysis, often requiring sample preparation techniques like solid-phase extraction (SPE).[14]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many 1,2,4-triazole-3-thiol derivatives, derivatization may be necessary to increase their volatility.
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase within a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification.[15][16][17]
Key Strengths:
-
High Sensitivity and Selectivity: Offers excellent sensitivity, often in the picogram range, and high selectivity due to mass spectral data.[18][19]
-
Structural Information: The mass fragmentation patterns provide valuable structural information for identification of unknown derivatives.
Considerations:
-
Volatility Requirement: Not suitable for non-volatile or thermally labile compounds without derivatization.[20]
-
Derivatization: The derivatization step can add complexity and introduce potential sources of error.
-
Polarity: Highly polar compounds can exhibit poor peak shape and chromatographic behavior.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of 1,2,4-triazole-3-thiol derivatives. It provides detailed information about the molecular structure, including the connectivity of atoms and the presence of different tautomeric forms.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies, which are characteristic of their chemical environment.
Key Strengths:
-
Definitive Structural Information: Provides detailed information about molecular structure, including stereochemistry.
-
Tautomerism Studies: Can be used to identify and quantify the different tautomers present in a sample.
-
Non-destructive: The sample can be recovered after analysis.
Considerations:
-
Sensitivity: Relatively low sensitivity compared to chromatographic methods, requiring higher sample concentrations.
-
Complex Spectra: Spectra of complex derivatives can be challenging to interpret.
-
Quantitative Analysis: While possible, quantitative NMR requires careful experimental setup and data processing.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is particularly useful for confirming the presence of key structural features in 1,2,4-triazole-3-thiol derivatives.
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). The frequencies of these vibrations are characteristic of the functional groups present.[21][22][23]
Key Strengths:
-
Functional Group Identification: Quickly identifies the presence of key functional groups such as N-H, C=S, S-H, and C=N.[24][25]
-
Speed and Simplicity: Analysis is typically fast and requires minimal sample preparation.
-
Versatility: Can be used for solid, liquid, and gaseous samples.
Considerations:
-
Limited Structural Information: Provides information about functional groups but not the overall molecular structure.
-
Interpretation: Overlapping absorption bands can make spectra of complex mixtures difficult to interpret.
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance characteristics of HPLC and GC-MS for the analysis of 1,2,4-triazole derivatives, synthesized from various literature sources.
| Performance Parameter | HPLC-UV/DAD | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.1 - 5 ng/mL[15] |
| Limit of Quantitation (LOQ) | 0.5 - 50 ng/mL | 0.5 - 20 ng/mL[15] |
| Linearity (r²) | > 0.999 | > 0.995[18] |
| Precision (%RSD) | < 2% | < 10%[18] |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110%[15] |
Note: These values are indicative and can vary depending on the specific derivative, sample matrix, and instrumentation.
Experimental Protocols
Experimental Workflow for Method Comparison and Cross-Validation
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. pharmtech.com [pharmtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Mobile Phase Selection: Significance and symbolism [wisdomlib.org]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. realab.ua [realab.ua]
- 14. sciex.com [sciex.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS’ BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 17. researchgate.net [researchgate.net]
- 18. [Determination of 11 triazole fungicides in fruits using solid phase extraction and gas chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 22. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Benchmarking the Anti-inflammatory Properties of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol Against Known NSAIDs
Abstract
The global burden of inflammatory diseases necessitates a continuous search for novel anti-inflammatory agents with improved efficacy and safety profiles over existing non-steroidal anti-inflammatory drugs (NSAIDs). Compounds featuring the 1,2,4-triazole scaffold have shown considerable promise, exhibiting a wide range of biological activities, including potent anti-inflammatory effects.[1][2] This guide presents a comprehensive, structured framework for the preclinical benchmarking of a novel triazole derivative, 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (hereafter referred to as "BETT"), against established NSAIDs. We provide the scientific rationale, detailed experimental protocols, and data interpretation frameworks for a tiered approach, beginning with in vitro mechanistic assays and progressing to in vivo models of acute inflammation and safety. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities for anti-inflammatory applications.
Introduction: The Rationale for Novel Anti-inflammatory Agents
NSAIDs are a cornerstone of pain and inflammation management, with prominent examples including ibuprofen, diclofenac, and the COX-2 selective inhibitor, celecoxib.[3] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into pro-inflammatory prostaglandins.[4][5] The COX enzyme exists in two main isoforms: COX-1, a constitutively expressed "housekeeping" enzyme responsible for physiological functions like gastric mucosal protection and platelet aggregation, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[6][7]
The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to COX-2 inhibition, whereas many common side effects, such as gastrointestinal ulcers and bleeding, stem from the concurrent inhibition of COX-1.[3] This understanding spurred the development of COX-2 selective inhibitors ("coxibs") to minimize gastrointestinal toxicity.[8] Therefore, a critical step in characterizing any new anti-inflammatory compound is to determine its activity against both COX isoforms.
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating potent anti-inflammatory activity, often comparable or superior to reference drugs in preclinical studies.[1][9][10] These compounds can act through various mechanisms, including but not limited to COX-1/COX-2 inhibition.[2] BETT, as a novel 1,2,4-triazole derivative, warrants a systematic evaluation to elucidate its mechanism, potency, and safety relative to established standards.
Overall Experimental Design and Workflow
A logical, tiered approach is essential for the efficient and comprehensive evaluation of a novel compound. The proposed workflow begins with fundamental in vitro enzymatic and cell-based assays to establish the primary mechanism of action and potency. Promising results from this stage justify progression to a well-established in vivo model of acute inflammation to confirm efficacy, coupled with a critical safety assay to assess gastric tolerance.
Caption: Proposed experimental workflow for benchmarking BETT.
In Vitro Assays: Elucidating the Mechanism of Action
The initial phase focuses on determining if BETT functions via the classical NSAID mechanism of COX inhibition and assesses its impact on inflammatory cytokine production in a cellular context.
Protocol 3.1: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
Rationale: This is the foundational assay to determine the potency (IC50) of BETT against both COX isoforms. The ratio of IC50 values (COX-1/COX-2) provides the Selectivity Index (SI), indicating whether the compound preferentially inhibits COX-2, which is a desirable characteristic for reducing gastrointestinal side effects.[11]
Methodology (Fluorometric/Colorimetric): [6][12]
-
Preparation: Reconstitute purified ovine or human recombinant COX-1 and COX-2 enzymes in a suitable assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0). Prepare a stock solution of BETT and reference compounds (Ibuprofen, Celecoxib) in DMSO. Create a serial dilution series for each test compound.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to designated wells.[12]
-
Inhibitor Incubation: Add the serially diluted BETT, reference NSAIDs, or vehicle (DMSO) to the wells. Incubate for approximately 15 minutes at room temperature to allow for inhibitor-enzyme binding.[6]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Detection: The assay measures the peroxidase component of COX activity. Monitor the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically (absorbance at 590-611 nm) or use a fluorometric probe (Ex/Em = 535/587 nm).[11][12]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value (the concentration required to inhibit 50% of enzyme activity).
Protocol 3.2: Cytokine Suppression in Lipopolysaccharide (LPS)-Stimulated Macrophages
Rationale: Inflammation is driven by more than just prostaglandins. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are critical mediators.[13][14] This assay determines if BETT can suppress the production of these key cytokines, suggesting a broader anti-inflammatory mechanism beyond COX inhibition.
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) in appropriate media until they reach 80-90% confluency.[14][16]
-
Plating: Seed the cells into 24-well plates at a density of approximately 2 x 10^6 cells/mL and allow them to adhere.[17]
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of BETT or reference drugs for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS), a component of gram-negative bacteria, to the media (e.g., at 1 µg/mL) for 24 hours.[14][18] Include a vehicle-only (unstimulated) and an LPS-only (stimulated) control.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatant.
-
Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[15]
-
Data Analysis: Compare the cytokine levels in the drug-treated groups to the LPS-only control to determine the percentage of suppression.
In Vivo Validation: Efficacy and Safety Assessment
Positive in vitro results must be validated in a living system to account for pharmacokinetics and complex physiological responses.
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
Rationale: This is a classic, highly reproducible model of acute inflammation and edema formation.[19][20] It is widely used to evaluate the anti-inflammatory activity of NSAIDs and other compounds.[21][22] The inflammatory response involves the release of various mediators, including prostaglandins, making it sensitive to COX inhibitors.[13]
-
Animal Acclimatization: Use adult male Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Ibuprofen 40 mg/kg), and BETT (at various doses, e.g., 10, 20, 40 mg/kg).
-
Dosing: Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes prior to carrageenan injection.
-
Inflammation Induction: Measure the initial volume of the right hind paw using a plethysmometer. Then, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[13]
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[13]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 4.2: NSAID-Induced Gastric Ulceration Model
Rationale: Gastrointestinal toxicity is the most significant dose-limiting side effect of non-selective NSAIDs.[4] This assay is a critical safety screen to determine if BETT causes gastric mucosal damage at its effective anti-inflammatory doses, a key differentiator from traditional NSAIDs.[23][24]
-
Animal Preparation: Use rats fasted for 24 hours but with free access to water.
-
Grouping and Dosing: Administer high doses of BETT and reference drugs (Ibuprofen as a positive control for ulceration, Celecoxib as a negative/weaker control) orally. Include a vehicle control group.
-
Observation Period: Return the animals to their cages without food or water for 4-6 hours.
-
Stomach Excision: Euthanize the animals via cervical dislocation. Excise the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.
-
Ulcer Scoring: Examine the gastric mucosa for lesions or ulcers using a magnifying glass. Score the severity of the ulcers based on their number and size (e.g., a 0-5 scale). The sum of the scores for each animal is its Ulcer Index.
-
Data Analysis: Compare the mean Ulcer Index of the BETT-treated groups with the vehicle and reference drug groups.
Data Interpretation and Comparative Analysis
All quantitative data should be summarized for clear comparison. The following tables present a hypothetical but realistic data structure for benchmarking BETT against a non-selective NSAID (Ibuprofen) and a COX-2 selective NSAID (Celecoxib).
Table 1: In Vitro Mechanistic Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | TNF-α Suppression IC50 (µM) |
| BETT | 15.2 | 0.85 | 17.9 | 5.6 |
| Ibuprofen | 12.5 | 35.0 | 0.36 | >50 |
| Celecoxib | 15.0 | 0.05 | 300 | 25.4 |
A higher SI value indicates greater selectivity for COX-2.
Table 2: In Vivo Efficacy and Safety Profile
| Compound (Dose) | Max % Edema Inhibition (at 3h) | Ulcer Index (Mean ± SEM) |
| Vehicle Control | 0% | 0.2 ± 0.1 |
| BETT (20 mg/kg) | 55% | 0.5 ± 0.2 |
| Ibuprofen (40 mg/kg) | 62% | 4.8 ± 0.7 |
| Celecoxib (20 mg/kg) | 58% | 0.8 ± 0.3 |
Visualizing the Target Pathway
The primary mechanism of NSAIDs involves blocking the conversion of arachidonic acid. Understanding this pathway is key to interpreting the COX inhibition data.
Caption: The Arachidonic Acid Cascade and points of NSAID inhibition.
Conclusion
This guide outlines a robust, multi-tiered strategy for the preclinical evaluation of this compound (BETT). By systematically benchmarking its performance against both non-selective and COX-2 selective NSAIDs, researchers can generate a comprehensive data package. This package will not only elucidate the compound's primary mechanism of action but also quantify its therapeutic potential and, crucially, its safety profile. A successful outcome from this workflow—demonstrating potent anti-inflammatory efficacy with a superior gastric safety profile (i.e., high COX-2 selectivity and a low ulcer index)—would provide a strong rationale for advancing BETT into further preclinical development as a next-generation anti-inflammatory agent.
References
-
MDPI. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
University of Illinois Chicago, College of Dentistry. (n.d.). Oral Analgesics for Acute Dental Pain. Retrieved from [Link]
-
PubMed. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Retrieved from [Link]
-
MDPI. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
PubMed Central. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Retrieved from [Link]
-
Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]
-
ResearchGate. (n.d.). Some 1,2,4‐triazole derivatives as potent anti‐inflammatory agents. Retrieved from [Link]
-
Deranged Physiology. (n.d.). Pharmacology of non-steroidal anti-inflammatory agents. Retrieved from [Link]
-
NIH. (2022). Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). COX Inhibitors. Retrieved from [Link]
-
VA.gov. (2016). Therapeutic Class Overview Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]
-
ResearchGate. (n.d.). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]
-
Springer Nature Experiments. (2010). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
-
PubMed. (2015). Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Time-course and dose-response of lipopolysaccharide (LPS)-induced cytokine production. Retrieved from [Link]
-
PubMed Central. (2022). New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. Retrieved from [Link]
-
Jove. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
-
SlideShare. (2018). Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model. Retrieved from [Link]
-
PubMed Central. (2013). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Retrieved from [Link]
-
PubMed Central. (1998). NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing. Retrieved from [Link]
-
PubMed Central. (2015). Lipopolysaccharide-Induced Profiles of Cytokine, Chemokine, and Growth Factors Produced by Human Decidual Cells Are Altered by Lactobacillus rhamnosus GR-1 Supernatant. Retrieved from [Link]
-
ResearchGate. (n.d.). The research of anti-inflammatory activity of 5-(5-bromofuran-2-yl)-4-ethyl-1,2,4-triazole-3-thion S-derivatives. Retrieved from [Link]
-
Semantic Scholar. (1992). Gastric ulceration induced by nonsteroidal anti-inflammatory drugs is a neutrophil-dependent process. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of D-002 on non-steroidal anti-inflammatory drugs-induced gastric ulcer in rats. Retrieved from [Link]
-
PubMed. (1992). Management of NSAID-induced Ulcer Disease. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]
-
Current issues in pharmacy and medicine: science and practice. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 4. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipopolysaccharide-Induced Profiles of Cytokine, Chemokine, and Growth Factors Produced by Human Decidual Cells Are Altered by Lactobacillus rhamnosus GR-1 Supernatant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 21. inotiv.com [inotiv.com]
- 22. researchgate.net [researchgate.net]
- 23. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]
- 24. Management of NSAID-induced ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Interspecies comparison of the metabolic stability of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
An In-Depth Guide to the Interspecies Metabolic Stability of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug from a promising candidate to a therapeutic reality, understanding its metabolic fate is paramount. The metabolic stability of a compound—its susceptibility to breakdown by metabolic enzymes—directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] Early assessment of these properties is crucial to de-risk drug development programs, preventing costly late-stage failures.[2]
The liver is the primary site of drug metabolism, driven largely by the cytochrome P450 (CYP) superfamily of enzymes (Phase I metabolism) and various transferases (Phase II metabolism).[4] However, the expression levels and catalytic activities of these enzymes can vary significantly between preclinical animal species (such as rats, mice, and dogs) and humans.[5][6][7] These species-specific differences can lead to dramatic variations in how a drug is cleared from the body, making interspecies comparisons a cornerstone of preclinical assessment.[8][9]
This guide provides a comprehensive framework for evaluating the interspecies metabolic stability of This compound , a novel compound featuring a triazole-thiol scaffold. Triazole-containing molecules are prevalent in medicine, particularly as antifungal agents, and are known to interact with CYP enzymes as both substrates and inhibitors.[10][11][12][13] Therefore, a thorough understanding of its metabolism across species is essential for predicting its human pharmacokinetics and selecting the most appropriate animal models for further toxicological and efficacy studies.[5][6]
We will detail a robust, self-validating experimental protocol using liver microsomes, explain the causality behind methodological choices, and present a clear guide to data analysis and interpretation.
Theoretical Framework: The Enzymatic Basis of Interspecies Differences
The metabolic conversion of xenobiotics is broadly categorized into two phases.
-
Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions, which introduce or expose functional groups on the parent molecule. The cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum of hepatocytes, are the most significant family of enzymes in this phase.[4] Key human drug-metabolizing CYPs include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[5][14]
-
Phase II Metabolism: Involves conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the functional group of the parent drug or its Phase I metabolite. This process, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs), generally increases water solubility and facilitates excretion.[4]
The core challenge in preclinical drug development is that the specific isoforms, expression levels, and substrate specificities of these enzymes differ markedly across species.[5][6] For example, CYP3A4 is the most abundant CYP in the human liver, responsible for metabolizing over 50% of clinical drugs. While rodents have orthologs (e.g., Cyp3a family), their substrate specificity can be different, leading to poor in vitro-in vivo correlations if not carefully considered.[5] Triazole rings, like the one in our target compound, are known to coordinate with the heme iron of CYP enzymes, which can lead to inhibition or metabolism depending on the specific interactions.[15][16]
This guide focuses on an in vitro liver microsomal stability assay, a widely used, cost-effective method to assess Phase I metabolic stability.[1][4][17] Liver microsomes are vesicles formed from the endoplasmic reticulum that contain a high concentration of CYP enzymes.[4][18] By incubating the test compound with microsomes from different species and a necessary cofactor (NADPH), we can measure the rate of its disappearance and calculate key parameters like intrinsic clearance.[1][19]
Experimental Design and Protocol
This section provides a detailed, step-by-step protocol for assessing the metabolic stability of this compound across multiple species. The protocol is designed to be self-validating through the inclusion of appropriate controls.
Diagram: Experimental Workflow
Caption: Workflow for the interspecies microsomal stability assay.
Materials and Reagents
-
Test Compound: this compound
-
Liver Microsomes: Pooled, mixed-gender microsomes from human, rat, mouse, dog, and cynomolgus monkey. (Stored at -80°C)
-
Positive Controls: Verapamil or Propranolol (high clearance), Warfarin (low clearance).
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Cofactor: NADPH Regenerating System (NRS). Typically contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system provides a sustained source of NADPH, the required cofactor for CYP activity.[17][19]
-
Organic Solvent: Acetonitrile (ACN), HPLC grade, containing an appropriate internal standard (e.g., a structurally similar but non-interfering compound like Tolbutamide).
-
Reagent-grade water.
-
DMSO (Dimethyl sulfoxide).
-
Equipment: Incubator/water bath (37°C), centrifuge, multichannel pipettes, 96-well plates, LC-MS/MS system.
Step-by-Step Experimental Protocol
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test compound and positive controls in DMSO.
-
Prepare a 1 mg/mL working solution of the internal standard (IS) in acetonitrile. This will be used as the quenching/stop solution.
-
On the day of the experiment, thaw the pooled liver microsomes on ice. Dilute them with cold 100 mM potassium phosphate buffer (pH 7.4) to a concentration of 1 mg/mL (2x the final desired concentration).
-
Prepare the NADPH Regenerating System solution according to the manufacturer's instructions, typically to a 2x concentration.
-
-
Incubation Procedure: (Final incubation volume: 200 µL; Final microsomal protein concentration: 0.5 mg/mL; Final test compound concentration: 1 µM)
-
Causality: A 1 µM substrate concentration is standard as it is typically below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the reaction follows first-order kinetics.[19] The protein concentration of 0.5 mg/mL provides sufficient enzymatic activity for most compounds.[4]
-
Add 100 µL of the 1 mg/mL microsomal suspension to each well of a 96-well plate.
-
Include three types of control wells for each species:
-
Test Compound: For determining stability.
-
Negative Control (-NADPH): Replace the NRS solution with buffer. This validates that compound loss is enzyme- and cofactor-dependent, ruling out simple chemical degradation.[19]
-
Positive Control (+NADPH): Use a compound with known metabolic characteristics (e.g., verapamil) to confirm the enzymatic activity of the microsomes.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
To initiate the metabolic reaction, add 98 µL of the 2x NRS solution (or buffer for -NADPH controls) to the appropriate wells.
-
Add 2 µL of the 100 µM test compound working solution (or positive control) to start the time course. The final DMSO concentration should be ≤ 0.1% to avoid inhibiting enzyme activity.
-
-
Time-Course Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to the respective wells. The "0-minute" sample is critical as it represents 100% of the initial compound concentration.
-
Causality: Ice-cold acetonitrile serves two purposes: it instantly stops the enzymatic reaction by denaturing the proteins and precipitates them out of the solution.[19] The internal standard corrects for variations in sample processing and instrument response during LC-MS/MS analysis.
-
-
Sample Processing and Analysis:
-
Seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 x g for 20 minutes at 4°C) to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound. The method should be optimized for the specific mass transitions of this compound and the internal standard.[20]
-
Diagram: Principle of Microsomal Stability Assay
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. annualreviews.org [annualreviews.org]
- 10. open.clemson.edu [open.clemson.edu]
- 11. "Investigating the role of cytochrome P450 enzymes in triazole drug eff" by Heather Cosh [open.clemson.edu]
- 12. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The enzymatic basis of drug-drug interactions with systemic triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals - ProQuest [proquest.com]
- 15. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes for 5-Aryl-4H-1,2,4-triazole-3-thiols: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the 5-aryl-4H-1,2,4-triazole-3-thiol scaffold is a cornerstone, underpinning a multitude of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The efficient and reliable synthesis of this privileged structure is therefore of paramount importance to researchers in the field. This guide provides an in-depth, head-to-head comparison of the most prevalent synthetic routes to this important class of molecules, offering experimental insights and data to inform the selection of the most suitable method for your research needs.
This comparison will focus on two primary and widely adopted strategies:
-
Route A: The multi-step synthesis involving the alkaline cyclization of an intermediate N-aroylthiosemicarbazide.
-
Route B: The direct one-pot synthesis from an aromatic carboxylic acid and thiocarbohydrazide.
We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective yields, reaction conditions, and overall efficiency.
Unveiling the Synthetic Pathways: A Mechanistic Overview
A clear understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues. The two primary routes to 5-aryl-4H-1,2,4-triazole-3-thiols, while both yielding the desired triazole core, proceed through distinct intermediates and mechanistic steps.
Caption: High-level overview of the two primary synthetic routes.
Route A: The Thiosemicarbazide Cyclization Approach
This classical and widely employed method involves two discrete steps. The first is the formation of an N-aroylthiosemicarbazide intermediate through the reaction of an aroyl hydrazide with an aryl isothiocyanate. The subsequent and crucial step is the intramolecular cyclization of this intermediate under alkaline conditions to yield the desired 5-aryl-4H-1,2,4-triazole-3-thiol. The basic medium facilitates the deprotonation of the thioamide and subsequent nucleophilic attack of the nitrogen atom onto the carbonyl carbon, followed by dehydration to form the stable triazole ring.
Route B: The One-Pot Carboxylic Acid and Thiocarbohydrazide Condensation
This approach offers a more direct and atom-economical pathway. It involves the direct condensation of an aromatic carboxylic acid with thiocarbohydrazide. This reaction is typically carried out at elevated temperatures, often under solvent-free or high-boiling solvent conditions. The mechanism is believed to proceed through the formation of an intermediate acyl-thiocarbohydrazide, which then undergoes intramolecular cyclization and dehydration in situ to afford the final product.
Experimental Protocols: A Step-by-Step Guide
To provide a practical and reproducible framework, we present detailed experimental protocols for the synthesis of a representative compound, 5-phenyl-4H-1,2,4-triazole-3-thiol, via both routes.
Route A: Synthesis of 5-phenyl-4H-1,2,4-triazole-3-thiol via N-Benzoylthiosemicarbazide
This two-step procedure first involves the synthesis of the thiosemicarbazide intermediate, followed by its cyclization.
Step 1: Synthesis of 1-Benzoyl-4-phenylthiosemicarbazide
-
Reagent Preparation: Dissolve benzoyl hydrazide (0.01 mol) in ethanol. In a separate flask, dissolve phenyl isothiocyanate (0.01 mol) in ethanol.
-
Reaction: Slowly add the phenyl isothiocyanate solution to the benzoyl hydrazide solution with constant stirring.
-
Reflux: Reflux the reaction mixture for 2-3 hours.
-
Isolation: Allow the mixture to cool to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
Step 2: Synthesis of 5-phenyl-4-phenyl-4H-1,2,4-triazole-3-thiol
-
Reaction Setup: Suspend the synthesized 1-benzoyl-4-phenylthiosemicarbazide (1 mmole) in an aqueous solution of sodium hydroxide (2N, 10 mL).
-
Reflux: Reflux the mixture for 4 hours.[1]
-
Acidification: After cooling the reaction mixture to room temperature, acidify it with dilute hydrochloric acid to a pH of approximately 5-6.
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from ethanol to yield the pure product.[1]
Route B: One-Pot Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol from Benzoic Acid and Thiocarbohydrazide
This method provides a more direct route to a related 4-amino derivative, which is also a valuable synthetic intermediate.
-
Mixing of Reactants: In a round-bottomed flask, thoroughly mix benzoic acid (0.01 mol) and thiocarbohydrazide (0.015 mol).
-
Fusion: Heat the mixture on a heating mantle until the contents melt and the reaction commences, as indicated by the evolution of water vapor.
-
Work-up: After cooling, treat the solidified mass with a sodium bicarbonate solution to neutralize any unreacted benzoic acid.
-
Isolation and Purification: Filter the solid product, wash it with water, and recrystallize from ethanol to obtain the pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Head-to-Head Performance Comparison
To facilitate a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route, based on reported experimental data for a range of 5-aryl-4H-1,2,4-triazole-3-thiols.
| Parameter | Route A: Thiosemicarbazide Cyclization | Route B: One-Pot from Carboxylic Acid |
| Starting Materials | Aroyl hydrazide, Aryl isothiocyanate | Aromatic carboxylic acid, Thiocarbohydrazide |
| Number of Steps | Two | One |
| Typical Reaction Time | 4-6 hours (cyclization step) | 2-4 hours |
| Typical Reaction Temp. | Reflux (solvent-dependent) | 150-200 °C (neat or high-boiling solvent) |
| Typical Yields | 62-94%[1][2] | Moderate to good (specific yields vary) |
| Reagent Availability | Aroyl hydrazides and isothiocyanates are generally commercially available or readily synthesized. | Aromatic carboxylic acids and thiocarbohydrazide are readily available. |
| Substrate Scope | Broad scope for both aroyl and aryl substituents. | Generally good for various substituted benzoic acids. |
| Work-up and Purification | Generally straightforward precipitation and recrystallization. | Can sometimes require more extensive purification to remove unreacted starting materials or byproducts. |
| Key Advantages | Well-established and reliable method. High yields are often achievable. | One-pot procedure, atom-economical, avoids the handling of isothiocyanates. |
| Key Disadvantages | Two-step process. Use of potentially lachrymatory and toxic isothiocyanates. | Can require high reaction temperatures. The 4-amino derivative is typically formed. |
In-Depth Analysis and Field-Proven Insights
As a Senior Application Scientist, my experience has shown that the choice between these two synthetic routes is often dictated by the specific research goals and available resources.
Route A is the workhorse method for the synthesis of 5-aryl-4H-1,2,4-triazole-3-thiols, particularly when a specific N-aryl substituent is desired on the triazole ring. Its reliability and generally high yields make it an attractive choice for routine synthesis and library generation. The primary drawback is the necessity of handling aryl isothiocyanates, which can be hazardous. Proper safety precautions, including working in a well-ventilated fume hood, are essential.
Route B presents a more streamlined and "greener" alternative. The one-pot nature of the reaction and the use of readily available and less hazardous starting materials are significant advantages. This method is particularly well-suited for the synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols, which are valuable precursors for further functionalization. However, the often high reaction temperatures required for the fusion method can be a limiting factor for sensitive substrates.
Conclusion and Recommendations
Both synthetic routes offer viable and effective pathways to the 5-aryl-4H-1,2,4-triazole-3-thiol core structure. The selection of the optimal route is a strategic decision that should be based on a careful consideration of the desired final product, available starting materials, and the scale of the synthesis.
-
For the synthesis of N-substituted 5-aryl-4H-1,2,4-triazole-3-thiols with high yields and predictability, Route A remains the method of choice.
-
For a more direct, atom-economical synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols, and to avoid the use of isothiocyanates, Route B is an excellent and efficient alternative.
It is always recommended to perform small-scale pilot reactions to optimize conditions for a specific substrate before proceeding to a larger-scale synthesis. This comparative guide, grounded in experimental data and practical insights, should serve as a valuable resource for researchers navigating the synthesis of this important class of heterocyclic compounds.
References
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Journal of Chemical Sciences, 136(2), 23.
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Journal of Medicinal Chemistry, 67(12), 89-105.
-
1,2,4-triazole-3-thione derivatives. (n.d.). In ResearchGate. Retrieved from [Link]
-
Plausible mechanism for formation of 1,2,4-triazole-3-thiones. (n.d.). In ResearchGate. Retrieved from [Link]
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy, 53(3), 294-301.
-
¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)... (n.d.). In ResearchGate. Retrieved from [Link]
- Strategies for synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole. (2020). Journal of the Iranian Chemical Society, 17(10), 2441-2465.
- Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2025).
-
Gaonkar, S. L., et al. (2025). 1,2,4-triazoles: Synthetic strategies and pharmacological. In ResearchGate. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). In ResearchGate. Retrieved from [Link]
- Cansiz, A., Koparir, M., & Demirdag, A. (2004).
-
Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. (2025). In ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2025). In ResearchGate. Retrieved from [Link]
- Cansiz, A., Koparir, M., & Demirdag, A. (2004).
-
Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. In ResearchGate. Retrieved from [Link]
- Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2025).
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2025).
- Cretu, E., et al. (2010). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society, 75(12), 1-10.
-
Cansiz, A., Koparir, M., & Demirdag, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. In ResearchGate. Retrieved from [Link]
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). KTU Journal of Engineering and Technology, 6(2), 123-131.
- Comparative analysis of synthetic routes for 5-substituted-1,2,4-triazoles. (2025). BenchChem.
-
Thiocarbohydrazides: Synthesis and Reactions. (2025). In ResearchGate. Retrieved from [Link]
- Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. (2014). Iranian Journal of Pharmaceutical Research, 13(4), 1215-1223.
- Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4. (2025). Journal of the Association of Arab Universities for Basic and Applied Sciences, 22(1), 1-6.
Sources
Evaluation of the Synergistic Effects of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol with Standard-of-Care Chemotherapeutic Agents in Non-Small Cell Lung Cancer Models
A Senior Application Scientist's Guide to Experimental Design, Mechanistic Investigation, and Data Interpretation
This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the synergistic potential of the novel compound 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (hereafter referred to as BETT) when used in combination with established therapeutic agents. While specific experimental data on BETT is not yet publicly available, this document outlines the rigorous methodologies and analytical approaches required to characterize its combination effects, using the well-established anti-cancer drug Paclitaxel as a comparative agent in the context of Non-Small Cell Lung Cancer (NSCLC).
The core principle of this guide is to move beyond simple viability assays and to construct a self-validating experimental narrative. We will explore not only if synergy exists but also why, by elucidating the underlying molecular mechanisms. This approach is critical for building a robust preclinical data package for novel therapeutic candidates.
Foundational Rationale: Why Investigate Synergy with BETT?
Triazole derivatives are a well-established class of heterocyclic compounds known for a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. The therapeutic efficacy of many anticancer drugs is often limited by dose-dependent toxicity and the development of drug resistance. A synergistic combination of BETT with a standard chemotherapeutic agent like Paclitaxel could potentially lower the required therapeutic dose of one or both agents, thereby reducing toxicity and overcoming resistance mechanisms.
Paclitaxel's primary mechanism of action is the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis. A hypothetical synergistic interaction with BETT could arise from several possibilities:
-
BETT may inhibit a parallel survival pathway that is activated in response to Paclitaxel-induced stress.
-
BETT could enhance the apoptotic signaling cascade initiated by Paclitaxel.
-
BETT might modulate the expression or activity of drug efflux pumps, increasing the intracellular concentration of Paclitaxel.
This guide will provide the experimental framework to test these hypotheses.
Phase 1: Quantifying Synergy through In Vitro Cytotoxicity Screening
The initial step is to quantitatively determine the nature of the interaction between BETT and Paclitaxel across a range of concentrations in a relevant cancer cell line (e.g., A549, a human NSCLC line).
Experimental Workflow: Synergy Quantification
Caption: Workflow for In Vitro Synergy Quantification.
Detailed Protocol: Checkerboard MTT Assay
-
Cell Seeding: Seed A549 cells into 96-well microtiter plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Drug Preparation: Prepare stock solutions of BETT and Paclitaxel in DMSO. Create serial dilutions of each drug in culture medium. For the combination plates, prepare a matrix where BETT is serially diluted along the rows and Paclitaxel is serially diluted along the columns. It is crucial to include wells for untreated controls, vehicle (DMSO) controls, and single-agent controls.
-
Treatment: Remove the seeding medium from the cells and add 100 µL of the prepared drug dilutions (single agents or combinations) to the respective wells.
-
Incubation: Incubate the plates for a period corresponding to approximately two cell-doubling times (e.g., 48 or 72 hours).
-
MTT Assay: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization & Reading: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control.
Data Interpretation: Combination Index (CI) and Isobologram
The most robust method for quantifying drug interactions is the Chou-Talalay Combination Index (CI) method. The CI provides a quantitative measure of the nature of the drug interaction.
| Combination Index (CI) Value | Interpretation |
| CI < 0.9 | Synergism |
| 0.9 ≤ CI ≤ 1.1 | Additive Effect |
| CI > 1.1 | Antagonism |
The data should be analyzed using specialized software like CompuSyn to calculate CI values at different effect levels (e.g., Fa = 0.5, representing 50% inhibition). These results can be visualized using an isobologram.
Caption: Example Isobologram for Visualizing Drug Interactions.
Phase 2: Unraveling the Mechanism of Synergistic Action
Once synergy is confirmed, the next critical step is to investigate the underlying molecular mechanisms. A primary focus should be on apoptosis, as it is the desired outcome of most anti-cancer therapies.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Seed A549 cells in 6-well plates. Treat them with the IC₅₀ concentration of BETT alone, Paclitaxel alone, and the synergistic combination of both for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes (late apoptosis/necrosis).
Expected Outcomes: A synergistic combination should show a significantly higher percentage of cells in the early and late apoptotic quadrants compared to the single-agent treatments and the sum of their individual effects.
Mechanistic Investigation: Western Blot Analysis
To probe the molecular pathways involved, Western blotting can be used to assess changes in key regulatory proteins.
Caption: Standardized Workflow for Western Blot Analysis.
Key Protein Targets for Analysis:
| Protein Family | Specific Targets | Rationale |
| Bcl-2 Family | Bcl-2 (anti-apoptotic), Bax (pro-apoptotic) | The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. A synergistic combination is expected to decrease Bcl-2 and/or increase Bax expression. |
| Caspases | Cleaved Caspase-3, Cleaved PARP | Caspase-3 is a key executioner caspase. Its cleavage indicates activation of the apoptotic cascade. PARP is a substrate of cleaved caspase-3. |
| Cell Cycle | Cyclin B1, p21 | Paclitaxel causes G2/M arrest. The combination might enhance this arrest (increased Cyclin B1) or push cells into apoptosis (modulation of p21). |
Summary and Forward Outlook
This guide presents a systematic and robust approach to evaluating the synergistic potential of a novel compound, BETT, with a standard-of-care agent, Paclitaxel. By integrating quantitative synergy analysis (CI values) with mechanistic studies (apoptosis and protein expression), researchers can build a compelling, evidence-based case for the therapeutic potential of a drug combination.
The successful demonstration of synergy in vitro, coupled with a plausible mechanism of action, provides a strong rationale for advancing the combination to more complex preclinical models, such as 3D spheroids, patient-derived xenografts (PDXs), and eventually, in vivo animal studies. This structured, multi-faceted approach ensures that the investigation is both scientifically rigorous and aligned with the translational goals of drug development.
References
-
Asif, M. (2022). A Mini-review on Biological Activities of 1,2,4-Triazole Derivatives. Organic & Medicinal Chemistry International Journal. [Link]
-
Naureen, H., et al. (2021). Triazole: A Promising Anticancer Agent. Mini-Reviews in Medicinal Chemistry. [Link]
-
Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell. [Link]
-
van Meerloo, J., et al. (2011). Cell Sensitivity Assays: The MTT Assay. Methods in Molecular Biology. [Link]
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research. [Link]
-
Crowley, L. C., et al. (2016). Measuring Apoptosis by Annexin V Staining. Cold Spring Harbor Protocols. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling and Disposal of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Hazard Assessment: A Synthesis of Structural Alerts
The molecular structure of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol presents several potential hazards that dictate our handling protocols.
-
Thiol Group (-SH): Thiols are notorious for their potent, unpleasant odors and can be toxic if inhaled or absorbed through the skin. They are often irritants to the skin and eyes and can cause sensitization. The thiol group's reactivity also means it can interfere with biological processes.
-
Bromophenyl Group: The presence of a brominated aromatic ring suggests potential for chronic toxicity, including possible liver toxicity, and it should be treated as a potential carcinogen. Combustion of this compound will likely produce hazardous hydrogen bromide and nitrogen oxides.
-
1,2,4-Triazole Core: While the triazole ring itself is a common motif in pharmaceuticals, some substituted triazoles can exhibit systemic toxicity.
Given this composite of potential hazards, we will operate under the assumption that this compound is a skin and eye irritant, is harmful if inhaled or swallowed, and may have long-term health effects.
Engineering Controls: Your First Line of Defense
The primary objective is to minimize exposure. Therefore, all handling of this compound must be conducted within a certified and properly functioning chemical fume hood.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Personal Protective Equipment (PPE): Your Last Line of Defense
A comprehensive PPE strategy is mandatory. The following table outlines the minimum requirements.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Double-gloving with nitrile gloves | The outer glove should be a heavy-duty nitrile (minimum 8 mil thickness) with extended cuffs. The inner glove can be a standard nitrile glove. This provides robust protection against incidental contact and allows for safe removal of the contaminated outer glove. |
| Eyes | Indirectly vented chemical splash goggles | Must be worn at all times within the laboratory. Standard safety glasses are insufficient as they do not protect against splashes from all angles. |
| Body | Flame-resistant lab coat with tight-fitting cuffs | A fully buttoned lab coat protects against splashes and contamination of personal clothing. |
| Respiratory | Not required if handled exclusively in a fume hood | If there is a potential for aerosol generation outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Step-by-Step Handling Procedures
4.1. Weighing and Solution Preparation
-
Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) is also inside the hood.
-
Weighing: Tare a suitable container on a balance located inside the fume hood. Carefully dispense the solid compound, avoiding the creation of dust.
-
Dissolving: Add the solvent slowly to the solid inside the fume hood. If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.
4.2. Spill Response
Immediate and correct response to a spill is critical.
| Spill Size | Containment and Cleanup Procedure |
| Small Spill (<1g solid or <10 mL solution) | 1. Alert nearby personnel. 2. Absorb with a chemical absorbent pad or vermiculite. 3. Gently wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol). 4. Place all contaminated materials in a sealed bag for hazardous waste disposal. |
| Large Spill (>1g solid or >10 mL solution) | 1. Evacuate the immediate area and alert all personnel. 2. If safe to do so, close the fume hood sash. 3. Contact your institution's Environmental Health and Safety (EHS) department immediately. 4. Do not attempt to clean up a large spill without specialized training and equipment. |
Waste Disposal: A Critical Final Step
All waste generated from handling this compound is to be considered hazardous.
-
Solid Waste: All contaminated consumables (gloves, weigh boats, absorbent pads) must be placed in a dedicated, sealed, and clearly labeled hazardous waste bag.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a designated, sealed, and clearly labeled halogenated organic waste container.
-
Labeling: All waste containers must be labeled with: "Hazardous Waste," the full chemical name "this compound," and the major components of any solvent mixture.
-
Disposal: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.
References
As no specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) exists for this novel compound, this guidance is based on established safety principles for handling new chemical entities and the known hazards of its functional groups. The following resources provide the foundational knowledge for the protocols outlined above:
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards : National Research Council. This publication is a cornerstone for laboratory safety, providing comprehensive guidance on the safe handling of chemical substances, especially those with unknown hazards. It can be accessed at: [Link]
-
OSHA Laboratory Safety Guidance : Occupational Safety and Health Administration. This document outlines the regulatory requirements for laboratory safety in the United States, including the use of engineering controls and personal protective equipment. It is available at: [Link]
-
Safety in Academic Chemistry Laboratories, 8th Edition : American Chemical Society. This guide provides best practices for safety in an academic research setting, which are broadly applicable to industrial research as well. It can be found at: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
